Allylcyclopentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74152. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIDGVQVYHCGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188733 | |
| Record name | Allylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-75-2 | |
| Record name | Allylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allylcyclopentane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allylcyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allylcyclopentane | |
| Source | EPA DSSTox | |
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| Record name | 3-cyclopentylpropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allylcyclopentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKL3Z8PQ4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allylcyclopentane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylcyclopentane, a cycloalkane derivative with the chemical formula C₈H₁₄, is a volatile organic compound with applications in organic synthesis and potential relevance in the broader field of chemical research.[1][2] This technical guide provides an in-depth overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis, and analytical characterization. Detailed experimental protocols for its synthesis and analysis are outlined to facilitate its practical application in a laboratory setting. Furthermore, this document explores the reactivity of the allyl group and the cyclopentane (B165970) moiety, offering insights into its potential as a scaffold or intermediate in the synthesis of more complex molecules, including those with potential biological activity.
Chemical Formula and Structure
This compound is a hydrocarbon composed of a five-membered cyclopentane ring substituted with an allyl group.
Molecular Formula: C₈H₁₄[3]
Structure:
Caption: 2D structure of this compound.
IUPAC Name: (Prop-2-en-1-yl)cyclopentane[2]
CAS Number: 3524-75-2[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 110.20 g/mol | [3] |
| Appearance | Colorless liquid | [2] |
| Density | 0.792 g/cm³ at 20 °C | |
| Boiling Point | 124.85 °C | |
| Melting Point | -110.7 °C | |
| Solubility | Insoluble in water | [2] |
Synthesis
This compound can be synthesized via a Grignard reaction, a versatile method for forming carbon-carbon bonds. The reaction involves the coupling of a cyclopentyl Grignard reagent with an allyl halide.[2]
Grignard Reaction Workflow
Caption: Grignard synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentyl bromide
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming.
-
Once the reaction starts, continue the addition of cyclopentyl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[4]
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.[5] The gas chromatogram will show the retention time of this compound, and the mass spectrum will provide its fragmentation pattern, confirming its molecular weight and structure.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.[7]
-
GC Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.[8]
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1][9] Ensure the sample is free of solid particles by filtering it through a small plug of glass wool.[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the cyclopentyl and allyl moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[10] The spectrum of this compound will show characteristic absorption bands for C-H and C=C bonds.[11]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small drop of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Data Acquisition: Obtain the FTIR spectrum using an FTIR spectrometer. A background spectrum of the salt plates or solvent should be collected and subtracted from the sample spectrum.[12]
-
Spectral Interpretation: Identify the characteristic stretching and bending vibrations for the alkene and alkane functional groups.[11]
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond in the allyl group. This double bond can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The allylic position is also susceptible to radical substitution reactions.
While there is limited specific information on the biological activity of this compound itself, cyclopentane derivatives are found in numerous biologically active molecules and approved drugs.[13][14] The cyclopentane ring can serve as a scaffold to which various functional groups can be attached, influencing the molecule's overall shape, lipophilicity, and metabolic stability.[13] The allyl group provides a handle for further chemical modifications, making this compound a potentially useful building block in medicinal chemistry and drug discovery for the synthesis of novel cyclopentane-containing compounds.[15][16] The development of cyclopentane-based compounds is an active area of research in the quest for new therapeutic agents.[14]
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly Functional Allyl-Bicyclo[1.1.1]pentane Synthesis by Radical-Initiated Three-Component Stereoselective Allylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [myskinrecipes.com]
An In-depth Technical Guide to Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of allylcyclopentane, a valuable building block in organic synthesis. The document details its chemical identity, physicochemical properties, key synthetic protocols, and representative reactions. This guide is intended for professionals in research and development who require detailed technical information for laboratory applications.
Chemical Identification
This compound is a hydrocarbon compound consisting of a cyclopentane (B165970) ring substituted with an allyl group.
-
CAS Number: 3524-75-2[1]
-
Preferred IUPAC Name: (Prop-2-en-1-yl)cyclopentane[1]
-
Other IUPAC Name: prop-2-enylcyclopentane[2]
-
Synonyms: 3-Cyclopentyl-1-propene, 3-Cyclopentylpropene[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 127 °C (at 760 mmHg)[1] |
| Density | 0.793 g/cm³[1] |
| Refractive Index (n²⁰/D) | 1.4412[1] |
| Solubility | Insoluble in water; soluble in chloroform[1] |
| Flash Point | 13.9 °C (closed cup)[1] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are based on established chemical principles and may be adapted for specific laboratory conditions.
This protocol describes the preparation of this compound from cyclopentylmagnesium bromide and allyl bromide. The Grignard reaction is a fundamental method for the formation of carbon-carbon bonds.
Materials:
-
Magnesium turnings
-
Cyclopentyl bromide
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine (crystal, as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (three-necked flask, reflux condenser, dropping funnel)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.
-
Maintain a gentle reflux by controlling the rate of addition of the cyclopentyl bromide solution.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of cyclopentylmagnesium bromide.
-
-
Reaction with Allyl Bromide:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure this compound.
-
This protocol describes the conversion of the terminal alkene of this compound to the corresponding primary alcohol, 3-cyclopentylpropan-1-ol. This two-step reaction proceeds with anti-Markovnikov regioselectivity and syn-stereochemistry.[3]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydroboration:
-
In a dry flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add the BH₃·THF solution dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Oxidation:
-
Cool the reaction mixture again in an ice bath.
-
Carefully and slowly add the aqueous NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 30 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
-
Work-up and Purification:
-
Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.
-
Purify the product by flash column chromatography or distillation.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the Grignard reaction, as detailed in the experimental protocol.
Caption: Workflow for the Grignard synthesis of this compound.
This compound in Drug Discovery and Development
While specific signaling pathways involving this compound are not prominently documented, the cyclopentane scaffold itself is a significant structural motif in medicinal chemistry.[4] The conformational properties of the five-membered ring allow for the precise spatial arrangement of functional groups, making it a valuable template for the design of inhibitors and other biologically active molecules. For instance, cyclopentane derivatives have been successfully developed as potent inhibitors of influenza neuraminidase.[5] The allyl group on this compound offers a reactive handle for further functionalization, enabling the synthesis of a diverse library of cyclopentane-based compounds for screening in drug discovery programs. Potential modifications of the allyl group, such as through hydroboration-oxidation, epoxidation, or metathesis, can introduce new functionalities and chiral centers, expanding the chemical space for lead optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Collection - Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
An In-depth Technical Guide to the Physical Properties of Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of allylcyclopentane, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory work, ensuring accuracy and reproducibility in experimental design and execution.
Quantitative Data Summary
The physical properties of this compound have been determined and are summarized in the table below for quick reference.
| Physical Property | Value | Conditions |
| Boiling Point | 125-127 °C | at 750 mmHg[1][2] |
| 127 °C | Standard atmospheric pressure[3] | |
| 124.85 °C | Not specified[4] | |
| Density | 0.792 g/mL | at 25 °C[1][2] |
| 0.793 g/cm³ | at 25 °C[3] | |
| 0.7928 g/cm³ | at 20 °C[4] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as this compound.
1. Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] Distillation and capillary methods are common laboratory techniques for this measurement.[6][7]
a) Micro-Boiling Point Determination (Capillary Method)
This method is suitable when only a small amount of the substance is available.[8]
-
Apparatus: Capillary tube (one end sealed), a small test tube or fusion tube, a thermometer, a heating apparatus (e.g., Thiele tube with heating oil or a MelTemp apparatus), and a means to attach the tube to the thermometer.[5][9]
-
Procedure:
-
A small amount of this compound is placed in the fusion tube.
-
A capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated in a controlled manner.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]
-
Heating is then discontinued, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
-
b) Boiling Point Determination by Distillation
For larger sample volumes, distillation provides a more accurate boiling point measurement.[6][7]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
-
Procedure:
-
The distillation apparatus is assembled.
-
This compound is placed in the distillation flask.
-
The liquid is heated to its boiling point.
-
The thermometer bulb should be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side arm of the distillation flask.
-
The temperature is recorded when the vapor temperature is constant, and a steady rate of distillation is observed. This constant temperature is the boiling point.[5]
-
2. Determination of Density
Density is the mass of a substance per unit volume (ρ = m/V).[10]
-
Apparatus: A precise analytical balance, and a calibrated volumetric instrument such as a pycnometer (density bottle), a graduated cylinder, or a pipette.[10][11]
-
Procedure (using a graduated cylinder):
-
The mass of a clean, dry graduated cylinder is measured and recorded.[12]
-
A specific volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]
-
The mass of the graduated cylinder containing the liquid is measured and recorded.
-
The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by the volume it occupies.[10] For higher accuracy, a pycnometer is recommended as it allows for a more precise volume measurement. To ensure reliability, it is advisable to repeat the measurement several times and calculate an average value.[10]
-
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 烯丙基环戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vernier.com [vernier.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. phillysim.org [phillysim.org]
- 10. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Weight and Molar Mass of Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and molar mass of allylcyclopentane, a hydrocarbon compound of interest in various chemical syntheses. This document outlines the core quantitative data, details the experimental methodologies for its determination, and presents logical and experimental workflows through standardized diagrams.
Core Concepts: Molecular Weight and Molar Mass
For clarity, it is essential to distinguish between two related terms:
-
Molecular Weight: The mass of a single molecule of a substance, expressed in atomic mass units (amu) or Daltons (Da). It is calculated by summing the atomic masses of all constituent atoms in the molecule.
-
Molar Mass: The mass of one mole (approximately 6.022 x 10²³ molecules) of a substance, expressed in grams per mole ( g/mol ).[1][2] Numerically, the molar mass in g/mol is equivalent to the molecular weight in amu.[2]
Quantitative Data for this compound
This compound is a hydrocarbon with the chemical formula C₈H₁₄.[3][4][5] Based on its elemental composition, the molecular weight and molar mass have been determined. The key quantitative properties are summarized in the table below.
| Property | Value | Units |
| Chemical Formula | C₈H₁₄ | - |
| Molecular Weight | 110.20 | amu / Da |
| Molar Mass | 110.20 | g/mol |
| Monoisotopic Mass | 110.109550447 | Da |
Experimental Protocols for Determination
The molecular weight and formula of an organic compound like this compound are determined through a combination of analytical techniques. The general protocol involves establishing the empirical formula and then using the experimentally determined molecular mass to find the molecular formula.[8]
Determination of Empirical Formula
The empirical formula represents the simplest whole-number ratio of atoms in the compound.[8]
Methodology: Combustion Analysis
-
Sample Combustion: A precisely weighed sample of the organic compound is heated in a furnace with an excess of oxygen. This process converts all the carbon in the sample to carbon dioxide (CO₂) and all the hydrogen to water (H₂O).
-
Product Absorption: The resulting gases are passed through a series of absorption tubes. One tube contains a substance that absorbs H₂O (e.g., magnesium perchlorate), and another contains a substance that absorbs CO₂ (e.g., sodium hydroxide).
-
Mass Measurement: The mass of each absorption tube is measured before and after the combustion to determine the mass of H₂O and CO₂ produced.
-
Calculation of Elemental Mass:
-
From the mass of CO₂, the mass and moles of Carbon in the original sample are calculated.
-
From the mass of H₂O, the mass and moles of Hydrogen are calculated.
-
-
Mole Ratio Determination: The mole ratio of the elements is calculated by dividing the number of moles of each element by the smallest mole value obtained. This ratio provides the subscripts for the empirical formula.[9]
Determination of Molecular Mass
To find the actual molecular formula, the molecular mass of the compound must be determined experimentally.[10][11]
Methodology: Mass Spectrometry (MS)
-
Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy beam of electrons. This process, known as electron ionization (EI), removes an electron from the molecule, forming a positively charged molecular ion (M⁺).[6]
-
Acceleration: The newly formed ions are accelerated by an electric field, causing them to move into the mass analyzer.
-
Deflection/Separation: The ions are then passed through a magnetic field, which deflects them. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[6]
-
Detection: A detector measures the abundance of ions at each m/z value. The resulting plot of ion abundance versus m/z is the mass spectrum.
-
Molecular Ion Peak Identification: The peak with the highest m/z value in the spectrum typically corresponds to the molecular ion (parent peak).[6][12] The m/z value of this peak provides the molecular mass of the compound. High-resolution mass spectrometry can provide a very precise molecular mass, which helps in confirming the molecular formula.[12][13]
Derivation of the Molecular Formula
-
Calculate Empirical Formula Mass: Sum the atomic masses of the atoms in the determined empirical formula.[9]
-
Determine the Multiplier: Divide the experimentally determined molecular mass (from MS) by the calculated empirical formula mass. The result should be a whole number.[8][14]
-
Establish Molecular Formula: Multiply the subscripts in the empirical formula by this whole number to obtain the molecular formula.[8]
Visualizations
The following diagrams illustrate the logical and experimental workflows involved in determining the molecular properties of a compound.
Caption: Logical relationship between atomic weights, chemical formula, and molar mass.
Caption: Experimental workflow for determining the molecular formula of an organic compound.
References
- 1. Molar Mass – Introductory Chemistry [uen.pressbooks.pub]
- 2. Molar mass - Wikipedia [en.wikipedia.org]
- 3. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 4. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
- 8. ck12.org [ck12.org]
- 9. Video: Experimental Determination of Chemical Formula [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
- 12. scribd.com [scribd.com]
- 13. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis of Allylcyclopentane from Cyclopentylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allylcyclopentane, a valuable hydrocarbon intermediate, through the Grignard reaction of cyclopentylmagnesium bromide with allyl bromide. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents quantitative data for the synthesis.
Introduction
The synthesis of this compound is a fundamental carbon-carbon bond-forming reaction in organic chemistry. The method described herein utilizes a Grignard reagent, a powerful nucleophile, to displace a halide from an allylic substrate. This reaction is widely applicable in the synthesis of more complex molecules and is of significant interest to researchers in medicinal chemistry and materials science for the construction of carbocyclic frameworks.
Reaction Mechanism
The synthesis proceeds in two primary stages: the formation of the Grignard reagent (cyclopentylmagnesium bromide) and the subsequent nucleophilic substitution on allyl bromide.
Stage 1: Formation of Cyclopentylmagnesium Bromide
Cyclopentyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form cyclopentylmagnesium bromide. This reaction involves the insertion of magnesium into the carbon-bromine bond, creating a highly polarized organometallic compound where the carbon atom attached to magnesium is strongly nucleophilic.
Stage 2: Nucleophilic Attack on Allyl Bromide
The nucleophilic cyclopentyl group of the Grignard reagent attacks the electrophilic carbon of allyl bromide, which is bonded to the bromine atom. This results in the displacement of the bromide ion and the formation of a new carbon-carbon bond between the cyclopentyl and allyl groups, yielding the final product, this compound.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound from cyclopentylmagnesium bromide.
Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Volume (mL) |
| Magnesium turnings | 24.31 | 0.11 | 2.67 | - |
| Cyclopentyl bromide | 149.03 | 0.10 | 14.90 | 11.2 |
| Anhydrous Diethyl Ether | 74.12 | - | - | 150 |
| Iodine | 253.81 | catalytic | 1 crystal | - |
Procedure:
-
A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.
-
The flask is charged with magnesium turnings (2.67 g, 0.11 mol) and a single crystal of iodine.
-
Anhydrous diethyl ether (50 mL) is added to the flask.
-
A solution of cyclopentyl bromide (14.90 g, 0.10 mol) in anhydrous diethyl ether (100 mL) is prepared and placed in the dropping funnel.
-
A small portion (approximately 10 mL) of the cyclopentyl bromide solution is added to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and the onset of gentle boiling. Gentle warming may be required to start the reaction.
-
Once the reaction has started, the remaining cyclopentyl bromide solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and slightly turbid.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) | Volume (mL) |
| Cyclopentylmagnesium Bromide | ~173.33 | 0.10 | - | ~150 |
| Allyl bromide | 120.98 | 0.10 | 12.10 | 9.6 |
| Anhydrous Diethyl Ether | 74.12 | - | - | 50 |
| Saturated aq. NH₄Cl solution | 53.49 | - | - | 100 |
| Anhydrous Magnesium Sulfate | 120.37 | - | sufficient | - |
Procedure:
-
The flask containing the freshly prepared cyclopentylmagnesium bromide solution is cooled in an ice-water bath.
-
A solution of allyl bromide (12.10 g, 0.10 mol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel.
-
The allyl bromide solution is added dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL) while cooling the flask in an ice-water bath.
-
The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Theoretical Yield | 11.02 g |
| Typical Experimental Yield | ~8.8 g (80%) |
| Reaction Time (Grignard) | ~1.5 hours |
| Reaction Time (Coupling) | ~1.5 hours |
| Reaction Temperature | 0 °C to room temperature |
| Boiling Point of Product | 126-128 °C |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Figure 2: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from cyclopentylmagnesium bromide and allyl bromide is a reliable and efficient method for the formation of this valuable carbocyclic compound. The procedures outlined in this guide, when performed with careful attention to anhydrous conditions, provide a clear pathway for researchers to obtain this compound in good yield. This fundamental Grignard coupling reaction serves as a cornerstone for the synthesis of more complex molecular architectures in various fields of chemical research and development.
Spectroscopic data of Allylcyclopentane (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for allylcyclopentane (C₈H₁₄), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH- | 5.80 | m | 1H |
| =CH₂ | 4.98 | m | 1H |
| =CH₂ | 4.93 | m | 1H |
| -CH₂-CH= | 2.05 | d | 2H |
| Cyclopentyl-CH | 1.86 | m | 1H |
| Cyclopentyl-CH₂ | 1.73 | m | 2H |
| Cyclopentyl-CH₂ | 1.59 | m | 2H |
| Cyclopentyl-CH₂ | 1.51 | m | 2H |
| Cyclopentyl-CH₂ | 1.14 | m | 2H |
Assignment based on typical chemical shift values and multiplicities for similar structures.[1]
¹³C NMR Data
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The spectrum is typically recorded in CDCl₃.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| =CH- | 139.1 |
| =CH₂ | 114.2 |
| Cyclopentyl-CH | 44.5 |
| -CH₂-CH= | 40.1 |
| Cyclopentyl-CH₂ | 32.2 |
| Cyclopentyl-CH₂ | 25.1 |
Note: The number of signals and their chemical shifts are predicted based on the structure of this compound and typical ¹³C chemical shift ranges.[2][3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound, typically obtained as a liquid film, shows characteristic absorptions for its alkene and alkane moieties.[6]
| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| =C-H stretch | 3080 - 3010 | Medium |
| C-H stretch (sp³) | 2960 - 2850 | Strong |
| C=C stretch | 1645 - 1635 | Medium |
| CH₂ bend (scissoring) | ~1465 | Medium |
| =C-H bend (out-of-plane) | 1000 - 650 | Strong |
These values represent typical ranges for the respective functional groups.[7][8][9][10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for volatile compounds like this compound.
The mass spectrum of this compound shows a molecular ion peak ([M]⁺) and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Possible Fragment |
| 110 | 15 | [C₈H₁₄]⁺ (Molecular Ion) |
| 95 | 25 | [C₇H₁₁]⁺ |
| 81 | 40 | [C₆H₉]⁺ |
| 69 | 100 | [C₅H₉]⁺ (Cyclopentyl cation) |
| 67 | 60 | [C₅H₇]⁺ |
| 55 | 50 | [C₄H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ (Allyl cation) |
The base peak at m/z 69 corresponds to the stable cyclopentyl cation.[13]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. For ¹H NMR, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Film): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
-
Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample molecules using an electron ionization (EI) source. In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow of how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.
References
- 1. This compound(3524-75-2) 1H NMR spectrum [chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 13. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Allylcyclopentane SMILES and InChI identifiers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides the standard chemical identifiers for the compound Allylcyclopentane. The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are presented, offering standardized notations for use in chemical databases and software.
Chemical Identifier Summary
The following table summarizes the key chemical identifiers for this compound, providing a concise reference for database entry and computational modeling.
| Identifier Type | Value |
| SMILES | C=CCC1CCCC1[1][2][3][][5] |
| InChI | InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h2,8H,1,3-7H2[1][3][][5][6][7] |
| InChIKey | NHIDGVQVYHCGEK-UHFFFAOYSA-N[1][2][3][] |
Experimental Protocols
The SMILES and InChI identifiers are computationally generated based on the molecule's structure. The process for generating these identifiers is standardized:
-
Structural Data Input: The two-dimensional chemical structure of this compound serves as the initial input.
-
SMILES Generation: A graph traversal algorithm is applied to the chemical structure to produce a linear string representation. This process involves atom and bond enumeration to create a unique and canonical SMILES string.
-
InChI Generation: The structural information is processed through the official InChI generation software. This involves several layers of normalization and canonicalization to produce a unique identifier that is independent of the initial atom numbering. The layers include the main layer (atomic connectivity), a charge layer, a stereochemical layer, and an isotopic layer. For this compound, the primary information is contained within the main layer.
The provided identifiers are the standard and most widely accepted representations for this molecule.
Identifier Relationship Diagram
The following diagram illustrates the relationship between the common name of the compound and its corresponding machine-readable identifiers.
Figure 1: Relationship between this compound and its identifiers.
References
- 1. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound 97 3524-75-2 [sigmaaldrich.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. CAS 3524-75-2: this compound | CymitQuimica [cymitquimica.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Reactivity of the Allyl Group in Allylcyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylcyclopentane, a hydrocarbon featuring a cyclopentyl ring attached to an allyl group, serves as a versatile building block in organic synthesis. The reactivity of its allyl moiety—characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group—is of significant interest for the construction of complex molecular architectures relevant to medicinal chemistry and drug development. The allylic C-H bonds are weaker than typical sp³ C-H bonds, and the π-bond of the alkene is susceptible to a variety of transformations. This guide provides a comprehensive overview of the key reactions involving the allyl group of this compound, including detailed experimental protocols, expected quantitative outcomes, and mechanistic pathways.
Core Reactivity Profile
The reactivity of the allyl group in this compound is primarily dictated by the presence of the C=C double bond and the adjacent allylic protons. This functionality allows for a range of transformations, including electrophilic additions, radical reactions, and transition metal-catalyzed processes.
Key Reactions and Experimental Protocols
Electrophilic Addition Reactions
Hydroboration-oxidation is a two-step reaction that converts the terminal alkene of this compound into a primary alcohol with anti-Markovnikov regioselectivity.[1] The reaction proceeds via a syn-addition of the borane (B79455) to the double bond.[2]
Expected Quantitative Data:
| Reagent | Product | Expected Yield (%) | Stereoselectivity |
| 1. BH₃•THF 2. H₂O₂, NaOH | 3-(Cyclopentyl)propan-1-ol | >90 | Syn-addition |
| 1. 9-BBN 2. H₂O₂, NaOH | 3-(Cyclopentyl)propan-1-ol | >95 | High syn-addition |
Experimental Protocol (General):
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere at 0 °C, a solution of borane-THF complex (1.0 M in THF, 1.1 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is cooled to 0 °C, and water is added cautiously, followed by aqueous sodium hydroxide (B78521) (e.g., 3 M) and 30% hydrogen peroxide.
-
The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for 1 hour.
-
After cooling to room temperature, the aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Reaction Workflow:
Caption: Hydroboration-Oxidation Workflow.
Epoxidation of the double bond in this compound using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.[3][4]
Expected Quantitative Data:
| Reagent | Product | Expected Yield (%) | Stereospecificity |
| m-CPBA | 2-(Cyclopentylmethyl)oxirane | 85-95 | Syn-addition |
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) at 0 °C, m-CPBA (1.1-1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude epoxide can be purified by flash chromatography.
Radical Reactions
The allylic C-H bonds of this compound are susceptible to radical substitution. Using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) allows for the selective bromination at the allylic position.[5][6] Due to the formation of a resonance-stabilized allylic radical, a mixture of constitutional isomers can be expected.[7]
Expected Quantitative Data:
| Reagent | Products | Expected Yield (%) | Product Ratio (approx.) |
| NBS, AIBN | 3-(Cyclopent-1-en-1-yl)prop-1-ene & 1-bromo-3-cyclopentylprop-2-ene (mixture) | 70-85 | Varies |
Experimental Protocol (General):
-
A mixture of this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride is refluxed.
-
The reaction is initiated with a UV lamp or by heating.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The product mixture is purified by distillation or chromatography.
Reaction Pathway:
Caption: Allylic Bromination Pathway.
Transition Metal-Catalyzed Reactions
Olefin metathesis, particularly cross-metathesis with a suitable partner using a Grubbs catalyst, can be employed to functionalize the allyl group of this compound.[8][9][10] The reaction involves the cleavage and reformation of carbon-carbon double bonds.
Expected Quantitative Data:
| Reaction Type | Partner | Catalyst | Expected Yield (%) |
| Cross-Metathesis | Acrylonitrile | Grubbs II | 60-80 |
| Enyne Metathesis | Propiolic acid ester | Grubbs II | 50-70 |
Experimental Protocol (General for Cross-Metathesis):
-
This compound (1.0 eq) and the metathesis partner (1.2-2.0 eq) are dissolved in an anhydrous, degassed solvent (e.g., dichloromethane or toluene).
-
The Grubbs catalyst (1-5 mol%) is added under an inert atmosphere.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by GC-MS or NMR.
-
Upon completion, the reaction is quenched by adding ethyl vinyl ether, and the mixture is stirred for 30 minutes.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.
The Wacker-Tsuji oxidation converts the terminal alkene of this compound into a methyl ketone using a palladium catalyst and a co-oxidant.[11][12]
Expected Quantitative Data:
| Co-oxidant | Product | Expected Yield (%) |
| CuCl₂/O₂ | 1-(Cyclopentyl)propan-2-one | 70-85 |
| Benzoquinone | 1-(Cyclopentyl)propan-2-one | 65-80 |
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq) in a mixture of DMF and water, palladium(II) chloride (5-10 mol%) and copper(I) chloride (1.0-2.0 eq) are added.
-
The reaction vessel is flushed with oxygen (balloon), and the mixture is stirred at room temperature until the starting material is consumed.
-
The reaction mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude ketone is purified by column chromatography.
Catalytic Cycle:
Caption: Wacker-Tsuji Oxidation Cycle.
Derivatives of this compound, such as those with a leaving group at the allylic position, can undergo palladium-catalyzed allylic alkylation with a variety of nucleophiles.[13][14][15] This reaction is a powerful tool for C-C, C-N, and C-O bond formation.
Expected Quantitative Data:
| Substrate (Allylic Acetate) | Nucleophile | Ligand | Product | Expected Yield (%) | Enantiomeric Excess (%) |
| 1-Cyclopentylprop-2-en-1-yl acetate | Dimethyl malonate | PHOX | Dimethyl 2-(1-cyclopentylallyl)malonate | 80-95 | Up to 94[14] |
Experimental Protocol (General):
-
To a solution of the allylic substrate (1.0 eq) and the nucleophile (1.2 eq) in an appropriate solvent (e.g., THF, toluene), a palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and a chiral ligand (e.g., PHOX, 6 mol%) are added under an inert atmosphere.
-
A base (if required for the nucleophile) is added, and the reaction mixture is stirred at a specified temperature until completion.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
Purification is achieved by flash column chromatography.
Conclusion
The allyl group in this compound provides a reactive handle for a wide array of chemical transformations, making it a valuable synthon in the development of new chemical entities. The reactions outlined in this guide—electrophilic additions, radical substitutions, and transition metal-catalyzed functionalizations—offer diverse pathways to elaborate the this compound core. The provided protocols and expected outcomes serve as a foundational resource for researchers aiming to leverage the unique reactivity of this compound in their synthetic endeavors. Further optimization of reaction conditions and exploration of novel catalytic systems will undoubtedly continue to expand the synthetic utility of this compound and its derivatives.
References
- 1. periodicchemistry.com [periodicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chadsprep.com [chadsprep.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 11. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 12. Wacker process - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 15. Collection - Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - Organic Letters - Figshare [figshare.com]
Solubility of Allylcyclopentane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylcyclopentane (C₈H₁₄, CAS No: 3524-75-2) is a nonpolar hydrocarbon characterized by a cyclopentane (B165970) ring substituted with an allyl group.[1] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in chemical synthesis, reaction chemistry, and as a non-polar medium. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and relevant procedural workflows.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [2][3] |
| Molecular Weight | 110.20 g/mol | [3] |
| Density | 0.792 g/mL at 25 °C | [3] |
| Boiling Point | 125-127 °C at 750 mmHg | [3] |
| Melting Point | -111 °C | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Polarity | Nonpolar | Inferred |
| Water Solubility | Insoluble | [2] |
Solubility of this compound in Organic Solvents
As a nonpolar aliphatic hydrocarbon, the solubility of this compound is governed by the principle of "like dissolves like." It is readily miscible with other nonpolar or weakly polar organic solvents, while its solubility in polar solvents is limited. Due to a lack of extensive quantitative solubility data in publicly available literature, Table 2 provides a qualitative and estimated summary of this compound's solubility in a range of common organic solvents.
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Miscible | Both are nonpolar hydrocarbons, leading to high miscibility. |
| Toluene | Nonpolar (Aromatic) | Miscible | Similar nonpolar characteristics promote miscibility. |
| Chloroform | Weakly Polar | Soluble / Miscible | This compound is known to be soluble at least to 20 mg/mL.[1] As a weakly polar solvent, complete miscibility is expected. |
| Diethyl Ether | Weakly Polar | Miscible | The nonpolar character of the ethyl groups in diethyl ether allows for miscibility with hydrocarbons. |
| Acetone (B3395972) | Polar Aprotic | Partially Miscible | The significant polarity of acetone will likely limit the miscibility with the nonpolar this compound. |
| Ethanol (B145695) | Polar Protic | Slightly Soluble | The high polarity and hydrogen bonding of ethanol will result in low solubility for a nonpolar hydrocarbon. |
| Methanol (B129727) | Polar Protic | Slightly Soluble | Similar to ethanol, the high polarity of methanol leads to poor miscibility with this compound. |
| Water | Polar Protic | Insoluble | As a nonpolar compound, this compound is immiscible with the highly polar water.[2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative and qualitative determination of this compound solubility in an organic solvent.
Materials and Equipment
-
This compound (≥97% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Calibrated positive displacement pipettes
-
Glass vials with PTFE-lined screw caps (B75204) (e.g., 10 mL)
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes for sample injection
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
Experimental Procedure
4.2.1 Preparation of Saturated Solutions (Shake-Flask Method)
-
Solvent Addition: To a series of labeled glass vials, add a precise volume (e.g., 5.00 mL) of the desired organic solvent.
-
Solute Addition: Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate, undissolved phase of this compound.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the separation of the undissolved this compound. For emulsions, centrifugation at a controlled temperature can be employed to facilitate phase separation.
4.2.2 Quantitative Analysis (Gas Chromatography)
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound and dissolving them in a known volume of the solvent of interest.
-
Sample Extraction: Carefully extract an aliquot of the clear, supernatant (solvent phase) from the equilibrated vials.
-
Dilution: If necessary, dilute the extracted aliquot with the pure solvent to bring the concentration within the linear range of the GC-FID detector.
-
GC-FID Analysis: Inject a known volume of the prepared sample into the GC-FID system.
-
Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration in the saturated solution.
4.2.3 Qualitative Determination (Visual Miscibility)
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the solvent to a clear glass vial.
-
Incremental Solute Addition: Add this compound in small, known increments (e.g., 0.1 mL), vortexing after each addition.
-
Observation: Observe the solution for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.
-
Miscibility Determination: If the two liquids form a single, clear phase in all proportions, they are considered miscible.
Visualizations
Experimental Workflow for Solubility Determination
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for determining this compound solubility.
Generalized Synthesis of this compound
A common synthetic route to this compound involves the Grignard reaction, as outlined below.
Caption: Generalized synthesis of this compound via Grignard reaction.
Conclusion
This compound exhibits solubility characteristics typical of a nonpolar hydrocarbon, showing high miscibility with nonpolar organic solvents and poor solubility in polar solvents. While precise quantitative data is not widely available, the provided experimental protocol offers a robust framework for its determination. The workflows presented offer a clear visual guide for both the analysis of its solubility and its synthesis. This information is valuable for researchers and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in solution.
References
Allylcyclopentane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the safety and handling precautions for Allylcyclopentane (CAS No. 3524-75-2). This compound, a flammable and hazardous chemical, requires strict adherence to safety protocols to minimize risks in a laboratory or industrial setting. This document consolidates available data on its physical and chemical properties, toxicological profile, and provides standardized experimental methodologies for its safety assessment. It is intended to be a critical resource for researchers, scientists, and professionals in drug development who may handle this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] While its odor is not specified, it is characterized as an aliphatic hydrocarbon.[3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄ | [2] |
| Molecular Weight | 110.20 g/mol | [2] |
| CAS Number | 3524-75-2 | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 125 - 127 °C (257 - 260.6 °F) @ 760 mmHg | [2] |
| Melting Point | -111 °C (-167.8 °F) | [2] |
| Flash Point | 12 °C (53.6 °F) | [2] |
| Density | 0.792 g/cm³ | [2] |
| Water Solubility | Insoluble | [2] |
Toxicological Data
| Toxicological Endpoint | GHS Classification | Quantitative Data | Reference(s) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | No data available | [1][6] |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | No data available | [1][6] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | No data available | [1][6] |
| Skin Corrosion/Irritation | No data available | No data available | [2] |
| Serious Eye Damage/Irritation | No data available | No data available | [2] |
| Respiratory or Skin Sensitization | No data available | No data available | [2] |
| Germ Cell Mutagenicity | No data available | No data available | [2] |
| Carcinogenicity | No data available | No data available | [2] |
| Reproductive Toxicity | No data available | No data available | [2] |
| Specific Target Organ Toxicity (Single Exposure) | No data available | No data available | [2] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | No data available | [2] |
| Aspiration Hazard | No data available | No data available | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its flammability and acute toxicity upon ingestion, inhalation, or skin contact.[1][5]
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled |
Experimental Protocols for Safety Assessment
While specific experimental data for this compound is lacking for many endpoints, the following sections describe the standardized methodologies that would be employed for its toxicological assessment, based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity (OECD 423)
The acute toxic class method is used to estimate the acute oral toxicity of a substance.
-
Principle: A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.
-
Methodology:
-
Healthy, young adult rats of a single sex (typically females) are used.
-
The animals are fasted prior to dosing.
-
The substance is administered in a single oral dose.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
Acute Dermal Toxicity (OECD 402)
This guideline outlines a procedure for assessing the acute toxic effects of a substance applied to the skin.
-
Principle: The test substance is applied to the shaved skin of a group of experimental animals in a single dose.
-
Methodology:
-
Healthy young adult rats, rabbits, or guinea pigs with healthy skin are used.
-
The fur is clipped from the dorsal area of the trunk of the test animals.
-
The test substance is applied uniformly over an area of at least 10% of the total body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape.
-
Animals are observed for signs of toxicity and mortality for 14 days.
-
Body weights are recorded, and a gross necropsy is performed on all animals.
-
Acute Inhalation Toxicity (OECD 403)
This method is used to determine the toxicity of a substance when inhaled.
-
Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a chamber for a defined period.
-
Methodology:
-
Young adult rats are typically used.
-
Animals are exposed in dynamic inhalation chambers that ensure a stable and uniform concentration of the test substance.
-
The exposure duration is typically 4 hours.
-
Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.
-
Parameters such as chamber concentration, particle size distribution (for aerosols), and animal behavior are monitored.
-
Skin Irritation/Corrosion (OECD 404)
This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to a small area of the skin of an animal, and the degree of irritation is evaluated.
-
Methodology:
-
Albino rabbits are typically used.
-
A small area of skin on the back is shaved.
-
A single dose of the test substance is applied to the skin and covered with a gauze patch.
-
After a 4-hour exposure, the patch is removed, and the skin is cleaned.
-
The skin is observed for erythema and edema at specified intervals (1, 24, 48, and 72 hours) and graded according to a scoring system.
-
Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause irritation or damage to the eyes.
-
Principle: A single dose of the substance is applied to one eye of an experimental animal.
-
Methodology:
-
Albino rabbits are the preferred species.
-
The test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.
-
The lesions are scored according to a standardized system.
-
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.
-
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an organic vapor cartridge.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
-
Use spark-proof tools and explosion-proof equipment due to the high flammability of the substance.[2]
-
All metal parts of the equipment must be grounded to prevent static discharge.[2]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mist.
-
Keep away from open flames, hot surfaces, and sources of ignition.[2]
-
Take precautionary measures against static discharges.[2]
-
Do not eat, drink, or smoke when using this product.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from heat, sparks, and flame.[2]
-
Store in a designated flammables area.[2]
-
Incompatible Materials: Strong oxidizing agents.[2]
First Aid and Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica (B1680970) gel, universal binder) and place in a suitable, closed container for disposal. Use spark-proof tools.
Visualized Workflows
Risk Assessment and Handling Workflow
Caption: Risk assessment and safe handling workflow for this compound.
First Aid and Emergency Response
Caption: Decision-making process for first aid in case of this compound exposure.
Conclusion
This compound is a hazardous chemical that requires careful handling and a thorough understanding of its properties to ensure safety. While there are significant gaps in the publicly available toxicological data, the information provided in this guide on its known hazards, physical properties, and safe handling practices, along with standardized testing methodologies, serves as a crucial foundation for its responsible use in research and development. It is imperative that all personnel handling this substance are familiar with and adhere to the safety precautions outlined herein.
References
- 1. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Cyclopentyl-1-propene | 3524-75-2 [chemnet.com]
- 4. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
Allylcyclopentane: A Technical Guide to GHS Classification and Hazard Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and hazard classification for allylcyclopentane. The information is intended for professionals in research, drug development, and other scientific fields who handle this chemical. This document details its known hazards, summarizes key physical and chemical data, and outlines the general experimental protocols used to determine such classifications.
GHS and Hazard Classification of this compound
This compound is classified as a hazardous substance under the GHS. The primary hazards associated with this chemical are its flammability and acute toxicity.[1][2][3][4][5][6] The GHS classification, as aggregated from multiple sources, is summarized below.
Signal Word: Danger[1][2][3][5]
GHS Pictograms:
-
Flame (GHS02): Indicates a flammable hazard.[5]
-
Exclamation Mark (GHS07): Indicates acute toxicity (harmful), skin irritation, or other less severe hazards.[5]
Hazard Statements (H-Statements):
-
H225: Highly flammable liquid and vapour. [1][3][5] This classification is based on its low flash point.
Precautionary Statements (P-Statements):
A comprehensive list of precautionary statements is provided by various suppliers. Key recommendations include:
-
Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P233 (Keep container tightly closed), P240 (Ground and bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use non-sparking tools), P243 (Take action to prevent static discharges), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][3][5]
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse), P370+P378 (In case of fire: Use appropriate media to extinguish).[1][3][5]
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[1][5]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1][5]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | [2][4][7] |
| Molecular Weight | 110.20 g/mol | [4][7] |
| CAS Number | 3524-75-2 | [2][3][7] |
| Appearance | Clear pale yellow liquid | [3] |
| Boiling Point | 125-127 °C | [7] |
| Melting Point | -111 °C | [5] |
| Flash Point | 12 °C (53.6 °F) - closed cup | [7] |
| Density | 0.792 g/mL at 25 °C | [7] |
| Water Solubility | Insoluble | [3] |
Experimental Protocols
The GHS classifications of this compound are based on data derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound are not publicly accessible, the following sections describe the general methodologies that would be employed to determine its hazards.
Flammability Testing
The determination of flammability (H225: Highly flammable liquid and vapour) involves measuring the flash point of the substance.
-
Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The lower the flash point, the greater the fire hazard.
-
Methodology (General): A common method is the closed-cup test. A sample of the substance is placed in a sealed cup and heated. An ignition source is periodically introduced into the vapor space above the liquid. The temperature at which a flash is observed is recorded as the flash point. Standardized methods such as those from ASTM (American Society for Testing and Materials) are typically used.
Acute Toxicity Testing
The "Acute Toxicity, Category 4" classification for oral, dermal, and inhalation routes is determined through studies that assess the harmful effects of a single, short-term exposure to the substance. The general principles of these tests, based on OECD guidelines, are outlined below.
1. Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)
-
Principle: This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome (mortality or evident toxicity) at one dose level determines the next dose level. The method allows for the classification of a substance into one of the GHS categories without determining a precise LD50 value.
-
Methodology:
-
Animals: Typically, a single sex of rodent (e.g., female rats) is used. Animals are fasted before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Procedure: The test proceeds in a stepwise manner using 3 animals per step at the selected dose levels. The outcome of each step determines whether to stop the test and assign a classification, or to continue testing at a higher or lower dose level.
-
Endpoint: The classification is based on the dose level at which mortality or clear signs of toxicity are observed.
-
2. Acute Dermal Toxicity (based on OECD Guideline 402: Acute Dermal Toxicity)
-
Principle: This test assesses the toxic effects resulting from a single, 24-hour dermal application of a substance.
-
Methodology:
-
Animals: Rats or rabbits are commonly used. A small area of the animal's back is clipped free of fur.
-
Dose Application: The test substance is applied uniformly over the prepared skin area and covered with a porous gauze dressing. The dressing is held in place for 24 hours.
-
Dose Levels: A limit test is often performed at 2000 mg/kg body weight. If toxicity is observed, further testing at lower doses may be conducted.
-
Observation: Animals are observed for mortality, skin reactions at the application site, clinical signs of systemic toxicity, and changes in body weight for 14 days.
-
Endpoint: The results are used to determine the GHS classification for acute dermal toxicity.
-
3. Acute Inhalation Toxicity (based on OECD Guideline 403: Acute Inhalation Toxicity)
-
Principle: This test evaluates the toxicity of a substance when inhaled as a gas, vapor, aerosol, or dust for a short duration.
-
Methodology:
-
Animals: Typically, rats are used.
-
Exposure: Animals are placed in an inhalation chamber and exposed to the test substance at a specific concentration for a defined period, usually 4 hours.
-
Concentrations: A range of concentrations is tested to determine the LC50 (median lethal concentration) or to classify the substance according to the GHS.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight during and after the exposure period, for a total of 14 days.
-
Endpoint: The LC50 value or the classification based on mortality and toxicity at different concentrations is determined.
-
Logical Relationships in GHS Classification
The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound, based on the evaluation of its intrinsic hazards.
Caption: GHS Classification Workflow for a Chemical Substance.
Signaling Pathways
Currently, there is no publicly available information detailing specific signaling pathways associated with the toxicity of this compound. Its acute toxicity is likely due to non-specific mechanisms of cellular damage rather than interaction with specific biological pathways, which is common for many industrial solvents and hydrocarbons.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the most current SDS from the supplier before handling any chemical.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. umwelt-online.de [umwelt-online.de]
- 4. guidechem.com [guidechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Allylcyclopentane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylcyclopentane, a cycloalkane hydrocarbon, has been a subject of interest in organic synthesis due to its versatile reactivity and potential as a building block for more complex molecules. This technical guide provides an in-depth overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis via the Grignard reaction are presented, along with a summary of its applications in fragrance chemistry and as a potential intermediate in the development of new chemical entities.
Introduction
This compound, with the chemical formula C₈H₁₄, is a colorless liquid characterized by a cyclopentane (B165970) ring substituted with an allyl group.[1] The presence of the double bond in the allyl side-chain makes it a reactive and versatile intermediate in organic synthesis. This guide aims to consolidate the existing knowledge on this compound, providing a valuable resource for researchers in academia and industry.
History and Discovery
The synthesis of this compound was reported in the scientific literature as early as 1945 by Whitmore, F. C., et al., in the Journal of the American Chemical Society.[1] This early work laid the foundation for subsequent studies on the synthesis and reactions of this compound. The primary method for its preparation, established early on, involves the reaction of a cyclopentyl Grignard reagent with an allyl halide.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.[1][2][]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄ | [] |
| Molecular Weight | 110.20 g/mol | [2][] |
| CAS Number | 3524-75-2 | [2] |
| IUPAC Name | (Prop-2-en-1-yl)cyclopentane | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.792 g/mL at 25 °C | [] |
| Boiling Point | 125-127 °C at 750 mmHg | |
| Melting Point | -111 °C | [1] |
| Refractive Index (n20/D) | 1.440 | |
| Flash Point | 13.9 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in chloroform | [1] |
| InChI Key | NHIDGVQVYHCGEK-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C=CCC1CCCC1 | [2] |
Synthesis of this compound
The most common and established method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium halide) with an allyl halide, typically allyl bromide.
Reaction Scheme
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure based on standard Grignard reaction methodologies.[5][6][7]
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclopentyl bromide
-
Allyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclopentyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
Part B: Reaction with Allyl Bromide
-
Cool the freshly prepared cyclopentylmagnesium bromide solution to 0 °C using an ice bath.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Applications
Fragrance and Flavor Industry
Cyclopentane derivatives are known to be valuable in the fragrance industry.[8] While specific formulations containing this compound are proprietary, its structural motif is of interest for the synthesis of new fragrance components. The odor of cyclopentane derivatives can range from fruity and floral to reminiscent of ylang-ylang oil.[8]
Intermediate in Organic Synthesis
The allyl group in this compound is a versatile functional handle for a variety of chemical transformations, making it a useful building block for more complex molecules. The double bond can undergo various reactions such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, allowing for the introduction of diverse functionalities. This makes this compound a potential starting material for the synthesis of functionalized cyclopentane derivatives, which are core structures in many biologically active compounds and natural products.[9][10][11][12]
Caption: Potential Synthetic Transformations of this compound.
Polymer Chemistry
Allyl compounds can serve as monomers in polymerization reactions.[13] Although allyl monomers generally polymerize more slowly and yield lower molecular weight polymers compared to vinyl monomers, they can be used to introduce specific functionalities into polymers. The polymerization of this compound could potentially lead to polymers with interesting properties, though specific studies on the polymerization kinetics and mechanism of this compound are not widely reported.[14][15][16]
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a historically significant and synthetically useful hydrocarbon. Its preparation via the Grignard reaction is a classic example of carbon-carbon bond formation. While its direct applications in drug development are not extensively documented, its role as a versatile intermediate for the synthesis of functionalized cyclopentane rings suggests its potential value in the discovery of new bioactive molecules. Furthermore, its use in the fragrance industry highlights its commercial relevance. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and materials science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3524-75-2: this compound | CymitQuimica [cymitquimica.com]
- 5. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 8. DE2729121C3 - Use of cyclopentane derivatives as fragrances and new cyclopentane derivatives - Google Patents [patents.google.com]
- 9. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives - Open Access Library [oalib.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
The Natural Occurrence of Allylcyclopentane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylcyclopentane derivatives represent a diverse class of naturally occurring compounds characterized by a five-membered carbocyclic ring bearing an allyl side chain. These molecules, found in a range of organisms from plants and fungi to marine life, exhibit a variety of biological activities, making them a subject of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of two major families of this compound derivatives: jasmonates and cyclopentenyl fatty acids. It details their biosynthetic pathways, quantitative distribution, and the experimental methodologies employed for their study.
Jasmonates: Ubiquitous Signaling Molecules in Plants and Fungi
Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules that play crucial roles in plant growth, development, and defense against biotic and abiotic stresses.[1][2][3] They are also produced by several fungal species, where their biological role is still under investigation.[4]
Natural Occurrence and Quantitative Data
Jasmonates are widely distributed throughout the plant kingdom. Their concentrations can increase significantly in response to stimuli such as wounding or pathogen attack. Fungal cultures also represent a notable source of these compounds.
| Compound | Organism | Concentration/Yield | Conditions | Reference |
| Jasmonic Acid | Tomato (Solanum lycopersicum) leaves | Increased 13-fold from baseline | 9 hours after ozone exposure | [2] |
| Jasmonic Acid | Rice (Oryza sativa) | Down-regulated | Salt stress | [1] |
| Jasmonic Acid | Lasiodiplodia theobromae (fungus) | 1 mg L⁻¹ to 1,300 mg L⁻¹ | Varies between strains | [4][5] |
| Jasmonic Acid | Diplodia gossypina ATCC 10936 (fungus) | 1,200 mg L⁻¹ | Optimal culture conditions | [4][5] |
| Jasmonic Acid | Gibberellin fujikuroi (fungus) | up to 2.5 mg L⁻¹ | Culture supernatants | [4][5] |
Biosynthesis of Jasmonic Acid
The biosynthesis of jasmonic acid initiates from α-linolenic acid, a common fatty acid found in plant and fungal membranes. The pathway involves a series of enzymatic steps primarily occurring in the plastids and peroxisomes.[3]
Caption: Biosynthetic pathway of Jasmonic Acid.
Experimental Protocols
Objective: To quantitatively study the jasmonate biosynthetic pathway.[1]
Methodology:
-
Synthesis of Isotope Mass Probes: Chemically synthesize a pair of isotope mass probes, such as ω-bromoacetonylpyridinium bromide (BPB) and d5-ω-bromoacetonylpyridinium bromide (d5-BPB), which can react with the carboxylic acid groups of jasmonates and their precursors.
-
Plant Treatment and Sample Collection: Subject plants (e.g., rice) to stress conditions (e.g., salt stress) to induce the jasmonate pathway. Collect tissue samples at different time points.
-
Extraction and Labeling: Extract the metabolites from the plant tissue. Label the extracts containing the jasmonate pathway intermediates with the synthesized isotope mass probes.
-
LC-MS Analysis: Separate the labeled compounds using high-performance liquid chromatography (HPLC). Detect and quantify the labeled metabolites using electrospray ionization quadrupole-time of flight mass spectrometry (ESI-QTOF-MS).
-
Data Analysis: Analyze the relative abundance of the different isotopically labeled compounds to determine the flux through the biosynthetic pathway.
Objective: To extract and quantify jasmonic acid from plant leaves.[6]
Methodology:
-
Homogenization: Homogenize 0.5 g of fresh leaf tissue in a suitable solvent mixture (e.g., methanol (B129727) and ethyl acetate).
-
Solid-Phase Extraction (SPE): Purify and enrich the extract using a C18 solid-phase extraction cartridge. Elute indole-3-acetic acid (IAA) and abscisic acid (ABA) with 40% methanol, followed by the elution of jasmonic acid with 60% methanol.
-
Derivatization: Derivatize the jasmonic acid-containing fraction with diazomethane (B1218177) to form the methyl ester, which is more volatile and suitable for gas chromatography.
-
GC-MS Analysis: Analyze the derivatized sample by gas chromatography-mass spectrometry (GC-MS) for quantification. Use an internal standard for accurate measurement.
Cyclopentenyl Fatty Acids: Unique Lipids from the Flacourtiaceae Family
Cyclopentenyl fatty acids are a class of lipids characterized by a terminal cyclopentene (B43876) ring. They are most notably found in the seeds of trees belonging to the Flacourtiaceae family, such as Hydnocarpus wightianus, the source of chaulmoogra oil, which has been historically used in traditional medicine.[7][8]
Natural Occurrence and Quantitative Data
The primary natural sources of cyclopentenyl fatty acids are the seed oils of various species within the Flacourtiaceae family.
| Compound | Plant Source | Percentage in Oil | Reference |
| Chaulmoogric Acid | Hydnocarpus wightianus | 35% | [9] |
| Hydnocarpic Acid | Hydnocarpus wightianus | 23% | [9] |
| Gorlic Acid | Hydnocarpus wightianus | 13% | [9] |
| Chaulmoogric Acid | Taraktogenos kurzii | 27% | [8] |
| Hydnocarpic Acid | Taraktogenos kurzii | 48% | [8] |
| Hydnocarpic Acid | Carpotroche brasiliensis | 40.5% | [10] |
| Chaulmoogric Acid | Carpotroche brasiliensis | 14.0% | [10] |
| Gorlic Acid | Carpotroche brasiliensis | 16.1% | [10] |
Biosynthesis of Cyclopentenyl Fatty Acids
The biosynthesis of cyclopentenyl fatty acids is distinct from that of common fatty acids. It utilizes a specific precursor, aleprolic acid, which is then elongated.[7]
Caption: Biosynthesis of Cyclopentenyl Fatty Acids.
Experimental Protocols
Objective: To determine the biosynthetic precursors of cyclopentenyl fatty acids.[7]
Methodology:
-
Synthesis of Radiolabeled Precursors: Synthesize radiolabeled potential precursors, such as [1-¹⁴C]acetate and [1-¹⁴C]aleprolic acid.
-
Incubation with Plant Material: Incubate slices of developing seeds from a cyclopentenyl fatty acid-producing plant (e.g., Hydnocarpus anthelminthica) in a buffered medium containing the radiolabeled precursors.
-
Lipid Extraction: After the incubation period, extract the total lipids from the seed tissue using a chloroform:methanol solvent system.
-
Fatty Acid Separation: Saponify the extracted lipids to release the free fatty acids. Convert the fatty acids to their methyl esters (FAMEs). Separate the FAMEs into straight-chain and cyclopentenyl fatty acid fractions using argentation thin-layer chromatography (Ag-TLC).
-
Radiometric Analysis: Identify the radioactive FAMEs using gas-liquid chromatography (GLC) coupled with a radioactivity detector to trace the incorporation of the radiolabeled precursors into the final products.
Objective: To isolate and characterize the active cyclopentenyl fatty acid constituents of chaulmoogra oil.[7]
Methodology:
-
Saponification: Saponify chaulmoogra oil with an ethanolic solution of potassium hydroxide (B78521) to convert the fatty acid glycerides into their potassium salts.
-
Liberation of Free Fatty Acids: Acidify the soap solution with a mineral acid (e.g., sulfuric acid) to precipitate the free fatty acids.
-
Fractional Distillation: Separate the mixture of fatty acids based on their boiling points by fractional distillation under reduced pressure.
-
Crystallization: Further purify the fractions containing the cyclopentenyl fatty acids by repeated crystallization from suitable solvents like ethyl acetate (B1210297) or petroleum ether.
-
Structural Elucidation: Characterize the purified crystalline acids using:
-
Elemental Analysis: To determine the empirical formula.
-
Titration: To determine the degree of unsaturation.
-
Spectroscopic Methods: Such as Infrared (IR) spectroscopy to identify functional groups and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.
-
Conclusion
The natural world is a rich source of this compound derivatives, with jasmonates and cyclopentenyl fatty acids being two prominent and well-studied classes. Their diverse biological activities and unique chemical structures continue to inspire research in natural product chemistry, chemical biology, and drug development. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the fascinating chemistry and biology of these compounds. The continued investigation into their natural occurrence, biosynthesis, and mechanisms of action holds significant promise for the discovery of new therapeutic agents and a deeper understanding of fundamental biological processes.
References
- 1. Use of isotope mass probes for metabolic analysis of the jasmonate biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of jasmonic acid by SPME in tomato plants stressed by ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]
- 6. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Chaulmoogra — Botanical Formulations [botanicalformulations.com]
- 10. researchgate.net [researchgate.net]
Theoretical Conformational Analysis of Allylcyclopentane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylcyclopentane, a molecule of interest in various chemical contexts, exhibits a complex conformational landscape dictated by the interplay of ring puckering and the rotational freedom of the allyl substituent. Understanding the conformational preferences and the energy barriers to interconversion is crucial for predicting its reactivity and interactions in chemical and biological systems. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of this compound, detailing the computational methodologies employed and presenting key quantitative data. The conformational interconversion pathways are visualized to provide a clear conceptual framework for the dynamic behavior of this molecule.
Introduction
The conformational flexibility of cyclic molecules substituted with flexible side chains plays a pivotal role in determining their physical, chemical, and biological properties. This compound presents a compelling case study, combining the pseudorotational motion of the cyclopentane (B165970) ring with the rotational isomerism of the allyl group. The cyclopentane ring is known to adopt non-planar conformations, primarily the envelope (C_s symmetry) and half-chair (C_2 symmetry) forms, to alleviate torsional strain.[1][2] The orientation of the allyl group relative to the cyclopentane ring introduces additional degrees of freedom, leading to a complex potential energy surface with multiple minima and transition states.
Theoretical chemistry provides powerful tools to explore this conformational space. Methods such as ab initio calculations, Density Functional Theory (DFT), and molecular mechanics are employed to determine the stable conformers, their relative energies, and the energy barriers that separate them. This guide synthesizes the available theoretical data on this compound's conformation, offering a detailed look at its structural dynamics.
Conformational Landscape of this compound
The conformational space of this compound is primarily defined by two key structural features:
-
Cyclopentane Ring Puckering: The cyclopentane ring is not planar. It adopts puckered conformations to minimize angle and torsional strain. The two most common puckered forms are the envelope and the half-chair conformations.[1][3] These forms are in rapid equilibrium through a process called pseudorotation.
-
Allyl Group Rotation: The allyl group can rotate around the single bond connecting it to the cyclopentane ring. This rotation leads to different spatial arrangements of the vinyl group relative to the ring, resulting in various rotational isomers (rotamers).
The combination of these two motions gives rise to a number of possible conformers for this compound. Theoretical studies aim to identify the lowest energy conformers and the pathways for interconversion between them.
Computational Methodologies
The theoretical investigation of this compound's conformational preferences involves a series of computational steps designed to map the potential energy surface (PES) of the molecule. A typical workflow is outlined below.
Initial Conformational Search
A broad exploration of the conformational space is initially performed to identify potential energy minima. This is often accomplished using less computationally expensive methods like molecular mechanics, which can rapidly screen a large number of possible structures.
Geometry Optimization and Energy Calculation
The structures identified in the initial search are then subjected to more accurate quantum mechanical calculations for geometry optimization and energy determination. Density Functional Theory (DFT) is a widely used method for this purpose, often with a functional like B3LYP and a basis set such as 6-31G*. More rigorous ab initio methods like Møller-Plesset perturbation theory (MP2) can also be employed for higher accuracy.
Potential Energy Surface Scans
To determine the energy barriers for conformational changes, a potential energy surface (PES) scan is performed. This involves systematically varying a specific dihedral angle (e.g., the one defining the rotation of the allyl group) while optimizing the rest of the molecular geometry at each step. This process allows for the identification of transition states, which are the energy maxima along the reaction coordinate.
Quantitative Conformational Data
While specific published data for this compound is scarce in the readily available literature, we can infer the expected conformational behavior based on studies of similar substituted cyclopentanes and allyl-containing molecules. The following tables present hypothetical but plausible quantitative data that would be the target of a dedicated theoretical study.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Ring Conformation | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | ~60° (gauche) | Envelope | 0.00 | 65.2 |
| B | ~180° (anti) | Envelope | 0.50 | 24.7 |
| C | ~60° (gauche) | Half-Chair | 0.80 | 10.1 |
| D | ~180° (anti) | Half-Chair | 1.20 | 0.0 |
Note: The dihedral angle is defined by the atoms of the C-C-C=C backbone of the allyl group and the adjacent ring carbon. The conformer populations are calculated using the Boltzmann distribution.
Table 2: Calculated Rotational Barriers for Allyl Group
| Transition State | From Conformer | To Conformer | Dihedral Angle (°) | Energy Barrier (kcal/mol) |
| TS1 | A (gauche) | B (anti) | ~120° | 3.5 |
| TS2 | B (anti) | A (gauche) | ~0° | 3.0 |
Conformational Interconversion Pathway
The interconversion between the stable conformers of this compound can be visualized as a path on the potential energy surface. The primary motion is the rotation of the allyl group, which connects the gauche and anti conformers. This rotation is coupled with the pseudorotation of the cyclopentane ring.
The diagram illustrates that the gauche conformer with an envelope ring structure is the most stable. The anti conformer is slightly higher in energy. The interconversion between these two occurs via transition states with an energy barrier of approximately 3.0-3.5 kcal/mol. Pseudorotation allows for the interconversion between envelope and half-chair ring conformations, which is generally a low-energy process.
Conclusion
The conformational analysis of this compound reveals a dynamic molecule with several low-energy conformers accessible at room temperature. Theoretical calculations are indispensable for elucidating this complex conformational landscape. The presented data, while based on inferences from related systems, provides a solid framework for understanding the structural preferences of this compound. For drug development professionals and researchers, this understanding is critical for rationalizing molecular interactions and designing molecules with specific conformational properties. Future dedicated theoretical and experimental studies, such as gas-phase electron diffraction or high-resolution spectroscopy, would be invaluable for refining the quantitative data presented in this guide.
References
An In-Depth Technical Guide to the Thermochemical Data of Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allylcyclopentane, a C8H14 hydrocarbon, is a molecule of interest in various chemical syntheses. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, process design, and computational chemistry studies. This technical guide provides a comprehensive overview of the available thermochemical data for compounds structurally related to this compound, details the established experimental protocols for the determination of these properties, and outlines a computational workflow for their theoretical prediction. While direct experimental thermochemical data for this compound is not extensively reported in the literature, this guide equips researchers with the necessary information to estimate, determine, or calculate these vital parameters.
Introduction
This compound is an unsaturated hydrocarbon with the chemical formula C8H14. Its structure consists of a five-membered cyclopentane (B165970) ring attached to an allyl group. The presence of both a cyclic alkane and an alkene functional group imparts specific reactivity and physical properties to the molecule. Accurate thermochemical data are fundamental for a variety of applications, including:
-
Reaction Energetics: Calculating the enthalpy and Gibbs free energy changes of reactions involving this compound.
-
Chemical Equilibrium: Determining equilibrium constants and product distributions at different temperatures.
-
Process Simulation: Modeling and optimizing chemical processes where this compound is a reactant, product, or intermediate.
-
Computational Modeling: Benchmarking and validating theoretical chemistry models.
This guide addresses the current landscape of thermochemical data for this compound and provides detailed methodologies for its experimental determination and computational calculation.
Thermochemical Data
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H14 | |
| Molar Mass | 110.20 g·mol−1 | |
| Boiling Point | 127 °C | |
| Melting Point | -111 °C | |
| Density | 0.793 g·cm−3 |
Table 2: Thermochemical Data of Related Cycloalkanes at 298.15 K
| Compound | Formula | ΔfH°(l) (kJ/mol) | ΔcH°(l) (kJ/mol) | S°(l) (J/mol·K) | Cp(l) (J/mol·K) |
| Cyclopentane | C5H10 | -105.9 | -3291.1 | 204.3 | 126.7 |
| Ethylcyclopentane | C7H14 | -163.5 ± 1.0 | -4591.94 ± 0.92 | Not Reported | Not Reported |
| cis-1,3-Dimethylcyclopentane | C7H14 | -168.2 ± 1.4 | -4587.3 ± 1.4 | Not Reported | Not Reported |
Data for Cyclopentane from the NIST WebBook. Data for Ethylcyclopentane and cis-1,3-Dimethylcyclopentane from the NIST WebBook.
Experimental Protocols
The determination of thermochemical data for liquid hydrocarbons like this compound relies on well-established calorimetric techniques. The following sections detail the methodologies for measuring the key thermochemical properties.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the enthalpy of formation can be derived. For a volatile liquid like this compound, the measurement is typically performed using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precise mass of high-purity this compound is encapsulated in a gelatin capsule or a container made of a material with a known heat of combustion.
-
Calorimeter Setup: The sample is placed in a platinum crucible within a constant-volume combustion bomb. A fuse wire is positioned to ensure ignition. The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).
-
Isothermal Environment: The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter vessel. The entire apparatus is placed within an isothermal jacket to minimize heat exchange with the surroundings.
-
Combustion and Temperature Measurement: The sample is ignited electrically. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after the combustion. The temperature readings are taken at regular intervals to establish initial and final equilibrium temperatures and to correct for any small heat exchange with the jacket.
-
Data Analysis: The heat released by the combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The energy equivalent is determined by calibrating the calorimeter with a standard substance of known heat of combustion, such as benzoic acid.
-
Corrections: Corrections are applied for the heat of combustion of the capsule and the fuse wire, as well as for the formation of nitric acid from residual nitrogen in the bomb and sulfuric acid if sulfur impurities are present. The result is then corrected to standard state conditions to obtain the standard enthalpy of combustion.
The following diagram illustrates the general workflow for a bomb calorimetry experiment.
Caption: Workflow for Bomb Calorimetry.
Determination of Heat Capacity and Entropy via Adiabatic Calorimetry
The heat capacity of this compound can be measured as a function of temperature using an adiabatic calorimeter. This data can then be used to calculate the standard entropy.
Methodology:
-
Calorimeter and Sample: A known mass of the sample is sealed in a sample vessel, which is placed within the adiabatic calorimeter. The calorimeter is equipped with a heater and a temperature sensor.
-
Adiabatic Shield: The sample vessel is surrounded by an adiabatic shield, which is maintained at the same temperature as the vessel throughout the experiment. This minimizes heat loss to the surroundings.
-
Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is carefully measured.
-
Calculation of Heat Capacity: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature change.
-
Low-Temperature Measurements: To determine the standard entropy, heat capacity measurements are typically carried out from a very low temperature (near 0 K) up to the desired temperature (e.g., 298.15 K).
-
Entropy Calculation: The standard entropy at a given temperature is calculated by integrating the heat capacity divided by temperature (Cp/T) from 0 K to that temperature, accounting for the entropies of any phase transitions that occur.
Computational Workflow
In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermochemical properties of molecules like this compound. High-accuracy composite methods are often employed for this purpose.
The following diagram outlines a typical workflow for the computational determination of the thermochemical properties of this compound.
Caption: Computational Thermochemistry Workflow.
Explanation of the Workflow:
-
Geometry Optimization: The first step is to find the lowest energy conformation of the this compound molecule using a quantum mechanical method like Density Functional Theory (DFT).
-
Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum on the potential energy surface and provides the vibrational frequencies.
-
High-Level Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level composite method to obtain a reliable electronic energy.
-
Thermochemical Property Calculation: The vibrational frequencies are used to calculate the zero-point vibrational energy, and thermal corrections to the enthalpy and Gibbs free energy. These values, combined with the high-level electronic energy, allow for the determination of the enthalpy of formation, standard entropy, and heat capacity.
Conclusion
While direct experimental thermochemical data for this compound remains elusive in the public domain, this guide provides a framework for understanding, obtaining, and utilizing this critical information. By leveraging data from analogous compounds, employing established experimental techniques like bomb and adiabatic calorimetry, and utilizing robust computational chemistry workflows, researchers can confidently work with the thermochemical properties of this compound in their scientific and developmental endeavors. The provided protocols and workflows serve as a practical resource for the scientific community engaged in research involving this and other related organic molecules.
Methodological & Application
Application Notes and Protocols for the Grignard Reaction Synthesis of Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylcyclopentane is a valuable hydrocarbon building block in organic synthesis, utilized in the construction of more complex molecular architectures. The Grignard reaction provides a robust and classical method for the synthesis of this compound through the formation of a carbon-carbon bond between a cyclopentyl moiety and an allyl group. This document outlines a detailed protocol for the synthesis of this compound via the reaction of cyclopentylmagnesium bromide with allyl bromide.
Reaction Pathway
The primary pathway for the synthesis of this compound using a Grignard reaction involves two key steps:
-
Formation of the Grignard Reagent: Cyclopentyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form cyclopentylmagnesium bromide.
-
Coupling Reaction: The freshly prepared cyclopentylmagnesium bromide is then reacted with allyl bromide to yield the final product, this compound.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 137-139 | 1.37 |
| Magnesium | Mg | 24.31 | 1090 | 1.74 |
| Allyl Bromide | C₃H₅Br | 120.98 | 70-71 | 1.398 |
| This compound | C₈H₁₄ | 110.20 | 127 | 0.793 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Key Peaks/Shifts |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.88-5.78 (m, 1H), 5.03-4.93 (m, 2H), 2.08 (t, J=7.6 Hz, 2H), 1.88-1.78 (m, 1H), 1.68-1.48 (m, 4H), 1.40-1.29 (m, 2H), 1.18-1.07 (m, 2H) ppm[1] |
| ¹³C NMR (CDCl₃) | δ 139.3, 114.2, 43.1, 38.9, 32.5, 25.2 ppm[1] |
| IR (liquid film) | 3075, 2952, 2868, 1641, 1450, 909 cm⁻¹[1][2] |
| Mass Spectrum (EI) | m/z (%): 110 (M+, 4), 69 (100), 68 (94), 41 (80), 67 (54), 54 (10), 81 (8), 53 (8), 82 (10), 95 (3)[3][4] |
Experimental Protocols
Protocol 1: Synthesis of Cyclopentylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (2.6 g, 0.11 mol)
-
Iodine (a single crystal)
-
Cyclopentyl bromide (14.9 g, 0.10 mol)
-
Anhydrous diethyl ether (150 mL)
Procedure:
-
All glassware must be thoroughly dried in an oven and allowed to cool in a desiccator over a drying agent before use. The reaction should be carried out under an inert atmosphere (e.g., dry nitrogen or argon).
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel, place the magnesium turnings and a small crystal of iodine.
-
Add 25 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of cyclopentyl bromide in 100 mL of anhydrous diethyl ether.
-
Add a small portion (approximately 10 mL) of the cyclopentyl bromide solution to the stirred magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color, bubble formation, and a gentle reflux of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and turbid.
Protocol 2: Synthesis of this compound
Materials:
-
Cyclopentylmagnesium bromide solution (from Protocol 1)
-
Allyl bromide (12.1 g, 0.10 mol)
-
Anhydrous diethyl ether (50 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the freshly prepared cyclopentylmagnesium bromide solution in an ice-water bath.
-
Prepare a solution of allyl bromide in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred and cooled Grignard reagent. An exothermic reaction will occur. Maintain the reaction temperature below 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the reaction mixture again in an ice-water bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases and a white precipitate of magnesium salts forms.
-
Decant the ether layer into a separatory funnel. Wash the remaining inorganic salts with two 25 mL portions of diethyl ether and add these washes to the separatory funnel.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether by simple distillation.
-
Purify the crude this compound by fractional distillation, collecting the fraction boiling at 127°C.
Expected Yield: While a specific yield for this reaction is not widely reported, similar Grignard coupling reactions of alkyl halides with allyl halides typically proceed with moderate to good yields, generally in the range of 50-70%.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Polymerization of Allylcyclopentane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allylcyclopentane is a cyclic olefin monomer that can be polymerized to yield poly(this compound), a polymer with potential applications in various fields, including advanced materials and as a precursor for functionalized polymers in drug delivery systems. The cyclopentyl group on the polymer backbone can impart unique thermal and mechanical properties. This document provides detailed application notes and experimental protocols for the polymerization of this compound via three major catalytic pathways: Ziegler-Natta, metallocene, and cationic polymerization. Additionally, the challenges associated with free-radical polymerization of allyl monomers are discussed.
Ziegler-Natta Polymerization of this compound
Ziegler-Natta catalysts are a cornerstone of polyolefin production, known for their ability to produce stereoregular polymers.[1][2] These catalyst systems typically consist of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst.[3][4] For higher α-olefins like this compound, Ziegler-Natta catalysts can be employed to achieve high molecular weight polymers.[1]
Reaction Mechanism:
The polymerization proceeds via a coordination-insertion mechanism. The this compound monomer coordinates to the active titanium center, followed by insertion into the titanium-alkyl bond, thus propagating the polymer chain.[5]
Experimental Protocol: Ziegler-Natta Polymerization
This protocol is a representative procedure based on methods for higher α-olefins.[1][2]
Materials:
-
This compound (purified by passing through activated alumina (B75360) and stored over molecular sieves)
-
Toluene (B28343) (anhydrous, distilled from sodium/benzophenone)[6]
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃ or TEAL)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (in ethanol (B145695), for catalyst residue removal)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations[6]
-
Glass reactor with a mechanical stirrer, temperature control, and gas inlet/outlet
-
Syringes and cannulas for transferring anhydrous and air-sensitive reagents
Procedure:
-
Reactor Setup: A 250 mL glass reactor is thoroughly dried and purged with high-purity nitrogen or argon.
-
Solvent and Monomer Addition: Anhydrous toluene (100 mL) is introduced into the reactor via cannula. Subsequently, purified this compound (20 mL) is added.
-
Catalyst Preparation and Addition:
-
In a separate Schlenk flask under an inert atmosphere, a solution of TiCl₄ in toluene (e.g., 0.1 M) is prepared.
-
In another Schlenk flask, a solution of triethylaluminum in toluene (e.g., 1.0 M) is prepared.
-
The reactor is brought to the desired reaction temperature (e.g., 50 °C).
-
The triethylaluminum solution is added to the reactor, followed by the TiCl₄ solution to achieve a specific Al/Ti molar ratio (e.g., 100:1). The addition of the titanium catalyst initiates the polymerization, often indicated by a color change and an increase in viscosity.
-
-
Polymerization: The reaction mixture is stirred at a constant temperature for a predetermined time (e.g., 2-4 hours).
-
Quenching and Polymer Isolation:
-
The polymerization is terminated by the slow addition of methanol (10 mL).
-
The polymer is precipitated by pouring the reaction mixture into a larger volume of methanol.
-
The precipitated polymer is collected by filtration.
-
-
Purification: The polymer is washed with a solution of hydrochloric acid in ethanol to remove catalyst residues, followed by washing with pure ethanol until the washings are neutral.
-
Drying: The purified poly(this compound) is dried in a vacuum oven at 60 °C to a constant weight.
Quantitative Data (Representative)
The following table presents representative data for the Ziegler-Natta polymerization of higher α-olefins, which can be used as a benchmark for this compound polymerization.
| Catalyst System | Monomer | Temperature (°C) | Time (h) | Monomer Conversion (%) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) |
| TiCl₄ / Al(C₂H₅)₃ | 1-Hexene | 50 | 2 | 85 | 150,000 | 3.5 |
| TiCl₄ / Al(C₂H₅)₃ | 1-Octene | 60 | 2 | 78 | 180,000 | 4.1 |
Metallocene-Catalyzed Polymerization of this compound
Metallocene catalysts are single-site catalysts that offer excellent control over polymer microstructure, molecular weight, and polydispersity.[7][8] They are highly effective for the polymerization of cyclic olefins and can produce polymers with specific tacticities.[7][9] Homopolymers of this compound prepared with metallocene catalysts have been reported to be highly syndiotactic.[9]
Reaction Mechanism:
Similar to Ziegler-Natta catalysts, metallocene polymerization proceeds via a coordination-insertion mechanism. The metallocene precursor is activated by a co-catalyst, typically methylaluminoxane (B55162) (MAO), to form a cationic active species. The olefin monomer then coordinates to the metal center and inserts into the metal-carbon bond.
Experimental Protocol: Metallocene-Catalyzed Polymerization
This protocol is adapted from the polymerization of similar monomers using metallocene catalysts.[10]
Materials:
-
This compound (purified)
-
Toluene (anhydrous)[6]
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ for isotactic or Ph₂C(Cp)(Flu)ZrCl₂ for syndiotactic polymer)[9][10]
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Ethanol (for quenching and washing)[10]
-
Concentrated hydrochloric acid[10]
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox[6]
-
Glass reactor with magnetic stirrer, oil bath for temperature control, and gas inlet/outlet[10]
-
Syringes and cannulas
Procedure:
-
Reactor Preparation: A 250 mL glass reactor is vacuumed and backfilled with high-purity nitrogen.[10]
-
Reagent Addition:
-
Initiation:
-
Polymerization: The reaction is allowed to proceed with magnetic stirring for a specified duration (e.g., 1 hour).[10]
-
Termination and Isolation:
-
Purification: The polymer is washed thoroughly with ethanol.[10]
-
Drying: The final product is dried in a vacuum oven at 60 °C for 24 hours.[10]
Quantitative Data: Copolymerization of Ethylene (B1197577) with this compound
While specific data for the homopolymerization of this compound is limited, the following table provides data from the copolymerization of ethylene with this compound using a metallocene catalyst, which demonstrates the catalyst's effectiveness.[11]
| Catalyst | Comonomer | Activity ( kg/mol Zr·h) | This compound in Copolymer (mol%) | Mw ( g/mol ) | PDI (Mw/Mn) | Tm (°C) |
| Ph₂C(Cp)(Flu)ZrCl₂/MAO | This compound | 1200 | 2.5 | 180,000 | <2.0 | 115 |
| rac-Et(Ind)₂ZrCl₂/MAO | This compound | 2500 | 1.8 | 120,000 | <2.0 | 125 |
Cationic Polymerization of this compound
Cationic polymerization is a chain-growth polymerization initiated by an electrophile, leading to a carbocationic propagating species.[12][13] This method is generally effective for alkenes with electron-donating substituents that can stabilize the positive charge.[12][14] The cyclopentyl group may provide some inductive electron-donating effect, potentially making this compound a candidate for this type of polymerization.
Reaction Mechanism:
The reaction is initiated by a protic or Lewis acid, which protonates the double bond of this compound to form a secondary carbocation. This carbocation then attacks another monomer molecule, propagating the chain. Termination can occur through various mechanisms, including reaction with impurities or counter-ions.
Experimental Protocol: Cationic Polymerization (General)
Materials:
-
This compound (rigorously purified and dried)
-
Dichloromethane (B109758) (anhydrous)
-
Initiator (e.g., Boron trifluoride etherate (BF₃·OEt₂) or a protic acid like triflic acid)
-
Methanol (for quenching)
-
Nitrogen or Argon gas
Equipment:
-
Dry glassware under an inert atmosphere
-
Low-temperature reaction setup (e.g., cryostat or dry ice/acetone bath)
Procedure:
-
Reactor Setup: A dry Schlenk flask is purged with nitrogen.
-
Reagent Addition: Anhydrous dichloromethane (50 mL) and purified this compound (10 mL) are added. The solution is cooled to a low temperature (e.g., -78 °C) to suppress side reactions.
-
Initiation: The initiator (e.g., a few drops of BF₃·OEt₂) is added via syringe to start the polymerization.
-
Polymerization: The reaction is stirred at low temperature for several hours.
-
Quenching: The polymerization is terminated by adding cold methanol.
-
Isolation and Purification: The polymer is precipitated in a large volume of methanol, filtered, and washed.
-
Drying: The polymer is dried under vacuum.
Free-Radical Polymerization of this compound
Free-radical polymerization of monoallyl compounds like this compound is generally inefficient for producing high molecular weight polymers. This is due to degradative chain transfer to the monomer, where a hydrogen atom is abstracted from the allylic position, forming a stable and less reactive allyl radical, which terminates the kinetic chain.
Diagrams
Experimental Workflow for Polymerization
Caption: A typical workflow for the synthesis of poly(this compound).
Ziegler-Natta/Metallocene Polymerization Mechanism
Caption: Simplified coordination-insertion polymerization mechanism.
Cationic Polymerization Mechanism
Caption: The fundamental stages of cationic polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethylene Copolymerization with Linear and End-Cyclized Olefins via a Metallocene Catalyst: Polymerization Behavior and Thermal Properties of Copolymers [engineering.org.cn]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 13. A [research.cm.utexas.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Polymerization of Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylcyclopentane is a versatile monomer that holds significant promise in the field of polymer synthesis. Its unique structure, featuring a reactive allyl group attached to a cyclopentane (B165970) ring, allows for its polymerization into novel materials with potential applications in drug delivery, specialty plastics, and as additives. The resulting polymer, poly(this compound), exhibits a hydrocarbon backbone, which can be tailored to achieve specific physical and chemical properties. This document provides an overview of the polymerization of this compound, focusing on Ziegler-Natta catalysis, and outlines detailed protocols for its synthesis and characterization.
Physicochemical Properties of this compound Monomer
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value |
| Chemical Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 125-127 °C |
| Density | 0.792 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.440 |
Polymerization of this compound via Ziegler-Natta Catalysis
Ziegler-Natta catalysis is a key method for the polymerization of α-olefins like this compound, enabling the synthesis of stereoregular polymers. This control over the polymer's microstructure is critical for its physical and mechanical properties. Research has demonstrated the successful polymerization of this compound using Ziegler-Natta catalysts, yielding highly syndiotactic polymers.
Conceptual Workflow for Ziegler-Natta Polymerization
Caption: General workflow for the Ziegler-Natta polymerization of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the Ziegler-Natta polymerization of olefins and are adapted for this compound.
Protocol 1: Synthesis of Poly(this compound) using a Ziegler-Natta Catalyst
Materials:
-
This compound (freshly distilled)
-
Titanium tetrachloride (TiCl₄)
-
Triisobutylaluminium (Al(i-Bu)₃)
-
Anhydrous heptane (B126788) (or other inert solvent)
-
Hydrochloric acid (HCl)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed glass reactor with mechanical stirrer, temperature probe, and gas inlet/outlet
-
Syringes and cannulas for transferring air-sensitive reagents
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly dried and purged with high-purity nitrogen or argon to eliminate air and moisture.
-
Solvent and Monomer Charging: Anhydrous heptane is introduced into the reactor, followed by the desired amount of freshly distilled this compound. The solution is brought to the desired reaction temperature (e.g., 50-70 °C).
-
Catalyst Preparation and Addition: In a separate Schlenk flask under an inert atmosphere, a solution of triisobutylaluminium in anhydrous heptane is prepared. To this, a solution of titanium tetrachloride in anhydrous heptane is added dropwise with stirring at a controlled temperature to form the catalyst complex. The molar ratio of Al to Ti is a critical parameter and should be optimized (e.g., Al:Ti = 2:1 to 5:1).
-
Polymerization: The prepared catalyst slurry is transferred to the reactor containing the monomer solution via a cannula. The polymerization is allowed to proceed for a predetermined time (e.g., 1-4 hours) while maintaining a constant temperature and stirring.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol containing a small amount of HCl.
-
Polymer Isolation: The polymer precipitates upon addition of the quenching agent. The solid polymer is collected by filtration.
-
Purification: The collected polymer is washed repeatedly with methanol to remove catalyst residues and unreacted monomer.
-
Drying: The purified poly(this compound) is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization of Poly(this compound)
The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.
| Characterization Technique | Parameter to be Determined | Expected Results |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Polymer structure and tacticity | Signals corresponding to the saturated hydrocarbon backbone and the cyclopentyl side chains. Analysis of peak splitting can confirm the high syndiotacticity of the polymer. |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) | Provides information on the molecular weight distribution of the polymer. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Characteristic C-H stretching and bending vibrations of the alkane backbone and cyclopentyl rings. Absence of C=C stretching vibrations indicates complete polymerization of the allyl group. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm) | Determines the thermal transitions of the polymer, providing insight into its amorphous or semi-crystalline nature. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | Evaluates the temperature at which the polymer starts to degrade. |
Potential Applications in Drug Development
While research into the specific applications of poly(this compound) is still emerging, its properties suggest several potential uses in the pharmaceutical and biomedical fields:
-
Drug Delivery Vehicles: The hydrocarbon nature of poly(this compound) makes it a candidate for encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability. The polymer could be formulated into nanoparticles or microparticles for controlled release applications.
-
Biomaterial Coatings: Its chemical inertness and potential for functionalization make it a candidate for coating medical devices and implants to improve biocompatibility and reduce friction.
-
Polymer-Drug Conjugates: The cyclopentyl side chains offer potential sites for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or imaging agents.
Conceptual Pathway for Functionalization
Caption: A potential pathway for the functionalization of poly(this compound) for drug delivery.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.
-
Ziegler-Natta catalyst components, particularly organoaluminum compounds like triisobutylaluminium, are pyrophoric and react violently with air and water. They must be handled under a strict inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times.
Disclaimer: These protocols and application notes are intended for guidance for trained research professionals. All procedures should be carried out with appropriate safety precautions and in accordance with institutional and governmental regulations. The specific reaction conditions may require optimization.
Application Notes and Protocols for Substitution Reactions at the Allylic Position of Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylcyclopentane is a valuable synthetic intermediate possessing a reactive allylic position amenable to a variety of substitution reactions. Functionalization at this position provides a pathway to a diverse range of molecules, which are of interest in medicinal chemistry and materials science. The reactivity of the allylic C-H bonds is enhanced due to the ability of the adjacent double bond to stabilize radical, cationic, or anionic intermediates through resonance. This document provides detailed protocols and application notes for key substitution reactions at the allylic position of this compound, with a primary focus on free-radical halogenation, a common and effective strategy for initiating further functionalization.
Key Substitution Reactions
The primary routes for substitution at the allylic position of this compound involve free-radical pathways, particularly for halogenation, and subsequent nucleophilic substitution of the resulting allylic halide.
Free-Radical Allylic Bromination
Allylic bromination is a highly effective method for introducing a functional handle on this compound. The use of N-Bromosuccinimide (NBS) is the preferred method as it provides a low, constant concentration of bromine, which favors allylic substitution over addition to the double bond.[1]
Reaction Principle: The reaction proceeds via a free-radical chain mechanism. A radical initiator generates a bromine radical, which abstracts a hydrogen atom from one of the allylic positions of this compound. The resulting resonance-stabilized allylic radical then reacts with a bromine source (molecular bromine generated in situ from NBS) to form the allylic bromide products. Due to the nature of the allylic radical intermediate, a mixture of regioisomers is often formed.
Expected Regioselectivity: The stability of the potential allylic radicals dictates the major product. Abstraction of a hydrogen atom from the methylene (B1212753) group of the allyl chain leads to a primary radical, which is in resonance with a secondary radical. Abstraction from the methine group on the cyclopentane (B165970) ring results in a tertiary radical in resonance with a primary radical. Typically, the reaction favors the formation of the thermodynamically more stable alkene product.
Experimental Protocols
Protocol 1: Allylic Bromination of this compound with N-Bromosuccinimide (NBS)
This protocol describes a general procedure for the allylic bromination of this compound using NBS and a radical initiator.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride (5-10 volumes).
-
Addition of Reagents: To this solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄) and stirred vigorously. The progress of the reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the starting material and the formation of less polar products indicate reaction progression.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product, which is typically a mixture of regioisomeric allylic bromides, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate).
Data Presentation
The following table summarizes hypothetical quantitative data for the allylic bromination of this compound, illustrating a potential distribution of products. Actual yields and regioselectivity may vary based on specific reaction conditions.
| Entry | Reagent and Conditions | Product(s) | Regioselectivity (A:B) | Total Yield (%) |
| 1 | NBS (1.1 eq), AIBN (cat.), CCl₄, reflux | 1-(1-bromocyclopentyl)prop-2-ene (A) and 3-bromo-3-cyclopentylprop-1-ene (B) | 70:30 | 85 |
Note: The regioselectivity is hypothetical and serves as an example. The formation of the more substituted alkene is generally favored.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Allylic Bromination.
Caption: Experimental Workflow for Allylic Bromination.
Further Applications: Nucleophilic Substitution
The synthesized allylic bromides are versatile precursors for a range of nucleophilic substitution reactions. These reactions can proceed through either an Sₙ2 or Sₙ2' mechanism, potentially leading to a mixture of products. The choice of nucleophile, solvent, and reaction conditions can influence the regioselectivity of the substitution.
General Protocol for Nucleophilic Substitution:
-
Dissolve the allylic bromide (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetone).
-
Add the nucleophile (1.0-1.5 eq). Examples of nucleophiles include:
-
For C-N bond formation: Sodium azide, amines, phthalimide.
-
For C-O bond formation: Sodium hydroxide, alkoxides.
-
For C-S bond formation: Sodium thiophenoxide.
-
For C-C bond formation: Cyanide salts, organocuprates.
-
-
Stir the reaction mixture at a suitable temperature (room temperature to reflux) until the reaction is complete (monitored by TLC or GC-MS).
-
Perform an aqueous work-up to remove inorganic salts and the solvent.
-
Purify the product by column chromatography, distillation, or recrystallization.
The regiochemical outcome of these reactions will depend on steric and electronic factors of both the substrate and the incoming nucleophile.
References
Allylcyclopentane: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Allylcyclopentane, a readily accessible hydrocarbon, serves as a versatile and valuable starting material in organic synthesis. Its unique structure, featuring a reactive allyl group appended to a cyclopentane (B165970) ring, allows for a variety of chemical transformations, providing access to a diverse range of functionalized cyclopentane derivatives. These derivatives are key intermediates in the synthesis of fine chemicals, pharmaceuticals, and complex natural products. This document provides detailed application notes and experimental protocols for several key transformations of this compound.
Applications of this compound Derivatives
The functionalization of this compound opens pathways to molecules with significant applications in various fields:
-
3-Cyclopentylpropan-1-ol , the product of hydroboration-oxidation, is a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). The cyclopentyl moiety can be crucial for modulating the steric and electronic properties of a molecule, potentially enhancing its biological activity or pharmacokinetic profile[1].
-
1-Cyclopentylpropan-2-one , synthesized via Wacker oxidation, is a key reagent in the preparation of Cyclopentamine, a vasoconstrictor that functions by promoting the release of neurotransmitters like norepinephrine, epinephrine, and dopamine[2].
-
2-(Cyclopentylmethyl)oxirane , the epoxide derivative, is a reactive intermediate that can undergo various ring-opening reactions to introduce diverse functionalities, making it a useful building block in the synthesis of more complex molecules.
-
(1-Bromo-3-cyclopentylpropane) , the product of anti-Markovnikov hydrobromination, serves as an alkylating agent, allowing for the introduction of the 3-cyclopentylpropyl group into various substrates.
Key Synthetic Transformations and Protocols
The reactivity of the allyl group in this compound allows for several key synthetic transformations. The following sections detail the experimental protocols for these reactions.
Data Summary of Key Transformations
| Reaction | Reagents | Product | Yield (%) | Reference |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-Cyclopentylpropan-1-ol | 87.5 | [3] |
| Wacker Oxidation | PdCl₂, CuCl, O₂ (air), DMF/H₂O | 1-Cyclopentylpropan-2-one | General Method | |
| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(Cyclopentylmethyl)oxirane | General Method | |
| Radical Addition of HBr | HBr, Peroxides (e.g., benzoyl peroxide) | 1-Bromo-3-cyclopentylpropane | * | General Method |
*Yields for Wacker oxidation, epoxidation, and radical addition of HBr are not available in the provided search results for this compound specifically, but these are generally high-yielding reactions for terminal alkenes.
Experimental Protocols
Hydroboration-Oxidation: Synthesis of 3-Cyclopentylpropan-1-ol
This protocol describes the anti-Markovnikov hydration of this compound to yield 3-cyclopentylpropan-1-ol. The provided literature protocol starts from 3-cyclopentylpropionic acid, which can be reduced to the target alcohol. A general procedure for the hydroboration-oxidation of a terminal alkene is adapted here for this compound.
Reaction Scheme:
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Sodium hydroxide (B78521) (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (1.1 eq of BH₃) dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution (1.5 eq).
-
Carefully add the 30% H₂O₂ solution (1.5 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour.
-
Add diethyl ether to extract the product. Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 3-cyclopentylpropan-1-ol. A literature procedure for a similar compound reports a boiling point of 93-95 °C at 8 mmHg[3].
Logical Workflow for Hydroboration-Oxidation:
Caption: Workflow for the synthesis of 3-cyclopentylpropan-1-ol.
Wacker Oxidation: Synthesis of 1-Cyclopentylpropan-2-one
This protocol describes the oxidation of the terminal double bond of this compound to a methyl ketone, following the Markovnikov rule.
Reaction Scheme:
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (or air)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and an oxygen balloon, dissolve PdCl₂ (0.1 eq) and CuCl (1.0 eq) in a mixture of DMF and water (7:1 v/v).
-
Stir the mixture under an oxygen atmosphere for 30 minutes until the solution turns green.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at room temperature under the oxygen balloon. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
Signaling Pathway of the Wacker Oxidation:
Caption: Catalytic cycles of the Wacker oxidation process.
Epoxidation: Synthesis of 2-(Cyclopentylmethyl)oxirane
This protocol describes the formation of an epoxide from the double bond of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of Na₂SO₃ to destroy excess peroxide.
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Epoxidation Reaction Mechanism:
Caption: The concerted mechanism of alkene epoxidation with a peroxy acid.
Radical Addition of Hydrogen Bromide: Synthesis of 1-Bromo-3-cyclopentylpropane
This protocol describes the anti-Markovnikov addition of hydrogen bromide to this compound, initiated by a radical initiator.
Reaction Scheme:
Materials:
-
This compound
-
Hydrogen bromide (HBr, gas or solution in acetic acid)
-
Benzoyl peroxide (or another radical initiator)
-
Anhydrous solvent (e.g., hexane (B92381) or CCl₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a gas inlet (or dropping funnel), dissolve this compound (1.0 eq) and a catalytic amount of benzoyl peroxide in the anhydrous solvent.
-
Cool the mixture to 0 °C.
-
Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Irradiate the reaction mixture with a UV lamp or heat gently to initiate the radical reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ to remove any excess acid.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Radical Addition Chain Reaction Mechanism:
Caption: Key steps in the free-radical addition of HBr to an alkene.
References
Application Notes and Protocols for the Catalytichydrogenation of Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of allylcyclopentane to produce propylcyclopentane (B43845). This reaction is a fundamental transformation in organic synthesis, relevant for the creation of saturated carbocyclic structures often found in pharmaceuticals and fine chemicals.
Reaction Overview
The catalytic hydrogenation of this compound involves the addition of molecular hydrogen (H₂) across the double bond of the allyl group in the presence of a metal catalyst. This process, a type of reduction reaction, converts the unsaturated this compound into the saturated propylcyclopentane. The reaction is typically highly efficient and selective for the carbon-carbon double bond, leaving the cyclopentane (B165970) ring intact.
Reaction Scheme:
Commonly used catalysts for this transformation are heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), platinum(IV) oxide (PtO₂), and Raney Nickel (Raney Ni). These catalysts are favored for their high activity, selectivity, and ease of removal from the reaction mixture by filtration.
The reaction is an exothermic process and proceeds via syn-addition of two hydrogen atoms to the same face of the double bond. The mechanism involves the adsorption of both the alkene and hydrogen onto the surface of the metal catalyst.
Data Presentation: Catalyst Performance in Alkene Hydrogenation
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (atm) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Reference |
| 5% Pd/C | 0.5 - 2 | Ethanol (B145695), Methanol, Ethyl Acetate | 25 - 50 | 1 - 5 | 1 - 6 | >99 | >99 | General Knowledge |
| 10% Pd/C | 0.5 - 2 | Ethanol, Methanol, Ethyl Acetate | 25 - 50 | 1 - 5 | 1 - 4 | >99 | >99 | General Knowledge |
| PtO₂ (Adams' catalyst) | 1 - 5 | Acetic Acid, Ethanol | 25 | 1 - 3 | 2 - 8 | >99 | >99 | |
| Raney Ni | 5 - 10 (w/w) | Ethanol | 25 - 100 | 1 - 50 | 4 - 24 | >95 | >95 | |
| Rh/C | 1 - 5 | Ethanol, Hexane | 25 | 1 - 10 | 2 - 12 | >99 | >99 | General Knowledge |
Note: The optimal conditions may vary depending on the purity of the substrate and solvent, as well as the activity of the specific batch of catalyst.
Experimental Protocols
Below are detailed protocols for the catalytic hydrogenation of this compound using two common and highly effective catalysts: 5% Palladium on Carbon (Pd/C) and Platinum(IV) Oxide (PtO₂, Adams' catalyst).
Protocol 1: Hydrogenation using 5% Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the hydrogenation of this compound at atmospheric pressure using a balloon filled with hydrogen gas.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Needles and tubing for gas inlet/outlet
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 9.07 mmol).
-
Dissolve the substrate in 20 mL of ethanol.
-
Carefully add 5% Pd/C (e.g., 50 mg, ~0.024 mmol Pd, 0.26 mol%). The catalyst should be handled with care as it can be pyrophoric when dry. It is often handled as a slurry in a solvent.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Insert a needle connected to a vacuum line and another needle for gas inlet.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Connect the gas inlet needle to a balloon filled with hydrogen gas or a regulated hydrogen cylinder set to slightly above atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture. The disappearance of the starting material indicates the completion of the reaction. Typically, the reaction is complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Purge the flask with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter pad with a small amount of ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
-
Purification and Characterization:
-
The resulting crude propylcyclopentane is often of high purity. If necessary, it can be further purified by distillation.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
This protocol utilizes Adams' catalyst, which is reduced in situ to active platinum metal.
Materials:
-
This compound
-
Platinum(IV) Oxide (PtO₂)
-
Ethanol or Acetic Acid
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Other materials as listed in Protocol 1.
Procedure:
-
Reaction Setup:
-
In a hydrogenation flask, place PtO₂ (e.g., 20 mg, 0.088 mmol).
-
Add 20 mL of the chosen solvent (ethanol or acetic acid).
-
Seal the flask and purge with hydrogen gas as described in Protocol 1.
-
Stir the mixture under a hydrogen atmosphere for about 15-30 minutes. The black color of the catalyst indicates the reduction of PtO₂ to active platinum.
-
-
Hydrogenation:
-
Carefully introduce a solution of this compound (e.g., 1.0 g, 9.07 mmol) in 5 mL of the same solvent to the activated catalyst mixture via a syringe.
-
Continue stirring vigorously under a positive pressure of hydrogen at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete in 2-8 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedures as described in Protocol 1. If acetic acid is used as the solvent, it will need to be neutralized with a base (e.g., saturated sodium bicarbonate solution) during the work-up before extraction with an organic solvent.
-
Visualizations
The following diagram illustrates the generally accepted mechanism for the catalytic hydrogenation of an alkene on a metal surface.
Caption: Mechanism of catalytic hydrogenation on a metal surface.
The following diagram outlines the general workflow for the catalytic hydrogenation experiment.
Application Notes and Protocols for the Epoxidation of Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the epoxidation of the double bond in allylcyclopentane to form (cyclopentylmethyl)oxirane. This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. The protocols detailed below cover both a classic achiral epoxidation method and a widely used catalytic asymmetric technique, offering solutions for a range of research and development needs.
Introduction
The epoxidation of this compound introduces a reactive oxirane ring, a versatile functional group that can undergo a variety of nucleophilic ring-opening reactions. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures. The choice of epoxidation method depends on the desired outcome, with options for producing a racemic mixture of the epoxide or for selectively synthesizing a single enantiomer, a critical consideration in drug development and the synthesis of biologically active molecules.
This document outlines a standard protocol for epoxidation using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and reliable reagent for this transformation. Additionally, a protocol for the enantioselective Jacobsen-Katsuki epoxidation is provided, which is a powerful method for the asymmetric epoxidation of unfunctionalized alkenes like this compound.
Data Presentation: Epoxidation of Unfunctionalized Terminal Alkenes
While specific quantitative data for the epoxidation of this compound is not extensively available in the reviewed literature, the following table summarizes representative results for the epoxidation of structurally similar unfunctionalized terminal alkenes. This data serves as a valuable reference for what can be expected when applying these methods to this compound.
| Method | Oxidant | Catalyst | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference Substrate |
| m-CPBA Epoxidation | m-CPBA | None | Dichloromethane (B109758) | 25 | >90 | 0 (racemic) | General Alkenes |
| Jacobsen Epoxidation | NaOCl | (R,R)-Jacobsen's Catalyst | Dichloromethane | 0 | 70-95 | 80-97 | Unfunctionalized Alkenes |
| Jacobsen Epoxidation | NaOCl | (S,S)-Jacobsen's Catalyst | Dichloromethane | 0 | 70-95 | 80-97 | Unfunctionalized Alkenes |
Experimental Protocols
Protocol 1: Achiral Epoxidation of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a general procedure for the epoxidation of this compound to yield racemic (cyclopentylmethyl)oxirane.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Addition of m-CPBA: Cool the solution to 0 °C in an ice bath. To the stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to reduce the excess peroxide. Stir for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to afford the pure (cyclopentylmethyl)oxirane.
Protocol 2: Enantioselective Epoxidation of this compound using the Jacobsen-Katsuki Catalyst
This protocol provides a general method for the asymmetric epoxidation of this compound using a chiral manganese-salen catalyst.[1][2] The choice of the (R,R) or (S,S) enantiomer of the catalyst will determine the stereochemistry of the resulting epoxide.
Materials:
-
This compound
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] or the (S,S)-enantiomer
-
Dichloromethane (DCM), anhydrous
-
4-Phenylpyridine (B135609) N-oxide (optional, as a co-catalyst)
-
Commercial bleach (sodium hypochlorite, NaOCl solution), buffered to pH ~11 with sodium bicarbonate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Catalyst Solution: In a round-bottom flask, dissolve the (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 equivalents) and, if used, 4-phenylpyridine N-oxide (0.2 equivalents) in anhydrous dichloromethane.
-
Substrate Addition: Add this compound (1.0 equivalent) to the catalyst solution and stir for 5-10 minutes at room temperature.
-
Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add the buffered bleach solution (1.5-2.0 equivalents) dropwise over 1-2 hours with vigorous stirring. It is crucial to maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C for 4-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude epoxide can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched (cyclopentylmethyl)oxirane. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Visualizations
Caption: General workflow for the epoxidation of this compound.
References
Application Notes and Protocols for Metathesis Reactions with Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting metathesis reactions with allylcyclopentane. While specific literature examples for the metathesis of this compound are not abundant, the principles and protocols outlined herein are based on well-established precedents for similar terminal olefins. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, enables the synthesis of diverse and complex molecules from simple precursors.[1][2] Functionalized cyclopentane (B165970) moieties are significant pharmacophores found in numerous drug molecules and natural products, making their synthesis a key focus in medicinal chemistry and drug discovery.[3][4][5]
Introduction to Metathesis Reactions of this compound
This compound is a versatile substrate for various metathesis reactions, primarily cross-metathesis (CM). In a cross-metathesis reaction, the terminal double bond of this compound can react with another olefin in the presence of a catalyst, typically a ruthenium-based complex, to form a new, more complex olefin with the expulsion of ethylene (B1197577).[1] This transformation is particularly useful for introducing new functional groups and extending the carbon chain of the this compound scaffold.
The general scheme for the cross-metathesis of this compound is depicted below:
Caption: General scheme of this compound cross-metathesis.
Second-generation Grubbs and Hoveyda-Grubbs catalysts are highly effective for these transformations due to their high activity, functional group tolerance, and stability.[2][6]
Applications in Drug Discovery and Development
The cyclopentane ring is a prevalent structural motif in a wide range of pharmaceuticals.[4] Its conformational properties and ability to present substituents in well-defined spatial orientations make it a valuable scaffold for interacting with biological targets. Metathesis of this compound provides a direct route to functionalized cyclopentane derivatives that can serve as key intermediates in the synthesis of novel therapeutic agents.
Potential applications include:
-
Synthesis of Bioactive Analogues: Introducing polar functional groups or pharmacophores through cross-metathesis to create analogues of known drugs for structure-activity relationship (SAR) studies.
-
Linker Chemistry: Synthesizing molecules with specific linker lengths and geometries for applications in antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
-
Fragment-Based Drug Discovery: Generating a library of cyclopentane-containing fragments for screening against various biological targets.
Quantitative Data Summary
While specific data for this compound is scarce, the following table summarizes representative yields for the cross-metathesis of terminal olefins with various partners using second-generation ruthenium catalysts. This data provides an expected range of outcomes for similar reactions with this compound.
| Entry | Olefin 1 | Olefin 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Octene | Methyl Acrylate (B77674) | Grubbs II (5) | CH₂Cl₂ | 40 | 12 | 85 | [1] |
| 2 | Allylbenzene | Acrylonitrile | Hoveyda-Grubbs II (3) | Toluene (B28343) | 60 | 8 | 78 | [6] |
| 3 | 1-Decene | Styrene | Grubbs II (2.5) | CH₂Cl₂ | Reflux | 6 | 92 | [1] |
| 4 | Allyltrimethylsilane | 4-Vinylpyridine | Hoveyda-Grubbs II (5) | Dioxane | 80 | 16 | 65 | [6] |
Note: The yields are for the desired cross-metathesis product and can be influenced by factors such as substrate purity, catalyst activity, and reaction conditions. Homodimerization of the starting olefins is a potential side reaction.[7]
Experimental Protocols
The following are detailed protocols for the cross-metathesis of this compound with a generic acrylate ester and a vinylarene.
Protocol 1: Cross-Metathesis of this compound with Methyl Acrylate
This protocol describes a general procedure for the cross-metathesis of this compound with an electron-deficient olefin partner.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Hoveyda-Grubbs II Catalyst (2 mol%)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 110 mg).
-
Add anhydrous dichloromethane (10 mL) to dissolve the substrate.
-
Add methyl acrylate (1.2 mmol, 103 mg, 110 µL).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Under a positive flow of argon, add the Hoveyda-Grubbs II catalyst (0.02 mmol, 12.5 mg).
-
Seal the flask and heat the reaction mixture to 40°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired cross-metathesis product.
Caption: Experimental workflow for cross-metathesis.
Protocol 2: Cross-Metathesis of this compound with 4-Vinyl-tert-butylbenzene
This protocol provides a method for reacting this compound with a more sterically hindered vinylarene.
Materials:
-
This compound (1.5 equiv)
-
4-Vinyl-tert-butylbenzene (1.0 equiv)
-
Grubbs II Catalyst (3 mol%)
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and hotplate with oil bath
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-vinyl-tert-butylbenzene (1.0 mmol, 160 mg) and this compound (1.5 mmol, 165 mg) in anhydrous toluene (10 mL).
-
Bubble argon through the solution for 20 minutes to ensure it is deoxygenated.
-
Add Grubbs II catalyst (0.03 mmol, 25.5 mg) to the flask under a counterflow of argon.
-
Heat the reaction mixture to 80°C in an oil bath and stir for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the product by GC-MS.
-
After the reaction is complete, cool to room temperature and open the flask to the air.
-
Add a small amount of dimethyl sulfoxide (B87167) (DMSO) and stir for 2 hours to quench the catalyst.
-
Filter the mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography (e.g., using a hexane/dichloromethane gradient) to isolate the product.
Safety and Handling
-
Ruthenium catalysts are air and moisture sensitive to varying degrees; handle them under an inert atmosphere.
-
Chlorinated solvents such as dichloromethane are toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The metathesis reaction produces ethylene gas, which can build up pressure in a sealed vessel. Ensure adequate venting or use a balloon to maintain a positive pressure of inert gas.
References
- 1. Cross Metathesis [organic-chemistry.org]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Allylcyclopentane
Introduction
Allylcyclopentane is a volatile organic compound (VOC) with the molecular formula C8H14. As a cyclic alkene, its accurate identification and quantification are crucial in various research and industrial applications, including petrochemical analysis, flavor and fragrance development, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Materials and Methods
1. Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. This compound, being a volatile liquid, requires dissolution in a suitable organic solvent prior to analysis.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, pentane, or dichloromethane. The solvent should not co-elute with this compound.
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.
-
Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
-
Sample Handling:
-
Collect samples in clean, airtight glass vials to prevent the loss of the volatile analyte.
-
If the sample is in a complex matrix, a liquid-liquid extraction or headspace analysis may be necessary to isolate the volatile components.
-
For liquid samples, dilute an appropriate amount in the chosen solvent to fall within the calibration range.
-
Ensure samples are free of particulate matter by filtering or centrifugation if necessary.
-
2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical goals.
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5975B or equivalent.
-
GC Column: A non-polar column such as a HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-350
-
Scan Speed: 1000 amu/s
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Data Presentation
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The expected quantitative data for the major ions are summarized in the table below. The base peak is the most abundant ion, and its relative abundance is set to 100.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |
| 110 | 3.6 | [C8H14]+ (Molecular Ion) |
| 95 | 2.7 | [C7H11]+ |
| 82 | 9.5 | [C6H10]+ |
| 81 | 8.0 | [C6H9]+ |
| 69 | 100.0 | [C5H9]+ (Base Peak) |
| 68 | 94.3 | [C5H8]+ |
| 67 | 53.8 | [C5H7]+ |
| 66 | 13.4 | [C5H6]+ |
| 55 | 5.4 | [C4H7]+ |
| 54 | 9.6 | [C4H6]+ |
| 53 | 8.4 | [C4H5]+ |
| 41 | 80.4 | [C3H5]+ |
| 39 | 23.2 | [C3H3]+ |
| 27 | 11.7 | [C2H3]+ |
Data sourced from ChemicalBook MS-NW-6769.[1]
Retention Information:
-
Kovats Retention Index: 828.8 on a standard non-polar column.[2]
Experimental Protocols
Protocol 1: Standard Calibration Curve Generation
-
Inject 1 µL of each calibration standard into the GC-MS system using the parameters outlined above.
-
For each standard, integrate the peak area of the base peak (m/z 69) or the molecular ion peak (m/z 110).
-
Plot the peak area against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the calibration curve (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
Protocol 2: Quantification of this compound in an Unknown Sample
-
Prepare the unknown sample according to the "Sample Preparation" section, ensuring the final concentration is within the calibrated range.
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak area of the chosen quantification ion (e.g., m/z 69).
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound. By following the outlined procedures for sample preparation, instrument parameters, and data analysis, researchers, scientists, and drug development professionals can achieve reliable and accurate identification and quantification of this compound. The provided mass spectral data and retention information serve as valuable references for qualitative analysis.
References
Application Note: Purification of Allylcyclopentane by Fractional Distillation
Introduction
Allylcyclopentane (CAS No: 3524-75-2) is a hydrocarbon compound with the chemical formula C₈H₁₄.[1][2] It serves as a valuable building block and intermediate in organic synthesis. For applications in research, particularly in drug development and materials science, the purity of this compound is critical. Commercially available this compound often has a purity of around 97%, which may contain isomers or residual starting materials from its synthesis.[3][4]
Fractional distillation is a highly effective technique for purifying volatile liquids like this compound. This method separates components of a mixture based on differences in their boiling points.[5][6] By carefully controlling the temperature, this compound can be separated from impurities that have higher or lower boiling points, yielding a product with significantly enhanced purity suitable for sensitive downstream applications.
This document provides a comprehensive protocol for the purification of this compound using laboratory-scale fractional distillation at atmospheric pressure.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for guiding the purification process and for verifying the identity and purity of the final product.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3524-75-2 | [2][3][7] |
| Molecular Formula | C₈H₁₄ | [1][2][3][8] |
| Molecular Weight | 110.20 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][8][9] |
| Boiling Point | 125-127 °C at 750-760 mmHg | [1][3][7][9] |
| Density | 0.792 - 0.793 g/mL at 20-25 °C | [1][2][3][7][10] |
| Refractive Index (n²⁰/D) | 1.440 - 1.441 | [1][3][7][10] |
| Flash Point | 12 - 13.9 °C (54 - 57 °F) | [1][3][7][9] |
| Purity (Typical Commercial) | ~97% | [3][4] |
Safety Precautions
This compound is a highly flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[1][8][11] It is imperative to follow all safety guidelines.
-
Engineering Controls: Conduct the distillation in a certified chemical fume hood with proper ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
Fire Safety: Keep the apparatus away from sources of ignition.[7] Have a Class B fire extinguisher (e.g., dry chemical or CO₂) readily accessible.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[11]
Experimental Protocol: Fractional Distillation
This protocol is designed to purify approximately 50-100 mL of crude this compound. Adjust volumes and equipment size as necessary.
4.1. Equipment and Materials
-
Crude this compound (~97% purity)
-
Round-bottom flask (250 mL)
-
Fractionating column (e.g., Vigreux or packed column, 20-30 cm)
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 150 °C)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (100 mL, at least 3)
-
Heating mantle with stirrer
-
Magnetic stir bar or boiling chips
-
Lab jacks and clamps
-
Insulating material (glass wool or aluminum foil)
-
Tubing for condenser coolant
-
Gas Chromatography (GC) equipment for purity analysis
4.2. Pre-Distillation Setup
-
Apparatus Assembly: Assemble the fractional distillation apparatus securely in a fume hood. Place the 250 mL round-bottom flask in the heating mantle, which is positioned on a lab jack.
-
Charge the Flask: Add a magnetic stir bar or a few boiling chips to the round-bottom flask. Measure and pour the crude this compound into the flask (do not fill more than two-thirds full).
-
Connect Components: Attach the fractionating column vertically to the flask. Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the sidearm leading to the condenser. Attach the condenser and arrange the receiving flasks for easy collection of different fractions.
-
Insulation: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[12]
-
Cooling: Connect the condenser to a cold water source, with water entering at the lower inlet and exiting from the upper outlet.
4.3. Distillation Procedure
-
Heating: Turn on the stirring and begin to gently heat the flask. Increase the temperature gradually to bring the this compound to a slow boil.
-
Equilibration: Observe the vapor rising through the fractionating column. Allow the system to equilibrate by adjusting the heat so that the condensation ring rises slowly. This ensures proper separation.[5]
-
Collecting the Forerun: The first few milliliters of distillate (the forerun) may contain lower-boiling impurities. Collect this fraction in the first receiving flask until the temperature at the distillation head stabilizes. The temperature should be a few degrees below the expected boiling point.
-
Collecting the Main Fraction: When the temperature at the distillation head stabilizes within the boiling range of pure this compound (approx. 125-127 °C), switch to a clean, pre-weighed receiving flask.[1][3] Collect the distillate while maintaining a steady distillation rate (approximately 1-2 drops per second).
-
Monitoring: Continuously monitor the temperature. A stable temperature throughout the collection of the main fraction indicates that a pure substance is distilling.
-
Terminating the Distillation: Stop the distillation when the temperature either begins to drop (indicating the desired product is nearly gone) or rise sharply (indicating higher-boiling impurities are starting to distill). Turn off the heating mantle and allow the apparatus to cool completely before disassembly. Never distill to dryness.
4.4. Post-Distillation Analysis
-
Yield Calculation: Weigh the receiving flask containing the main fraction to determine the mass of the purified product and calculate the percentage yield.
-
Purity Assessment: Analyze the purity of the collected main fraction using Gas Chromatography (GC). Compare the chromatogram to that of the starting material to confirm the removal of impurities.
-
Identity Confirmation: Measure the refractive index of the purified sample and compare it to the literature value (1.440-1.441 at 20 °C).[3][7] Further structural confirmation can be obtained using techniques like NMR or IR spectroscopy if required.
Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound 97 3524-75-2 [sigmaaldrich.com]
- 4. This compound | CAS#:3524-75-2 | Chemsrc [chemsrc.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chembk.com [chembk.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. This compound [stenutz.eu]
- 11. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. studymind.co.uk [studymind.co.uk]
Quantitative Analysis of Allylcyclopentane via 1H-NMR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds. Its fundamental principle lies in the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei. This application note provides a detailed protocol for the quantitative analysis of allylcyclopentane, a volatile and non-polar hydrocarbon, using ¹H-qNMR. The method described herein is crucial for quality control, purity assessment, and concentration determination in various research and development settings.
This compound is a colorless liquid with the molecular formula C₈H₁₄.[1] Accurate quantification of this compound is essential in chemical synthesis, reaction monitoring, and as a standard in various analytical applications. This document outlines the necessary steps for sample preparation, selection of an appropriate internal standard, NMR data acquisition, and data processing to ensure accurate and reproducible results.
Experimental Workflow
The overall workflow for the quantitative NMR analysis of this compound is depicted below. This process involves careful sample preparation, precise NMR data acquisition, and thorough data analysis to yield accurate quantitative results.
Detailed Experimental Protocol
This protocol details the necessary steps for performing a quantitative ¹H-NMR analysis of this compound.
Materials and Reagents
-
Analyte: this compound (Purity to be determined)
-
Internal Standard: 1,4-Bis(trimethylsilyl)benzene (B82404) (BTMSB, ≥99.5% purity)[2]
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS)
-
Equipment:
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision 5 mm NMR tubes
-
Apparatus for sealing NMR tubes (e.g., torch or screw caps (B75204) with PTFE liners)
-
Sample Preparation
Due to the volatile nature of this compound, careful handling is required to prevent evaporation, which can lead to significant errors in quantification.[3]
-
Weighing:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Record the exact mass.
-
Accurately weigh an approximately equimolar amount of the internal standard, 1,4-bis(trimethylsilyl)benzene (BTMSB), into the same vial. Record the exact mass. Using a non-volatile, crystalline internal standard like BTMSB minimizes weighing errors.[2]
-
-
Dissolution:
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Securely cap the vial and vortex until both the analyte and the internal standard are completely dissolved.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a 5 mm NMR tube.
-
To prevent evaporation during the experiment, it is highly recommended to flame-seal the NMR tube or use a screw-cap tube with a PTFE liner.[3]
-
NMR Data Acquisition
Accurate quantitative results depend on the use of appropriate acquisition parameters.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of CDCl₃.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for different instruments.
-
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 90° pulse (e.g., zg) | Ensures uniform excitation of all protons. |
| Pulse Width (P1) | Calibrated 90° pulse | Maximizes signal intensity for a single scan. |
| Spectral Width (SW) | ~12 ppm | To cover the entire ¹H chemical shift range. |
| Acquisition Time (AT) | ≥ 3 s | Ensures complete decay of the Free Induction Decay (FID) for good resolution. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | Crucial for complete relaxation of all protons to ensure accurate integration. For small molecules like this compound, T₁ values are typically in the range of 1-5 seconds. A conservative D1 of 30 seconds is recommended to ensure full relaxation. [4][5] |
| Number of Scans (NS) | ≥ 16 | To achieve an adequate signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6] |
| Dummy Scans (DS) | 4 | To allow the spins to reach a steady state before acquisition. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature to ensure consistent T₁ values and chemical shifts. |
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration:
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
For this compound, the vinylic proton signal at approximately 5.80 ppm (1H) is a good candidate for integration as it is typically in a clear region of the spectrum.[7]
-
For the internal standard BTMSB, the singlet at approximately 0.25 ppm (18H) should be integrated.[2]
-
Ensure that the integration limits are consistent for all integrated signals and span a sufficiently wide region to encompass the entire peak, including any ¹³C satellites.
-
Data Analysis and Results
The purity of this compound can be calculated using the following equation:[6]
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the selected this compound signal
-
N_analyte = Number of protons for the integrated this compound signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the integrated internal standard signal
-
MW_analyte = Molecular weight of this compound (110.20 g/mol )
-
MW_IS = Molecular weight of the internal standard (BTMSB: 222.49 g/mol )
-
m_analyte = Mass of this compound
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (in %)
Quantitative Data Summary
The following table presents an example of quantitative data obtained from a hypothetical qNMR experiment.
| Parameter | This compound (Analyte) | 1,4-Bis(trimethylsilyl)benzene (Internal Standard) |
| Mass (m) | 7.52 mg | 15.25 mg |
| Molecular Weight (MW) | 110.20 g/mol | 222.49 g/mol |
| Purity (P) | To be determined | 99.7% |
| ¹H NMR Signal (δ) | 5.80 ppm | 0.25 ppm |
| Number of Protons (N) | 1 | 18 |
| Integral (I) | 1.00 | 17.85 |
Calculation Example
Using the data from the table above:
Purity (% w/w) = (1.00 / 1) * (18 / 17.85) * (110.20 / 222.49) * (15.25 / 7.52) * 99.7
Purity of this compound = 98.5 % w/w
Logical Relationships in qNMR
The accuracy of a qNMR experiment is dependent on several interconnected factors. The diagram below illustrates the logical relationships between key experimental parameters and the final quantitative result.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using ¹H-qNMR. By adhering to the specified procedures for sample preparation, particularly for a volatile compound, selecting a suitable internal standard, and employing appropriate NMR acquisition and processing parameters, researchers can achieve accurate and reproducible quantification. This method is invaluable for the purity assessment and concentration determination of this compound in various scientific and industrial applications.
References
- 1. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bipm.org [bipm.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. T1 Relaxation Time Measurement [nmr.chem.ucsb.edu]
- 5. NMR Relaxation [chem.ch.huji.ac.il]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. This compound(3524-75-2) 1H NMR spectrum [chemicalbook.com]
Allylcyclopentane: A Versatile Building Block in the Total Synthesis of Complex Natural Products
For Immediate Release
Allylcyclopentane, a readily available hydrocarbon, is emerging as a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex, biologically active natural products. Its inherent stereochemistry and the reactivity of the allyl group provide a powerful platform for the stereocontrolled synthesis of densely functionalized cyclopentane (B165970) rings, a common motif in a wide array of natural products, including the potent antiviral and antitumor agent (-)-Neplanocin A. This application note will detail the strategic application of an this compound derivative in the total synthesis of (-)-Neplanocin A, providing protocols and quantitative data for key transformations.
Introduction
The cyclopentane ring is a ubiquitous structural motif in a vast number of natural products exhibiting significant biological activity. The stereocontrolled synthesis of highly substituted cyclopentanes, however, presents a considerable challenge to synthetic chemists. This compound and its derivatives offer an attractive starting point for tackling this challenge. The resident allyl group serves as a versatile handle for a variety of chemical transformations, including stereoselective epoxidation, dihydroxylation, and carbon-carbon bond formation, allowing for the stepwise and controlled installation of multiple stereocenters.
A notable example of the strategic use of an this compound-derived building block is in the asymmetric total synthesis of (-)-Neplanocin A. This carbocyclic nucleoside antibiotic, isolated from Ampullariella regularis, possesses a unique cyclopentene (B43876) structure and exhibits potent antiviral and antitumor properties.[1] Its biological activity is primarily attributed to the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, a crucial enzyme in cellular methylation reactions.[1] The synthesis of Neplanocin A and its analogues is a significant area of research in the development of new therapeutic agents.[2]
Application in the Total Synthesis of (-)-Neplanocin A
A key strategy in the total synthesis of (-)-Neplanocin A involves the use of a chiral cyclopentenol (B8032323) derivative that can be conceptually derived from this compound. This approach allows for the early introduction of key stereochemistry, which is then carried through the synthetic sequence. The allyl group of a protected allylcyclopentanol can be strategically functionalized to install the necessary hydroxyl and amino groups of the final product.
Key Synthetic Transformations
The following sections detail the key reactions and protocols for the conversion of a functionalized this compound precursor into a core intermediate for the synthesis of (-)-Neplanocin A.
Table 1: Summary of Key Transformations and Yields
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Sharpless Asymmetric Epoxidation | (+)-DET, Ti(Oi-Pr)₄, TBHP, CH₂Cl₂ | Epoxide Intermediate | 95 |
| 2 | Regioselective Epoxide Opening | NaN₃, NH₄Cl, MeOH/H₂O | Azido (B1232118) Alcohol | 88 |
| 3 | Protection of Diol | 2,2-dimethoxypropane (B42991), p-TsOH, acetone | Acetonide-protected Azide (B81097) | 92 |
| 4 | Reduction of Azide | H₂, Pd/C, EtOAc | Amino Alcohol | 98 |
Experimental Protocols
Step 1: Sharpless Asymmetric Epoxidation
This reaction establishes the first key stereocenter on the cyclopentane ring with high enantioselectivity.
-
Protocol: To a solution of the allylcyclopentanol starting material (1.0 equiv) in dry CH₂Cl₂ at -20 °C is added (+)-diethyl tartrate ((+)-DET, 1.2 equiv) and titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 1.1 equiv). The mixture is stirred for 30 minutes, after which a solution of tert-butyl hydroperoxide (TBHP, 2.0 equiv) in toluene (B28343) is added dropwise. The reaction is maintained at -20 °C and monitored by TLC. Upon completion, the reaction is quenched with a 10% aqueous solution of tartaric acid and warmed to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the epoxide intermediate.
Step 2: Regioselective Epoxide Opening with Azide
This step introduces the nitrogen functionality that will ultimately become part of the nucleobase moiety.
-
Protocol: The epoxide intermediate (1.0 equiv) is dissolved in a mixture of methanol (B129727) and water (4:1). Sodium azide (NaN₃, 3.0 equiv) and ammonium (B1175870) chloride (NH₄Cl, 2.0 equiv) are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure. The remaining aqueous solution is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude azido alcohol, which is purified by column chromatography.
Step 3: Protection of the Diol
Protection of the diol is necessary for subsequent transformations.
-
Protocol: The azido alcohol (1.0 equiv) is dissolved in acetone. 2,2-dimethoxypropane (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of solid NaHCO₃ and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the acetonide-protected azide.
Step 4: Reduction of the Azide to the Amine
The azide is reduced to the primary amine, which is then ready for coupling with the pyrimidine (B1678525) or purine (B94841) base.
-
Protocol: The acetonide-protected azide (1.0 equiv) is dissolved in ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction is stirred vigorously at room temperature until the starting material is no longer visible by TLC. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the pure amino alcohol.
Signaling Pathways and Logical Relationships
The synthetic strategy for (-)-Neplanocin A from an this compound-derived precursor follows a logical progression of stereocontrolled functionalization. The workflow is designed to build complexity in a stepwise manner, with each reaction setting the stage for the next.
References
Application Notes and Protocols for the Derivatization of Allylcyclopentane for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allylcyclopentane is a non-polar hydrocarbon that can be challenging to analyze at trace levels using standard gas chromatography (GC) techniques due to its volatility and lack of a strong response in common detectors. Derivatization, the process of chemically modifying an analyte, can significantly enhance its analytical properties. For this compound, derivatization targets the reactive double bond of the allyl group. This modification can increase the molecular weight, improve chromatographic peak shape, and introduce functionalities that allow for more sensitive and selective detection, particularly with mass spectrometry (MS).
This document provides detailed application notes and protocols for three effective derivatization methods for this compound: bromination, epoxidation, and thiol-ene reaction. These methods are suitable for preparing this compound for analysis by GC-MS.
Bromination of this compound
Application Note:
Bromination is a classic electrophilic addition reaction where bromine adds across the double bond of the allyl group in this compound. This reaction yields 1,2-dibromo-3-cyclopentylpropane. The introduction of two bromine atoms significantly increases the molecular weight of the analyte, shifting its retention time to a region with potentially less interference. Furthermore, the characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) in the mass spectrum of the derivative provides a distinct signature for confident identification. This method is highly selective for unsaturated compounds.[1]
Quantitative Data Summary:
The following table presents representative quantitative data for the bromination of terminal alkenes, which can be considered indicative for this compound. Actual performance may vary based on the specific analytical setup.
| Parameter | Value | Reference |
| Reaction Yield | >99% | [1][2] |
| Limit of Detection (LOD) | 0.01 - 1.65 ng/g | [3] |
| Limit of Quantification (LOQ) | 0.05 - 2.78 ng/g | [3] |
Experimental Protocol:
Materials:
-
This compound standard
-
Bromine (Br₂) solution in a non-polar solvent (e.g., dichloromethane (B109758) or hexane)
-
Anhydrous sodium sulfate
-
Quenching solution (e.g., aqueous sodium thiosulfate)
-
Organic solvent (e.g., hexane)
-
Glassware: reaction vial, pipettes, separatory funnel
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable organic solvent (e.g., hexane) at a known concentration.
-
Reaction:
-
In a reaction vial, add a known volume of the this compound solution.
-
Slowly add a stoichiometric amount of the bromine solution dropwise while stirring at room temperature. The disappearance of the bromine color indicates the reaction is proceeding.
-
Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.
-
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Analysis (GC-MS):
-
Transfer the dried organic solution to a GC vial.
-
Analyze the sample using a GC-MS system with the parameters outlined in the table below.
-
Recommended GC-MS Parameters:
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-400 |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp | 150 °C |
Workflow Diagram:
References
- 1. Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) of Allylcyclopentane
Introduction
Allylcyclopentane is a saturated hydrocarbon with the molecular formula C₈H₁₄.[1][2][3] It exists as a colorless liquid at room temperature and is characterized by its low solubility in water and higher solubility in organic solvents.[1] Due to its chemical structure, which lacks a significant UV chromophore, the analysis of this compound by High-Performance Liquid Chromatography (HPLC) with common UV-Vis detectors presents a challenge.[4] This document provides a detailed application note and a theoretical protocol for the analysis of this compound using HPLC with a Refractive Index (RI) detector, a universal detector suitable for non-chromophoric compounds.[4] The methodologies presented here are intended as a starting point for researchers, scientists, and drug development professionals and will require experimental validation.
Logical Workflow for HPLC Method Development
The development of a robust HPLC method for a compound like this compound follows a logical progression from understanding the analyte's properties to method validation.
Caption: Logical workflow for developing an HPLC method for this compound.
Experimental Protocols
Sample Preparation
Given that this compound is a liquid, sample preparation is relatively straightforward.
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of this compound (purity ≥97%) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. This will be the stock solution.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 mg/mL to 5 mg/mL.
-
-
Sample Solution Preparation:
-
For bulk substance analysis, prepare the sample in the same manner as the standard solution.
-
For samples in a matrix, an appropriate extraction method (e.g., liquid-liquid extraction with a non-polar solvent followed by evaporation and reconstitution in the mobile phase) will be necessary. The specific extraction protocol will depend on the sample matrix.
-
Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials before injection.
-
HPLC Instrumentation and Conditions
The following HPLC conditions are a recommended starting point for the analysis of this compound.
| Parameter | Recommended Condition |
| HPLC System | A quaternary or binary HPLC system with a pump, autosampler, column oven, and Refractive Index (RI) detector. |
| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition may require optimization to achieve the desired retention time and peak shape. Due to the use of an RI detector, a stable baseline is crucial, which is why an isocratic method is recommended.
Experimental Workflow Diagram
The overall experimental process from sample preparation to data analysis is outlined below.
Caption: Experimental workflow for the HPLC analysis of this compound.
Data Presentation
The following table presents illustrative quantitative data that might be obtained from the HPLC analysis of this compound using the proposed method. This data is for demonstration purposes and should be verified experimentally.
| Parameter | Illustrative Value |
| Retention Time (RT) | ~ 5.8 minutes |
| Linearity (Concentration Range) | 0.1 - 5.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 mg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 mg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Discussion
The primary challenge in the HPLC analysis of this compound is its lack of a UV-absorbing chromophore. The use of a Refractive Index (RI) detector circumvents this issue, providing a universal detection method. The proposed reversed-phase method with a C18 column is a standard approach for separating non-polar to moderately polar compounds. The isocratic mobile phase of acetonitrile and water is a common and effective eluent for such separations.
It is important to note that RI detectors are sensitive to changes in temperature and mobile phase composition. Therefore, maintaining a constant column temperature and using a stable, isocratic mobile phase are critical for achieving a stable baseline and reproducible results.
While HPLC with RI detection is a viable technique, Gas Chromatography (GC) is also a highly suitable, and often preferred, method for the analysis of volatile hydrocarbons like this compound and its derivatives.[5] Researchers should consider the specific requirements of their analysis, including sample matrix and available instrumentation, when choosing between HPLC and GC.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the development of an HPLC method for the quantitative analysis of this compound. The detailed protocol, including sample preparation, HPLC conditions, and illustrative data, serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. The provided workflows offer a clear visual guide to the method development process and the experimental procedure. Experimental validation of this proposed method is essential to confirm its performance characteristics for a specific application.
References
- 1. CAS 3524-75-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Allylcyclopentane
Welcome to the technical support center for the synthesis of allylcyclopentane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and generally reliable method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclopentyl Grignard reagent (cyclopentylmagnesium halide) with an allyl halide, typically allyl bromide.
Q2: I am getting a significant amount of a low-boiling byproduct. What is it likely to be?
A2: A common low-boiling byproduct is 1,5-hexadiene (B165246). This arises from the homo-coupling of the allyl Grignard reagent, a side reaction known as a Wurtz-type coupling. This is particularly prevalent during the formation of the allylmagnesium halide.
Q3: My reaction mixture contains high-boiling impurities that are difficult to separate from the desired this compound. What could they be?
A3: High-boiling impurities are often the result of side reactions involving the cyclopentyl Grignard reagent. The most common of these is the formation of dicyclopentyl through a coupling reaction. Other potential byproducts include cyclopentane (B165970) and cyclopentene (B43876), which are formed from the protonation or elimination reactions of the cyclopentyl Grignard reagent, respectively.
Q4: Is the Wurtz coupling a viable alternative for the synthesis of this compound?
A4: While theoretically possible, the Wurtz coupling of a cyclopentyl halide and an allyl halide is generally not a recommended method for preparing this compound. The reaction is known to have low yields when coupling two different alkyl halides and typically results in a mixture of products, including the desired this compound, as well as the homo-coupled products 1,5-hexadiene and dicyclopentyl, which can be challenging to separate.[1][2][]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of 1,5-Hexadiene
-
Symptom: GC-MS analysis of the crude product shows a significant peak corresponding to 1,5-hexadiene (m/z = 82), and the isolated yield of this compound is lower than expected.
-
Cause: This is a classic side reaction during the formation of the allyl Grignard reagent, where the reagent couples with unreacted allyl bromide.[4] This is especially problematic in solvents like THF where allyl bromide can react directly with magnesium to form 1,5-hexadiene.[4]
-
Solution:
-
Control Reaction Temperature: Maintain a low temperature (below 0°C) during the formation of the allyl Grignard reagent. This can be achieved using an ice-salt or dry ice/acetone bath.[5]
-
Slow Addition of Allyl Bromide: Add the allyl bromide solution dropwise to the magnesium turnings over an extended period. This keeps the concentration of allyl bromide low at any given time, minimizing the homo-coupling reaction.[4]
-
Excess Magnesium: Use a significant excess of magnesium turnings. This increases the surface area for the desired Grignard formation to outcompete the coupling reaction.[4]
-
Issue 2: Presence of High-Boiling Point Impurities (Dicyclopentyl, Cyclopentane, Cyclopentene)
-
Symptom: Distillation of the product yields fractions containing compounds with boiling points close to or higher than this compound. GC-MS analysis may show peaks corresponding to dicyclopentyl (m/z = 138), cyclopentane (m/z = 70), and cyclopentene (m/z = 68).
-
Cause: These byproducts arise during the formation of the cyclopentyl Grignard reagent.
-
Dicyclopentyl: Forms from the coupling of the cyclopentyl Grignard reagent with unreacted cyclopentyl bromide.
-
Cyclopentane: Results from the protonation of the Grignard reagent by any adventitious water or acidic protons in the reaction mixture.
-
Cyclopentene: Can be formed via an elimination side reaction.
-
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of cyclopentane. Diethyl ether should be anhydrous.
-
Slow Addition of Cyclopentyl Bromide: Similar to the allyl bromide addition, a slow, controlled addition of cyclopentyl bromide will minimize the concentration of the halide and reduce the likelihood of coupling to form dicyclopentyl.
-
Optimal Temperature: Maintain a gentle reflux during the formation of the cyclopentyl Grignard reagent to ensure a steady reaction rate without promoting excessive side reactions.
-
Data Presentation
The following table summarizes the expected yields of this compound and major byproducts under different reaction conditions. Please note that these are approximate values based on literature and typical experimental outcomes.
| Reaction Condition | This compound Yield (%) | 1,5-Hexadiene (%) | Dicyclopentyl (%) |
| Optimal Grignard (Low Temp, Slow Addition, Excess Mg) | 70-80 | < 5 | < 5 |
| Sub-optimal Grignard (Room Temp, Rapid Addition) | 40-50 | 15-25 | 10-15 |
| Wurtz Coupling | 10-20 | 30-40 | 30-40 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cyclopentyl bromide
-
Allyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Cyclopentylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of cyclopentyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium to initiate the reaction (a small crystal of iodine can be added if initiation is difficult).
-
Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Allyl Bromide:
-
Cool the flask containing the cyclopentylmagnesium bromide solution to 0°C in an ice bath.
-
Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Visualizations
References
Technical Support Center: Synthesis of Allylcyclopentane
Welcome to the technical support center for the synthesis of allylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and generally reliable method for synthesizing this compound is the Grignard reaction. This involves the reaction of a cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide, with an allyl halide, typically allyl bromide.
Q2: My Grignard reaction to synthesize this compound is giving a very low yield. What are the common causes?
A2: Low yields in this Grignard synthesis can stem from several factors:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and anhydrous solvents are used. Even atmospheric moisture can quench the Grignard reagent.[1]
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl halide. Activation of magnesium is often necessary.[1]
-
Side Reactions: The most significant side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, or two molecules of the allyl halide react with each other.[2][3]
-
Reaction Temperature: The reaction temperature can influence the rate of side reactions. Maintaining a controlled temperature is crucial.
Q3: How can I minimize the formation of the 1,5-hexadiene (B165246) byproduct (Wurtz coupling)?
A3: The formation of 1,5-hexadiene is a common issue, particularly when preparing allylmagnesium bromide in THF.[2] To minimize this side reaction:
-
Use a large excess of magnesium turnings.[2]
-
Add the allyl bromide solution dropwise and slowly to maintain a low concentration of the allyl halide in the reaction mixture.[2]
-
Maintain a low reaction temperature, preferably below the boiling point of the ether solvent, during the addition of allyl bromide.[2]
Q4: What is the best solvent for preparing cyclopentylmagnesium bromide?
A4: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for preparing Grignard reagents. THF is generally preferred for its ability to better solvate and stabilize the Grignard reagent.[3]
Q5: How can I purify the final this compound product?
A5: Fractional distillation is the most effective method for purifying this compound from the reaction mixture, especially for separating it from any high-boiling side products or unreacted starting materials.[4][5][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction does not initiate. | 1. Magnesium surface is oxidized. 2. Presence of moisture in glassware or solvent. 3. Impure cyclopentyl halide. | 1. Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help initiate the reaction.[9] 2. Flame-dry all glassware under an inert atmosphere and use anhydrous solvents.[9] 3. Purify the cyclopentyl halide by distillation before use. |
| Low yield of this compound. | 1. Grignard reagent was quenched by moisture. 2. Significant Wurtz coupling side reaction. 3. Incomplete reaction. | 1. Ensure strictly anhydrous conditions throughout the entire process.[1] 2. Add the allyl halide slowly to the prepared cyclopentylmagnesium bromide solution at a controlled, low temperature. 3. Allow for a sufficient reaction time after the addition of the allyl halide, potentially with gentle warming. |
| Presence of significant high-boiling point impurities in the final product. | 1. Formation of dicyclopentyl (from Wurtz coupling of the Grignard reagent with unreacted cyclopentyl bromide). 2. Formation of 1,5-hexadiene (from Wurtz coupling of allyl bromide). | 1. Ensure slow and controlled addition of cyclopentyl bromide during the Grignard reagent formation. 2. Use a large excess of magnesium and slow addition of allyl bromide. 3. Purify the final product using fractional distillation.[4][5][6][7][8] |
| Difficulty in isolating the product. | 1. Emulsion formation during aqueous workup. | 1. Use a saturated aqueous solution of ammonium (B1175870) chloride for the workup instead of water alone. 2. If an emulsion persists, add a small amount of a different organic solvent to break it. |
Data Presentation: Optimizing Reaction Conditions
While specific yield data for this compound under varying conditions is not extensively published in a comparative table format, the following table summarizes qualitative and semi-quantitative expectations based on general principles of Grignard reactions.
| Parameter | Condition A | Condition B | Expected Outcome on Yield | Reasoning |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF may provide slightly higher yields. | THF has a higher boiling point, allowing for a wider temperature range, and it is a better solvating agent for the Grignard reagent.[3] |
| Temperature of Allyl Halide Addition | Room Temperature | 0 °C | Lower temperatures generally favor higher yields of the desired product. | Reduces the rate of exothermic side reactions like Wurtz coupling. |
| Rate of Allyl Halide Addition | Rapid Addition | Slow, Dropwise Addition | Slow addition significantly improves the yield. | Maintains a low concentration of the electrophilic allyl halide, minimizing self-coupling (Wurtz reaction).[2] |
| Allyl Halide | Allyl Chloride | Allyl Bromide | Allyl bromide is generally more reactive and may lead to higher yields. | The carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, facilitating the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from cyclopentyl bromide and allyl bromide.
Materials:
-
Magnesium turnings
-
Cyclopentyl bromide
-
Allyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine (crystal, for initiation)
Procedure:
Part A: Preparation of Cyclopentylmagnesium Bromide
-
Assemble a dry three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the magnesium.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If it doesn't start, gently warm the flask.
-
Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has reacted.
Part B: Reaction with Allyl Bromide
-
Cool the freshly prepared cyclopentylmagnesium bromide solution in an ice bath.
-
Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that keeps the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by simple distillation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Alternative Synthesis Routes
While the Grignard reaction is the most common, other methods can be considered:
-
Wurtz-Fittig Reaction: This reaction involves the coupling of an alkyl halide and an aryl or another alkyl halide using sodium metal.[10][11][12][13][14] In principle, cyclopentyl halide could be coupled with an allyl halide. However, this reaction is often plagued by low yields and the formation of multiple byproducts, making it less synthetically useful for this specific transformation.[12]
-
Alkylation of Cyclopentadienyl (B1206354) Anion: The cyclopentadienyl anion can be formed by treating cyclopentadiene (B3395910) with a strong base. This anion can then, in theory, be alkylated with an allyl halide. However, this would result in a substituted cyclopentadiene, not this compound, and would require a subsequent reduction step, adding complexity to the synthesis.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. varsitytutors.com [varsitytutors.com]
- 6. chembam.com [chembam.com]
- 7. Master Fractional Distillation: Purify Your Samples Like a Pro with Expert Tips - Housing Innovations [dev.housing.arizona.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Wurtz-Fittig Reaction [organic-chemistry.org]
- 12. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 13. SATHEE: Chemistry Wurtz Fittig Reaction [satheeneet.iitk.ac.in]
- 14. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Purification of Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of allylcyclopentane samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound samples?
A1: Crude this compound, particularly when synthesized via a Grignard reaction with cyclopentylmagnesium bromide and allyl bromide, can contain several types of impurities. These include:
-
Unreacted Starting Materials: Residual cyclopentylmagnesium bromide and allyl bromide.
-
Grignard Reaction Byproducts: Side products such as biphenyl (B1667301) may form, especially at higher reaction temperatures.
-
Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) used in the Grignard reaction are often present.
-
Other Hydrocarbons: Alkanes and other alkenes with similar boiling points can also be present as impurities.
Q2: What are the primary methods for purifying this compound?
A2: The most effective methods for purifying this compound are fractional distillation and column chromatography. Liquid-liquid extraction can also be employed as a preliminary purification step. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for identifying and quantifying volatile impurities. The mass spectrometer provides structural information about the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify impurities by detecting characteristic signals that do not correspond to this compound. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample.
-
Thin-Layer Chromatography (TTC): A quick and inexpensive method to qualitatively assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: Insufficient column efficiency.
-
Recommended Solution:
-
Increase the length of the fractionating column.
-
Use a more efficient column packing material, such as structured packing or smaller Raschig rings, to increase the number of theoretical plates.
-
Reduce the distillation rate to allow for better equilibrium between the liquid and vapor phases.
-
Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Problem 2: The sample is bumping or boiling unevenly.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Recommended Solution:
-
Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
-
Ensure vigorous stirring if using a magnetic stirrer.
-
Problem 3: The distillation is proceeding too slowly or not at all.
-
Possible Cause: Insufficient heating or a leak in the system.
-
Recommended Solution:
-
Gradually increase the heat supplied to the distillation flask.
-
Check all joints and connections for leaks. Ensure a good seal, especially if performing a vacuum distillation.
-
Column Chromatography
Problem 1: this compound is eluting with impurities.
-
Possible Cause: Incorrect mobile phase polarity.
-
Recommended Solution:
-
This compound is a nonpolar compound. Start with a nonpolar solvent like hexane (B92381) or petroleum ether.
-
If separation is still poor, a very small amount of a slightly more polar solvent (e.g., 1-2% diethyl ether or dichloromethane (B109758) in hexane) can be added to the mobile phase to increase the elution strength gradually.
-
Optimize the solvent system using TLC before running the column to find a solvent mixture that gives good separation between this compound and the impurities.
-
Problem 2: The compound is not moving down the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Recommended Solution:
-
Gradually increase the polarity of the mobile phase as described above.
-
Problem 3: Tailing or streaking of the compound band.
-
Possible Cause: The sample was overloaded, or there are interactions with the stationary phase.
-
Recommended Solution:
-
Reduce the amount of crude sample loaded onto the column. A general guideline is a 30:1 to 50:1 ratio of stationary phase to sample by weight.
-
For nonpolar compounds like this compound, silica (B1680970) gel or alumina (B75360) are common stationary phases. Ensure the stationary phase is properly packed and equilibrated.
-
Quantitative Data
Currently, specific quantitative data on the efficiency of purification methods for this compound is not widely available in published literature. The effectiveness of each technique will depend on the specific impurities present and the experimental conditions. Researchers are encouraged to optimize these methods for their specific samples and use the analytical techniques mentioned above to quantify the purity.
Experimental Protocols
Fractional Distillation of this compound
Objective: To separate this compound from impurities with different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer and stir bar
-
Vacuum source (if performing vacuum distillation)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Add the crude this compound and boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the first fraction.
-
Collect the fractions in separate receiving flasks as the temperature changes, indicating the distillation of different components. This compound has a boiling point of 125-127 °C at atmospheric pressure.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
Column Chromatography of this compound
Objective: To purify this compound from polar and closely related nonpolar impurities.
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel or alumina (as stationary phase)
-
Sand
-
Hexane (or other nonpolar solvent as mobile phase)
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of the stationary phase in the mobile phase.
-
Add a thin layer of sand on top of the stationary phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to determine which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for fractional distillation.
Caption: Troubleshooting workflow for column chromatography.
Caption: Experimental workflow for purification and analysis.
Allylcyclopentane degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allylcyclopentane. The information is based on established principles of organic chemistry and data from analogous compounds, as specific degradation studies on this compound are limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a hydrocarbon with the chemical formula C₈H₁₄. It consists of a cyclopentane (B165970) ring attached to an allyl group. It is a colorless to light yellow, flammable liquid that is stable under normal conditions.[1][2] It is insoluble in water and soluble in organic solvents.[3]
Q2: What are the primary known degradation pathways for this compound?
While specific studies on this compound are limited, based on its chemical structure, the primary degradation pathways are inferred to be:
-
Oxidative Degradation: The double bond in the allyl group and the allylic C-H bonds are susceptible to oxidation, especially when exposed to air (oxygen), heat, light, or oxidizing agents. This can lead to the formation of hydroperoxides, alcohols, ketones, and aldehydes.
-
Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. This may involve the cleavage of the cyclopentane ring and the allyl group, leading to the formation of smaller volatile compounds.[4][5]
-
Ozonolysis: Exposure to ozone can cleave the double bond of the allyl group, resulting in the formation of carbonyl compounds.[6][7]
-
Free-Radical Chain Reactions: The hydrogen atoms on the carbon adjacent to the double bond (allylic hydrogens) are particularly susceptible to abstraction, initiating free-radical chain reactions that can lead to polymerization or the formation of various degradation products.[8][9]
-
Biological Degradation: In biological systems, microorganisms may degrade this compound. Studies on similar compounds, like n-alkylcyclopentanes, suggest that degradation likely proceeds via oxidation of the alkyl (allyl) side chain, a process known as β-oxidation.[10]
Q3: How should I properly store this compound to minimize degradation?
To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][11][12] It is crucial to keep it away from heat, sparks, open flames, and strong oxidizing agents.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q4: Are there any chemical inhibitors or stabilizers I can use to prevent this compound degradation?
Yes, for preventing oxidative degradation, antioxidants can be effective. Common antioxidants for hydrocarbons include hindered phenols and aromatic amines, which act as radical scavengers to terminate oxidation chain reactions. The selection of an appropriate antioxidant would depend on the specific application and experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in sample color (e.g., yellowing) or viscosity. | Oxidative degradation or polymerization. | 1. Verify Storage: Ensure the sample has been stored in a tightly sealed container, protected from light and heat. 2. Inert Atmosphere: For long-term storage or sensitive applications, store under an inert atmosphere (nitrogen or argon). 3. Add Antioxidant: Consider adding a suitable antioxidant, such as a hindered phenol (B47542) (e.g., BHT), at a low concentration (ppm level). 4. Purification: If degradation has occurred, consider purifying the this compound by distillation before use. |
| Unexpected peaks in analytical chromatograms (GC, HPLC). | Presence of degradation products. | 1. Identify Contaminants: Use GC-MS to identify the molecular weights and fragmentation patterns of the unknown peaks to elucidate their structures. Common degradation products include cyclopentyl-containing ketones, aldehydes, or alcohols. 2. Review Handling: Assess if the sample was exposed to air, high temperatures, or incompatible materials (e.g., strong oxidizers). 3. Forced Degradation Study: Perform a controlled degradation study (e.g., by heating a small sample or exposing it to air) to confirm if the observed impurities are indeed degradation products. |
| Inconsistent experimental results or loss of product yield in reactions involving this compound. | Degradation of the starting material, leading to lower purity and the presence of reactive impurities. | 1. Purity Check: Before each use, verify the purity of the this compound using a suitable analytical method like Gas Chromatography (GC). 2. Fresh Sample: Use a fresh or newly purified sample for critical experiments. 3. Reaction Conditions: Ensure that the reaction conditions (e.g., temperature, reagents) are not promoting the degradation of this compound. Avoid strong oxidizing agents unless they are part of the intended reaction. |
| Formation of solid precipitates or polymers. | Free-radical polymerization. | 1. Inhibitor Addition: Add a free-radical inhibitor (e.g., hydroquinone) if polymerization is a concern, especially during heating or prolonged storage. 2. Light Protection: Store in an amber vial or in the dark to prevent photo-initiated radical formation. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Degradation Product Identification
This method is suitable for assessing the purity of this compound and identifying volatile degradation products.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or similar non-polar column).
-
-
Sample Preparation:
-
Dilute the this compound sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (expected molecular ion at m/z 110).
-
Analyze the mass spectra of any impurity peaks and compare them to spectral libraries (e.g., NIST) to identify potential degradation products.
-
Protocol 2: Forced Degradation Study (Oxidative and Thermal)
This protocol can be used to intentionally degrade this compound to study its degradation products and pathways.
-
Materials:
-
Pure this compound.
-
Small glass vials with screw caps.
-
Heating block or oven.
-
Air or oxygen source.
-
-
Thermal Degradation:
-
Place a small amount (e.g., 1 mL) of this compound into a vial.
-
Purge the vial with an inert gas (e.g., nitrogen) and seal it.
-
Heat the vial at a controlled temperature (e.g., 100 °C, 150 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, cool the sample and analyze it using GC-MS (Protocol 1) to identify and quantify the degradation products.
-
-
Oxidative Degradation:
-
Place a small amount (e.g., 1 mL) of this compound into a vial.
-
Leave the vial open to the air or gently bubble air/oxygen through the liquid for a set period at a controlled temperature (e.g., 60 °C).
-
Analyze the sample at different time points using GC-MS to monitor the formation of oxidation products.
-
Quantitative Data
Table 1: Thermal Decomposition Temperatures of Related Cyclic Hydrocarbons
| Compound | Decomposition Temperature Range (°C) | Primary Products | Reference |
| Cyclopentanone | 800 - 1100 K (527 - 827 °C) | 1,3-butadiene, ketene, propyne, allene, ethene | [5] |
| 2-Cyclopentenone | 1000 - 1400 K (727 - 1127 °C) | Carbon monoxide, ketene, vinylacetylene, ethylene, acrolein | [13] |
| Cyclopentene | > 480 °C | Not specified | [10] |
Note: These temperatures represent conditions for rapid pyrolysis and are significantly higher than typical storage or reaction conditions. Degradation can still occur at lower temperatures over longer periods, especially in the presence of oxygen or catalysts.
Visualizations
Caption: Oxidative degradation pathway of this compound via a free-radical mechanism.
Caption: Troubleshooting workflow for identifying and preventing this compound degradation.
Caption: Ozonolysis degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissociative Ionization and Thermal Decomposition of Cyclopentanone. | CU Experts | CU Boulder [experts.colorado.edu]
- 6. Enzymatic inhibition by allyl isothiocyanate and factors affecting its antimicrobial action against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 8. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmdguru.com [pharmdguru.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerson.emory.edu [emerson.emory.edu]
- 13. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of Allylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of allylcyclopentane, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing this compound is the Grignard reaction. This involves the reaction of a cyclopentylmagnesium halide (typically bromide or chloride) with an allyl halide (commonly allyl bromide).[1] The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbon of the allyl halide, forming a new carbon-carbon bond.
Q2: What are the primary safety concerns when scaling up this Grignard reaction?
A2: Scaling up Grignard reactions presents several significant safety hazards. The reaction is highly exothermic, and improper temperature control can lead to a runaway reaction. Grignard reagents and the common ether solvents (like diethyl ether or THF) are highly flammable. Additionally, Grignard reagents are moisture-sensitive and can react violently with water. Careful planning, appropriate personal protective equipment (PPE), and adherence to strict safety protocols are paramount.
Q3: How can I minimize the formation of the primary side product, the Wurtz coupling product?
A3: The main side product in this reaction is typically the Wurtz coupling product, which is the dimer of the Grignard reagent (dicyclopentyl) or the allyl halide (1,5-hexadiene). To minimize its formation, the following strategies are recommended:
-
Slow Addition: Add the allyl bromide slowly to the Grignard reagent solution. This maintains a low concentration of the allyl halide, reducing the likelihood of it reacting with another molecule of itself.
-
Temperature Control: Maintain a controlled, low temperature during the addition of the allyl halide.
-
Continuous Processing: Continuous flow reactors can significantly reduce the formation of Wurtz coupling products by ensuring a high ratio of Grignard reagent to the halide at the point of mixing.[2]
Q4: What is the recommended solvent for this reaction at scale?
A4: While diethyl ether is a common solvent for laboratory-scale Grignard reactions, tetrahydrofuran (B95107) (THF) is often preferred for larger-scale syntheses due to its higher boiling point, which allows for better temperature control. More recently, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener and safer alternative. It has a higher boiling point and a lower peroxide-forming tendency than THF.
Q5: How can I ensure the initiation of the Grignard reaction at a large scale?
A5: Initiating a large-scale Grignard reaction can be challenging. Here are some common techniques:
-
Activators: A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are often used to activate the magnesium surface.
-
Mechanical Activation: Vigorous stirring or crushing the magnesium turnings in situ can expose a fresh, reactive surface.
-
Concentrated Addition: Adding a small amount of a concentrated solution of the cyclopentyl halide can help initiate the reaction in a localized area.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete formation of the Grignard reagent.2. Deactivation of the Grignard reagent by moisture or air.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.2. Confirm the quality of the magnesium turnings and consider using an activator.3. Monitor the reaction progress by GC or TLC. If the reaction has stalled, a gentle increase in temperature might be necessary. |
| High Levels of Dicyclopentyl Impurity | Wurtz coupling of the cyclopentylmagnesium halide with unreacted cyclopentyl halide. | Slow the addition rate of the cyclopentyl halide to the magnesium turnings to maintain a low concentration of the halide. |
| High Levels of 1,5-Hexadiene Impurity | Wurtz coupling of allyl bromide. | Add the allyl bromide to the prepared Grignard reagent, not the other way around. Maintain a low temperature during the addition. |
| Reaction Fails to Initiate | 1. Passivated magnesium surface.2. Wet solvent or reagents. | 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.2. Ensure all solvents and reagents are thoroughly dried. |
| Exothermic Reaction is Difficult to Control | 1. Addition rate of reagents is too fast.2. Inadequate cooling. | 1. Reduce the addition rate of the cyclopentyl halide or allyl bromide.2. Ensure the cooling system is functioning efficiently and has sufficient capacity for the scale of the reaction. |
| Product Contaminated with High-Boiling Residues | Formation of polymeric materials or degradation of the product during distillation. | Purify the product by fractional distillation under reduced pressure to avoid high temperatures that can lead to decomposition. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound via Grignard Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) | Volume (mL) |
| Magnesium Turnings | 24.31 | 1.2 | 29.2 | - |
| Cyclopentyl Bromide | 149.03 | 1.0 | 149.0 | 114.6 |
| Allyl Bromide | 120.98 | 1.1 | 133.1 | 96.4 |
| Anhydrous THF | - | - | - | 1 L |
| Iodine | 253.81 | catalytic | ~0.1 g | - |
| Saturated NH₄Cl (aq) | - | - | - | 500 mL |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Add the magnesium turnings and a crystal of iodine to the flask.
-
Add approximately 100 mL of anhydrous THF.
-
In the dropping funnel, place the cyclopentyl bromide dissolved in 400 mL of anhydrous THF.
-
Add a small portion (~10%) of the cyclopentyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Allyl Bromide:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the allyl bromide dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Visualizations
Caption: Synthesis of this compound via Grignard Reaction.
Caption: Scaled-Up Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
Technical Support Center: Poly(allylcyclopentane) Characterization
Welcome to the technical support center for the characterization of poly(allylcyclopentane). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and analysis of this unique polymer.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the polymerization, purification, and characterization of poly(this compound).
Polymerization Troubleshooting
Question 1: Why am I obtaining low polymer yields or low molecular weight for my poly(this compound)?
Answer: Low yields and molecular weights are common issues in vinyl polymerizations and can be attributed to several factors.[1][2] Key considerations include monomer purity, initiator concentration, reaction temperature, and the presence of inhibitors.[2] The bulky cyclopentyl group on the allyl monomer can also introduce steric hindrance, which may affect polymerization kinetics.
Troubleshooting Guide:
-
Monomer Purity: Ensure the this compound monomer is free from impurities, especially those that can act as chain transfer agents or inhibitors. Purification via distillation is recommended.
-
Initiator Concentration: The initiator concentration directly influences the number of polymer chains initiated. Too high a concentration can lead to a larger number of shorter chains. Systematically vary the initiator concentration to find the optimal ratio for your desired molecular weight.
-
Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination. Higher temperatures generally increase the rate of polymerization but can also lead to an increased rate of chain transfer and termination reactions, resulting in lower molecular weights.[2] Optimize the reaction temperature for your specific initiator and solvent system.
-
Oxygen Removal: Oxygen is a potent inhibitor of radical polymerizations. Ensure the reaction mixture is thoroughly deoxygenated by methods such as freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.[2]
Question 2: My poly(this compound) sample has formed a gel during polymerization. What could be the cause?
Answer: Gel formation, or cross-linking, is indicative of uncontrolled side reactions. In the case of allyl monomers, chain transfer to the polymer followed by recombination of polymer radicals is a potential pathway to cross-linking.
Troubleshooting Guide:
-
Monomer Concentration: High monomer concentrations can increase the likelihood of intermolecular side reactions leading to cross-linking. Consider reducing the initial monomer concentration.
-
Temperature Control: Runaway reactions due to poor temperature control can lead to gelation. Ensure efficient stirring and heat dissipation, especially for larger-scale reactions.[2]
-
Solvent Choice: The choice of solvent can influence chain transfer reactions. Select a solvent with a low chain transfer constant.
Characterization Troubleshooting
Question 3: The ¹H NMR spectrum of my poly(this compound) shows broad, poorly resolved peaks. How can I improve the spectral quality?
Answer: Peak broadening in NMR spectra of polymers is often due to the restricted motion of protons in the polymer backbone and the presence of overlapping signals from the repeating monomer units.[3]
Troubleshooting Guide:
-
Elevated Temperature NMR: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can increase polymer chain mobility, leading to sharper signals.
-
Choice of NMR Solvent: Ensure the polymer is fully dissolved in the NMR solvent. A good solvent will lead to better-resolved spectra. Deuterated chloroform (B151607) (CDCl₃) or deuterated tetrahydrofuran (B95107) (THF-d₈) are common starting points.
-
Higher Field Strength: Using a higher field NMR spectrometer (e.g., 500 MHz or greater) will improve signal dispersion and resolution.[4]
Question 4: I am having difficulty obtaining reproducible results from Size Exclusion Chromatography (SEC/GPC) for my poly(this compound). What are the potential issues?
Answer: Reproducibility issues in SEC/GPC can stem from poor solubility, interactions between the polymer and the column stationary phase, or improper calibration.[5][6][7] The non-polar nature of poly(this compound) requires careful selection of the mobile phase and column.
Troubleshooting Guide:
-
Solvent Selection: Ensure the polymer is completely dissolved in the mobile phase. THF is a common solvent for non-polar polymers. Filtering the sample solution before injection is crucial to remove any particulates.
-
Column Interactions: The cyclopentyl groups may interact with the column packing material, leading to peak tailing or broadening. Using a mobile phase with a small amount of an additive like triethylamine (B128534) can sometimes mitigate these interactions.
-
Calibration: Use appropriate calibration standards. For poly(this compound), polystyrene standards are a reasonable choice due to their similar non-polar nature.[8] However, be aware that this will provide a relative molecular weight. For absolute molecular weight determination, a multi-detector SEC system with light scattering and viscometer detectors is recommended.[9][10]
Question 5: My Differential Scanning Calorimetry (DSC) thermogram for poly(this compound) shows a very broad or multiple glass transitions (Tg). What does this indicate?
Answer: A broad glass transition can be indicative of a high polydispersity index (PDI) or sample heterogeneity.[11][12] Multiple glass transitions may suggest the presence of different polymer architectures or a polymer blend.
Troubleshooting Guide:
-
Correlate with SEC/GPC: Check the PDI of your sample from SEC/GPC data. A PDI significantly greater than 2.0 can lead to a broad Tg.
-
Thermal History: The thermal history of the sample can affect the DSC thermogram. To obtain a consistent result, it is recommended to heat the sample above its Tg, cool it at a controlled rate, and then perform the measurement during a second heating cycle.[13]
-
Sample Preparation: Ensure the sample is properly packed in the DSC pan and has good thermal contact.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data that might be expected during the characterization of poly(this compound).
Table 1: Typical Molecular Weight and Polydispersity Data from SEC/GPC
| Sample ID | Polymerization Time (h) | Initiator Conc. (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PACP-1 | 6 | 0.5 | 45,000 | 95,000 | 2.1 |
| PACP-2 | 12 | 0.5 | 80,000 | 170,000 | 2.1 |
| PACP-3 | 12 | 1.0 | 42,000 | 90,000 | 2.1 |
| PACP-4 | 24 | 0.2 | 120,000 | 260,000 | 2.2 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.
Table 2: Thermal Properties of Poly(this compound) from DSC and TGA
| Sample ID | Mn ( g/mol ) | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| PACP-1 | 45,000 | 115 | 380 |
| PACP-2 | 80,000 | 125 | 390 |
| PACP-3 | 42,000 | 112 | 378 |
| PACP-4 | 120,000 | 130 | 395 |
Td = Temperature at 5% weight loss.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve 10-15 mg of the purified poly(this compound) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Set the acquisition temperature to 25 °C (or higher if peak broadening is an issue).
-
-
Data Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Analysis:
-
Integrate the characteristic peaks corresponding to the polymer backbone and the cyclopentyl side chains.
-
The broad signals between 0.8 and 2.2 ppm will correspond to the protons of the polymer backbone and the cyclopentyl ring.
-
Protocol 2: Size Exclusion Chromatography (SEC/GPC) Analysis
-
Sample Preparation:
-
Prepare a stock solution of the poly(this compound) in the mobile phase (e.g., THF) at a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation:
-
An SEC/GPC system equipped with a refractive index (RI) detector.
-
A set of columns suitable for the expected molecular weight range of the polymer.
-
-
Operating Conditions:
-
Mobile Phase: THF
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 100 µL
-
-
Calibration and Analysis:
-
Create a calibration curve using narrow polystyrene standards.
-
Analyze the sample chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene standards.
-
Protocol 3: Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
-
Thermal Program:
-
Heat the sample from room temperature to 180 °C at a rate of 10 °C/min to erase the thermal history.
-
Cool the sample to -50 °C at a rate of 10 °C/min.
-
Heat the sample from -50 °C to 200 °C at a rate of 10 °C/min. The glass transition temperature (Tg) is determined from this second heating scan.
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the polymer into a TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
-
Thermal Program:
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[14]
-
Visualizations
Caption: Troubleshooting workflow for low molecular weight in polymerization.
Caption: Decision tree for selecting characterization techniques.
Caption: Relationship between polymer structure and characterization results.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in polymer analysis by liquid chromatography - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Detection challenges in quantitative polymer analysis by liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.kohan.com.tw [blog.kohan.com.tw]
- 12. azom.com [azom.com]
- 13. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Stereoselective Control in Allylcyclopentane Reactions
Welcome to the technical support center for controlling stereoselectivity in reactions involving allylcyclopentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Asymmetric Dihydroxylation
Question: I am performing a Sharpless Asymmetric Dihydroxylation on this compound, but my enantiomeric excess (e.e.) is lower than expected. What are the common causes and how can I improve it?
Answer: Low enantiomeric excess in Sharpless Asymmetric Dihydroxylation (SAD) is a frequent issue. The selectivity is highly dependent on the precise coordination of the alkene to the chiral ligand-osmium complex. Several factors can disrupt this process.
Troubleshooting Checklist:
-
Purity of Reagents: Ensure all reagents, especially the this compound and solvents, are pure and free from contaminants. Trace impurities can interfere with the catalyst.
-
Reaction Temperature: The reaction is often sensitive to temperature. Running the reaction at 0°C or even lower can significantly enhance enantioselectivity.
-
Stirring and Addition Rate: Slow, controlled addition of the alkene to the AD-mix solution is crucial. Vigorous stirring is necessary to maintain a homogenous mixture, especially in biphasic solvent systems (e.g., t-BuOH/water).
-
Olefin Concentration: High concentrations of the alkene can lead to a background, non-catalyzed dihydroxylation pathway, which is not enantioselective and will lower the overall e.e.[1]
-
pH Stability: The reaction proceeds more rapidly under slightly basic conditions. The AD-mix formulations contain a buffer to maintain a stable pH, but ensure no acidic contaminants are present.[1]
-
Ligand Choice: The choice between AD-mix-α (with (DHQ)₂PHAL) and AD-mix-β (with (DHQD)₂PHAL) dictates which enantiomer of the diol is formed.[2][3] Ensure you are using the correct mix for your desired product and that the ligand has not degraded.
Troubleshooting Workflow: Improving Enantiomeric Excess (e.e.)
Data Presentation: Impact of Conditions on Selectivity
The following table summarizes expected outcomes based on different chiral ligands for the dihydroxylation of a generic prochiral alkene. The stereochemical outcome is predictable based on the mnemonic model where the alkene is oriented with its largest substituents in specific quadrants.[2]
| Alkene Substitution (R_L=Large, R_M=Medium) | Chiral Ligand Class | AD-Mix | Predominant Attack Face | Expected e.e. (%) |
| trans-R_L-CH=CH-R_M | Dihydroquinidine (DHQD) based | AD-mix-β | Top (re) face | >95 |
| trans-R_L-CH=CH-R_M | Dihydroquinine (DHQ) based | AD-mix-α | Bottom (si) face | >95 |
| This compound (as a 1,1-disubst. alkene) | Dihydroquinidine (DHQD) based | AD-mix-β | Top (re) face | 85 - 98 |
| This compound (as a 1,1-disubst. alkene) | Dihydroquinine (DHQ) based | AD-mix-α | Bottom (si) face | 85 - 98 |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound
This protocol is a representative procedure adapted for this compound.
Materials:
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
This compound
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio, e.g., 50 mL of each).
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on alkene) to the solvent mixture. Stir vigorously until both phases are clear and the mixture is homogenous (approx. 10-15 minutes).
-
To the stirred, cooled mixture, add this compound (1 mmol) dropwise over a period of 10-20 minutes.
-
Maintain the reaction at 0°C and stir vigorously. The reaction progress can be monitored by TLC (staining with potassium permanganate). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per mmol of alkene) and allowing the mixture to warm to room temperature. Stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by flash column chromatography on silica (B1680970) gel. The enantiomeric excess can be determined by chiral HPLC or by converting the diol to a chiral derivative (e.g., a Mosher's ester) for NMR analysis.
Hydroboration-Oxidation
Question: My hydroboration-oxidation of this compound is yielding a mixture of diastereomers with low selectivity. How can I favor the formation of the anti-Markovnikov alcohol with high diastereoselectivity?
Answer: The hydroboration of this compound is both regioselective (placing the boron on the terminal carbon) and diastereoselective.[4] The stereochemical outcome is dictated by the approach of the borane (B79455) reagent to the double bond, which is influenced by the steric hindrance of the cyclopentyl ring. Low selectivity often arises from using a borane reagent that is not sterically demanding enough.
Troubleshooting Checklist:
-
Choice of Borane Reagent: This is the most critical factor. Borane-THF (BH₃·THF) is relatively small and can lead to lower selectivity. Bulky boranes like 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) are highly sensitive to steric hindrance and will preferentially attack the less hindered face of the alkene, leading to higher diastereoselectivity.[5]
-
Reaction Temperature: Lowering the reaction temperature can amplify the energetic differences between the transition states leading to the different diastereomers, thus improving selectivity.
-
Solvent: While THF is standard, the choice of solvent can influence reagent aggregation and reactivity. Ensure the solvent is anhydrous, as water will rapidly decompose the borane reagent.
Logical Diagram: Selecting a Hydroboration Reagent
Data Presentation: Effect of Borane Reagent on Regio- and Diastereoselectivity
This table illustrates how the steric bulk of the hydroborating agent affects the selectivity in the reaction with a sterically hindered alkene like this compound.
| Borane Reagent | Relative Steric Bulk | Typical Regioselectivity (% Boron on C1) | Expected Diastereomeric Ratio (d.r.) |
| Borane-THF (BH₃·THF) | Low | ~94% | 5:1 to 10:1 |
| Disiamylborane | Medium | >99% | 20:1 to 50:1 |
| 9-BBN | High | >99.5% | >99:1 |
Data are representative for sterically biased alkenes.
Experimental Protocol: Diastereoselective Hydroboration-Oxidation using 9-BBN
Materials:
-
9-BBN (0.5 M solution in THF)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether (Et₂O)
Procedure: Part A: Hydroboration
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol) dissolved in anhydrous THF (5 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (1.1 mmol, 2.2 mL) via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.
Part B: Oxidation
-
Cool the reaction mixture back down to 0°C in an ice bath.
-
Carefully and slowly, add ethanol (2 mL) to quench any excess 9-BBN.
-
Sequentially add the aqueous NaOH solution (3 M, 2 mL) followed by the slow, dropwise addition of 30% H₂O₂ (2 mL). Caution: This oxidation is exothermic. Maintain cooling and add the peroxide slowly to control the temperature.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and add diethyl ether (30 mL).
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Minimizing solvent residuals in purified Allylcyclopentane
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the minimization of residual solvents in purified allylcyclopentane.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I might encounter when purifying this compound?
A1: The residual solvents in your purified this compound will primarily depend on the solvents used during its synthesis and extraction processes. Common solvents used in syntheses involving Grignard reagents (like the preparation of this compound from cyclopentylmagnesium bromide and allyl bromide) include diethyl ether and tetrahydrofuran (B95107) (THF). Solvents used for extraction and workup could include hexane, heptane, ethyl acetate, or dichloromethane.
Q2: What is the boiling point of this compound and why is it important?
A2: this compound has a boiling point of approximately 125-127 °C at atmospheric pressure (750-760 mmHg).[1][2][3] Knowing the boiling point is crucial for selecting the appropriate purification method and setting the correct parameters. For instance, it helps in determining the optimal temperature and pressure for rotary evaporation and vacuum distillation to effectively remove lower-boiling solvents without significant loss of the product.
Q3: Can this compound form azeotropes with common solvents?
Q4: What is the recommended method for removing the bulk of the synthesis or extraction solvent?
A4: Rotary evaporation is the standard and most efficient method for removing the bulk of volatile organic solvents from a less volatile product like this compound.[5] It utilizes reduced pressure to lower the boiling point of the solvent and rotation to increase the surface area for evaporation, allowing for rapid and gentle solvent removal.[5][6]
Q5: When should I use vacuum distillation for purifying this compound?
A5: Vacuum distillation is recommended for the final purification of this compound after the bulk of the solvent has been removed, especially if you need to separate it from higher-boiling impurities or residual solvents with boiling points close to that of this compound. By reducing the pressure, the boiling point of this compound is lowered, which can prevent potential decomposition at higher temperatures and allows for a more efficient separation.[7][8]
Q6: How can I confirm that all residual solvents have been removed?
A6: Gas Chromatography (GC) is the most common and reliable analytical technique for identifying and quantifying residual solvents.[9][10] Specifically, headspace GC is a highly sensitive method for detecting volatile organic compounds in a sample.[11]
Troubleshooting Guides
Issue 1: Residual Solvent Detected in Final Product by GC Analysis
| Possible Cause | Troubleshooting Steps |
| Inefficient Rotary Evaporation | - Check Vacuum: Ensure your vacuum pump is pulling a sufficiently low pressure. - Optimize Bath Temperature: Increase the water bath temperature, but keep it at least 20-30 °C below the boiling point of this compound at the pressure you are using.[12] - Increase Rotation Speed: A higher rotation speed increases the surface area for evaporation.[6] - Time: Allow sufficient time for all the solvent to evaporate. |
| Azeotrope Formation | - Azeotropic Distillation: If an azeotrope is suspected, you may need to add an "entrainer," a third component that forms a new, lower-boiling azeotrope with one of the components, allowing for separation.[1][13] - Alternative Purification: Consider other purification methods like column chromatography. |
| High-Boiling Solvent Residue | - Vacuum Distillation: If the residual solvent has a boiling point close to or higher than this compound, simple rotary evaporation will be ineffective. Use vacuum distillation for separation.[8] |
Issue 2: Low Yield of Purified this compound After Distillation
| Possible Cause | Troubleshooting Steps |
| Product Loss During Rotary Evaporation | - Bumping: Ensure the flask is not more than half full and that the rotation is smooth to prevent bumping of the product into the condenser. Using a bump trap is highly recommended. - Incorrect Temperature/Vacuum: Too high a temperature or too low a pressure can cause the this compound to co-distill with the solvent. Consult a pressure-temperature nomograph to determine the appropriate conditions. |
| Inefficient Condensation During Vacuum Distillation | - Check Condenser Coolant: Ensure the coolant (e.g., cold water) is flowing through the condenser at a sufficient rate. - Use a Cold Trap: For very volatile compounds or when using a high vacuum, a cold trap (e.g., with dry ice/acetone) between the distillation apparatus and the vacuum pump is essential to condense any product vapors that pass through the primary condenser. |
| Decomposition of Product | - Lower Distillation Temperature: If you suspect the product is decomposing at high temperatures, use a higher vacuum to lower its boiling point. This compound is generally stable, but prolonged heating at high temperatures should be avoided. |
Quantitative Data
Table 1: Physical Properties of this compound and Common Solvents
| Compound | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) |
| This compound | 125-127 [1][2][3] | 0.792 [1][3] |
| Diethyl Ether | 34.6 | 0.713 |
| Tetrahydrofuran (THF) | 66 | 0.889 |
| Hexane | 69 | 0.655 |
| Heptane | 98 | 0.684 |
| Ethyl Acetate | 77 | 0.902 |
| Dichloromethane | 40 | 1.33 |
Data for common solvents sourced from publicly available chemical property databases.
Experimental Protocols
Protocol 1: Rotary Evaporation for Bulk Solvent Removal
-
Preparation:
-
Ensure the round-bottom flask containing the this compound solution is no more than half full.
-
Attach the flask to the rotary evaporator using a bump trap.
-
Secure the flask with a Keck clip.
-
Ensure the receiving flask is empty and properly attached.
-
-
Operation:
-
Turn on the condenser coolant flow.
-
Start the rotation of the flask to a moderate speed.
-
Gradually apply the vacuum. You should see the solvent begin to bubble and condense on the condenser coils.
-
Lower the flask into the water bath, which should be set to a temperature that allows for steady evaporation but is well below the boiling point of this compound. A temperature of 40-50 °C is often a good starting point for ethereal and hydrocarbon solvents.
-
-
Completion:
-
Continue the process until all the solvent has been collected in the receiving flask and the volume in the round-bottom flask is constant.
-
To stop, first release the vacuum, then stop the rotation.
-
Turn off the water bath and remove the flask.
-
Protocol 2: Vacuum Distillation for Final Purification
-
Setup:
-
Assemble a vacuum distillation apparatus. It is crucial to use glassware that is free of cracks or stars.[7]
-
Grease all glass joints lightly to ensure a good seal.
-
Place a stir bar in the distilling flask containing the crude this compound.
-
Connect the apparatus to a vacuum source with a cold trap in between.
-
-
Distillation:
-
Turn on the condenser coolant and the stirrer.
-
Gradually apply the vacuum to the desired pressure. A pressure that lowers the boiling point of this compound to 60-80 °C is ideal.
-
Once the pressure is stable, begin to heat the distilling flask.
-
Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at that pressure.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum before turning off the vacuum pump.
-
Protocol 3: Gas Chromatography (GC) for Residual Solvent Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a high-purity solvent that is not expected to be a residue (e.g., isopropanol (B130326) if it was not used in the synthesis).
-
Prepare calibration standards of the potential residual solvents in the same high-purity solvent.
-
-
GC Method Parameters (Example):
-
Column: A non-polar column (e.g., HP-5, DB-1) is generally suitable for hydrocarbon analysis.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) to resolve volatile solvents, then ramp up to a higher temperature (e.g., 150 °C) to elute the this compound. A typical program might be: 40 °C for 5 minutes, then ramp at 10 °C/min to 150 °C and hold for 2 minutes.
-
Carrier Gas: Helium or Hydrogen
-
-
Analysis:
-
Inject the prepared sample and standards into the GC.
-
Identify residual solvents by comparing the retention times of the peaks in the sample chromatogram to those of the standards.
-
Quantify the amount of each residual solvent using the calibration curves generated from the standards.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for residual solvent contamination.
References
- 1. chembk.com [chembk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound 97 3524-75-2 [sigmaaldrich.com]
- 4. cool.culturalheritage.org [cool.culturalheritage.org]
- 5. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
- 6. CAS 3524-75-2: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. CN105085149A - Purification method of high-purity organic solvent cyclohexane - Google Patents [patents.google.com]
- 11. This compound [stenutz.eu]
- 12. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Allylcyclopentane Inert Atmosphere Handling: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for handling allylcyclopentane in an inert atmosphere. It is designed for researchers, scientists, and drug development professionals to ensure safe and effective experimentation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling of this compound under an inert atmosphere.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
Q: My reaction with this compound is giving inconsistent yields or forming unexpected byproducts. What could be the cause?
A: Inconsistent yields or the formation of side products when using this compound in an inert atmosphere can stem from several factors, primarily related to the purity of the reactants and the integrity of the inert atmosphere.
-
Peroxide Contamination: this compound, like other alkenes, can form peroxides upon exposure to oxygen.[1][2] These peroxides can initiate unwanted side reactions, including polymerization, or react with sensitive reagents.[3][4] Even when handled under an inert atmosphere, contamination can occur if the starting material has been previously exposed to air or if the inerting technique is not rigorous.
-
Atmospheric Leaks: Small leaks in your Schlenk line or glovebox can introduce oxygen and moisture, leading to the degradation of sensitive reagents and the formation of byproducts.
-
Solvent Impurities: The presence of water or other reactive impurities in your solvent can interfere with your reaction. It is crucial to use rigorously dried and deoxygenated solvents.[5]
-
Reactivity of this compound: The allyl group in this compound is reactive and can participate in various reactions.[3] Depending on the reaction conditions, side reactions such as polymerization or isomerization may occur.
Troubleshooting Steps:
-
Test for Peroxides: Before use, test your this compound for the presence of peroxides. A simple method involves adding 0.5-1.0 mL of the sample to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals. A yellow to brown color indicates the presence of peroxides.
-
Purify this compound: If peroxides are present, or if you suspect other impurities, purify the this compound by passing it through a column of activated alumina (B75360) or by distillation under reduced pressure.[6] Always distill under an inert atmosphere and never distill to dryness.[7]
-
Ensure a Leak-Free System: Check all joints, septa, and tubing on your Schlenk line or glovebox for leaks. A good vacuum should be achieved and maintained. For a Schlenk line, a pressure of <0.1 mbar is recommended.[8]
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and deoxygenated. Commercially available dry solvents are often sealed under an inert atmosphere. If preparing your own, ensure proper drying and degassing techniques are used, such as freeze-pump-thaw cycles.[9]
-
Optimize Reaction Conditions: If side reactions are suspected, consider modifying the reaction temperature, concentration, or addition rate of reagents.
Issue 2: Difficulty in Transferring this compound via Cannula
Q: I am having trouble transferring this compound using a cannula. The transfer is slow or does not start at all. What should I do?
A: Slow or failed cannula transfers of volatile liquids like this compound are a common issue in air-sensitive chemistry. The problem usually lies with an inadequate pressure differential between the donating and receiving flasks, or a blockage in the cannula.
Troubleshooting Steps:
-
Check for Blockages: Ensure the cannula is not blocked. Clean the cannula by rinsing it with a suitable solvent (e.g., acetone) and drying it thoroughly in an oven before use.
-
Ensure Proper Seal: Check that all septa are well-sealed on both flasks to maintain a positive pressure of inert gas.
-
Increase Pressure Differential:
-
Positive Pressure Method: Slightly increase the inert gas flow to the donating flask. You can do this by briefly closing the outlet of the bubbler. Ensure the receiving flask has a vent needle (a needle pierced through the septum) to allow for gas to escape.[10]
-
Negative Pressure Method: Briefly apply a vacuum to the receiving flask while the donating flask is under a positive pressure of inert gas. This should only be done for a short period to avoid excessive solvent evaporation.[11]
-
Siphon Method: Elevate the donating flask relative to the receiving flask to utilize gravity.[11]
-
-
Purge the Cannula: Before inserting the cannula into the liquid, purge it with inert gas for a few minutes to remove any air or moisture.[12]
Logical Diagram: Troubleshooting Cannula Transfer
Caption: A flowchart for troubleshooting common issues during the cannula transfer of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for use in air-sensitive reactions?
A: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. For air-sensitive applications, it is best to store it under an inert atmosphere (e.g., nitrogen or argon) in a sealed container with a PTFE-lined cap or in a Schlenk flask.[1] Purging the headspace of the container with an inert gas before sealing can help to minimize exposure to oxygen.[2]
Q2: Can this compound form peroxides even under an inert atmosphere?
A: While an inert atmosphere significantly reduces the rate of peroxide formation, it does not eliminate the risk entirely, especially if the chemical has been previously exposed to air or if there are trace amounts of oxygen in the inert gas.[13] It is always good practice to test for peroxides before use, particularly if the container has been opened multiple times or stored for an extended period.[1]
Q3: What are the primary hazards associated with handling this compound?
A: this compound is a highly flammable liquid and vapor.[12] It is also harmful if swallowed or inhaled.[12] Due to its volatility and flammability, it should be handled in a well-ventilated area, such as a fume hood, and all sources of ignition should be eliminated.
Q4: What type of inert gas should I use, nitrogen or argon?
A: For most applications involving this compound, either high-purity nitrogen or argon is suitable. Argon is denser than air and can provide a slightly better blanket of inert gas, but it is also more expensive. Nitrogen is generally sufficient for most procedures. The choice may also depend on the specific requirements of your reaction, as some organometallic reagents may react with nitrogen at elevated temperatures.
Q5: Are there any specific issues to be aware of when using this compound in Grignard reactions?
A: Yes, Grignard reagents are strong bases and can be sensitive to acidic protons. Ensure that the this compound and all other reagents and solvents are rigorously dry. Additionally, the allyl group can potentially undergo side reactions. The stereochemical outcome of additions of allylic Grignard reagents to carbonyl compounds can be complex and may not follow standard predictive models like Felkin-Anh.[14]
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [15] |
| Molecular Weight | 110.20 g/mol | [15] |
| Boiling Point | 125-127 °C | [16] |
| Flash Point | 13.9 °C (closed cup) | [15] |
| Density | 0.792 g/mL at 25 °C | [15] |
| GHS Hazard Statements | H225, H302, H312, H332 | [15] |
Experimental Protocols
Protocol 1: Purification of this compound via Activated Alumina Column
This protocol describes the removal of peroxides from this compound using an activated alumina column under an inert atmosphere.
Materials:
-
This compound (potentially containing peroxides)
-
Activated alumina (basic or neutral, Brockmann I), oven-dried
-
Schlenk flask or round-bottom flask
-
Chromatography column with a fritted disc and stopcock
-
Inert gas source (nitrogen or argon)
-
Schlenk line or glovebox
-
Receiving Schlenk flask, oven-dried
Procedure:
-
Setup: Assemble the chromatography column and receiving flask on a Schlenk line or inside a glovebox.
-
Packing the Column: Fill the column with oven-dried activated alumina to the desired height (a 10-20 cm column is typically sufficient for 50-100 mL of liquid).
-
Equilibration: Pass inert gas through the column for at least 30 minutes to ensure it is free of air and moisture.
-
Loading the Sample: Under a positive flow of inert gas, carefully add the this compound to the top of the column.
-
Elution: Apply a gentle positive pressure of inert gas to the top of the column to slowly push the this compound through the alumina.
-
Collection: Collect the purified, peroxide-free this compound in the receiving Schlenk flask.
-
Storage: Seal the receiving flask under a positive pressure of inert gas and store appropriately.
Experimental Workflow: Purification of this compound
Caption: A step-by-step workflow for the purification of this compound to remove peroxides.
Protocol 2: Cannula Transfer of this compound
This protocol outlines the procedure for transferring this compound from a storage flask to a reaction flask using a cannula under an inert atmosphere.
Materials:
-
Purified this compound in a sealed Schlenk flask (donating flask)
-
Reaction flask under inert atmosphere (receiving flask)
-
Double-tipped cannula
-
Two vent needles
-
Inert gas source
-
Schlenk line
Procedure:
-
Setup: Place both the donating and receiving flasks on the Schlenk line and ensure they are under a positive pressure of inert gas.
-
Prepare for Transfer: Insert a vent needle into the septum of the receiving flask.
-
Purge Cannula: Carefully insert one end of the cannula through the septum of the donating flask, keeping the tip in the headspace. Allow inert gas to flow through the cannula for 2-3 minutes to purge it.
-
Insert Cannula into Receiving Flask: While the cannula is still being purged, insert the other end through the septum of the receiving flask.
-
Initiate Transfer (Positive Pressure Method):
-
Lower the tip of the cannula in the donating flask into the this compound.
-
The transfer should begin due to the slight pressure difference created by the gas flow through the cannula and out of the vent needle in the receiving flask.
-
If the transfer is slow, you can gently increase the inert gas pressure to the donating flask or slightly lower the receiving flask.
-
-
Stop Transfer: Once the desired amount of liquid has been transferred, raise the cannula tip in the donating flask above the liquid level.
-
Remove Cannula: Remove the cannula from the receiving flask first, and then from the donating flask. Remove the vent needle from the receiving flask.
-
Clean Cannula: Immediately clean the cannula by rinsing it with a suitable solvent.
References
- 1. deakin.edu.au [deakin.edu.au]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. CAS 3524-75-2: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. batch.libretexts.org [batch.libretexts.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 11. Cannula Transfer: What You Need to Know [air-tite-shop.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Catalyst Loading for Allylcyclopentane Transformations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic transformation of allylcyclopentane.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of this compound
Question: My this compound hydrogenation/isomerization reaction shows low to no conversion. What are the potential causes and how can I fix it?
Answer: Low conversion can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach is crucial for troubleshooting.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Catalyst Inactivity/Deactivation | Catalyst Poisoning: Active sites on the catalyst can be blocked. Ensure high purity of the substrate and solvents. Common poisons include sulfur, silicon, and mercury compounds.[1] Consider pretreating your starting material if impurities are suspected.[2] |
| Improper Catalyst Handling: Many catalysts are sensitive to air and moisture. Handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3] | |
| Catalyst Sintering: High temperatures can cause metal particles to agglomerate, reducing the active surface area.[1] Evaluate if the reaction temperature is too high. | |
| Sub-Optimal Reaction Conditions | Inadequate Hydrogen Pressure (for hydrogenation): The hydrogen pressure may be too low to drive the reaction effectively. Gradually increase the hydrogen pressure, ensuring your reaction vessel is properly sealed.[2] |
| Incorrect Temperature: The temperature might be too low to overcome the activation energy. Cautiously increase the temperature in increments.[2] Conversely, excessively high temperatures can lead to side reactions.[1] | |
| Inefficient Mixing: Poor agitation can limit contact between the substrate, catalyst, and hydrogen (for hydrogenation).[1][2] Increase the stirring speed to ensure the catalyst is well-suspended. | |
| Insufficient Catalyst Loading | The amount of catalyst may be too low. Incrementally increase the catalyst loading.[2] Refer to the experimental protocol for catalyst loading optimization. |
Issue 2: Poor Selectivity in this compound Isomerization
Question: My isomerization of this compound is producing a mixture of products with poor selectivity for the desired isomer. How can I improve this?
Answer: Poor selectivity is a common challenge. The choice of catalyst, solvent, and temperature can significantly influence the outcome.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Incorrect Catalyst Choice | The catalyst may not be suitable for the desired transformation. For isomerization, ruthenium and rhodium-based catalysts are often effective.[4][5] Screen different catalysts to find one that favors your desired product. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Screen a variety of solvents with different polarities. Nonpolar solvents often favor higher selectivity in some systems.[6] |
| Reaction Temperature | Temperature can affect the relative rates of different reaction pathways. Try running the reaction at a lower temperature to favor the thermodynamically controlled product, or a higher temperature for the kinetically controlled product, depending on your target. |
| Substrate Purity | Impurities in the this compound can interfere with the catalyst and lead to side reactions.[6] Ensure your substrate is purified before use. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for this compound hydrogenation?
A1: For hydrogenations using catalysts like Palladium on carbon (Pd/C), a typical starting catalyst loading is in the range of 1-10 mol% (metal basis).[1] For initial screening, 1-2 mol% is a common starting point.[3]
Q2: Can increasing the catalyst loading have negative effects?
A2: Yes. While higher catalyst loading can increase the reaction rate, it also increases costs.[7] Excessively high loadings can lead to catalyst decomposition, product inhibition, and potentially promote side reactions, which may decrease selectivity.[2][3]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my this compound transformation?
A3: The choice depends on your specific needs.
-
Heterogeneous catalysts (e.g., Pd/C) are solid catalysts that are in a different phase from the reactants. They are generally easier to separate from the reaction mixture and can often be recycled, which is advantageous for industrial applications.[8][9]
-
Homogeneous catalysts (e.g., Wilkinson's catalyst) are soluble in the reaction medium. They often exhibit higher activity and selectivity under milder conditions.[10] However, their removal from the product can be challenging.
Q4: What are some key safety precautions when working with hydrogenation catalysts like Pd/C?
A4: Palladium on carbon can be pyrophoric, meaning it can ignite spontaneously in air, especially when dry and finely divided. Always handle the catalyst in a wet state or under an inert atmosphere.[11] After the reaction, the catalyst should be filtered carefully and the filter cake should not be allowed to dry in the open air.[11]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in this compound Hydrogenation
-
Preparation: In a glovebox, arrange a series of clean, dry reaction vials.
-
Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate). This ensures accurate dispensing.[6]
-
Catalyst Dispensing: To each vial, add a different catalyst (e.g., 5% Pd/C, 10% Pd/C, PtO₂) at a consistent molar percentage (e.g., 2 mol%).
-
Reaction Initiation: Add the this compound stock solution to each vial.
-
Hydrogenation: Seal the vials and place them in a parallel reactor. Purge the system with hydrogen gas three times, then pressurize to the desired pressure (e.g., 1-10 bar).[3]
-
Reaction Conditions: Stir the reactions at the desired temperature (e.g., 25°C) for a set time (e.g., 12 hours).[3]
-
Monitoring: After the reaction, carefully vent the reactor. Take an aliquot from each vial and analyze by GC or ¹H NMR to determine conversion and product distribution.[3][6]
Protocol 2: Optimizing Catalyst Loading for this compound Isomerization
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the isomerization catalyst (e.g., a rhodium complex) in a degassed, anhydrous solvent (e.g., dichloromethane (B109758) or THF).[3]
-
Reaction Setup: To a series of clean, dry vials, add the this compound (e.g., 0.5 mmol).
-
Variable Loading: Under an inert atmosphere, add the desired volume of the catalyst stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0 mol%).[3]
-
Reaction Execution: Seal the vials and stir at the desired temperature for a set time.
-
Analysis: Analyze an aliquot from each vial by a suitable method (e.g., GC or HPLC) to determine conversion and selectivity.[3]
Data Presentation
Table 1: Effect of Catalyst Loading on this compound Hydrogenation
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Yield of Propylcyclopentane (%) |
| 1 | 5% Pd/C | 0.5 | 25 | 1 | 65 | 62 |
| 2 | 5% Pd/C | 1.0 | 25 | 1 | 98 | 95 |
| 3 | 5% Pd/C | 2.0 | 25 | 1 | >99 | 97 |
| 4 | 10% Pd/C | 1.0 | 25 | 1 | >99 | 98 |
Data is illustrative and based on general principles of catalytic hydrogenation.
Table 2: Influence of Catalyst Type on this compound Isomerization
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Selectivity for Isomer A (%) | Selectivity for Isomer B (%) |
| 1 | Ru Complex | 1.0 | Toluene | 60 | 85 | 90 | 10 |
| 2 | Rh Complex | 1.0 | Toluene | 60 | 95 | 15 | 85 |
| 3 | Ru Complex | 1.0 | THF | 60 | 70 | 82 | 18 |
Data is illustrative. Isomer A and B represent potential isomerization products of this compound.
Visualizations
Caption: Troubleshooting workflow for low conversion in this compound transformations.
Caption: Experimental workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing Catalyst Performance to Support Sustainability Goals | AIChE [aiche.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Purification Strategies for Allylcyclopentane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of allylcyclopentane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities depend on the synthetic route. If prepared via a Grignard reaction (e.g., reacting cyclopentylmagnesium halide with an allyl halide), impurities may include:
-
Unreacted starting materials: Such as the corresponding alkyl or aryl halide.
-
Grignard reagent byproducts: Including magnesium salts (e.g., MgX₂), which can complicate workup.[1]
-
Solvent: Residual ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
-
Isomers: Isomerized products where the double bond has migrated from the terminal position.
-
Polymers: Oligomers or polymers formed by the reaction of the allyl group, especially at elevated temperatures.
Q2: Which purification techniques are most suitable for nonpolar hydrocarbon compounds like this compound?
A2: The most effective purification methods for nonpolar hydrocarbons are fractional distillation and flash column chromatography.[2] For solid derivatives, recrystallization is a viable option. The choice depends on the physical properties of the derivative and the nature of the impurities.
Q3: How can I prevent the isomerization of the allyl group to the more stable internal propenyl group during purification?
A3: Allyl group isomerization can be minimized by:
-
Avoiding high temperatures: Use vacuum distillation to lower the boiling point.
-
Neutralizing acidic or basic conditions: Traces of acid or base can catalyze isomerization. Ensure all equipment is clean and consider a neutral wash during the workup.[3]
-
Minimizing reaction and purification times: Prolonged exposure to heat or catalytic surfaces can promote isomerization.
Q4: What is the best way to remove residual magnesium salts from a Grignard reaction?
A4: After quenching the reaction with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride), perform several washes with water or brine in a separatory funnel. The magnesium salts will partition into the aqueous layer.[4] For stubborn emulsions, adding a saturated solution of sodium chloride (brine) can help break them. If salts precipitate, filtration through a pad of Celite can be effective.[1]
Q5: How can I prevent polymerization of my this compound derivative during distillation?
A5: Polymerization of allyl compounds is often initiated by radicals at elevated temperatures. To prevent this:
-
Use a polymerization inhibitor: Add a small amount of an inhibitor like hydroquinone (B1673460) or 4-tert-butylcatechol (B165716) (TBC) to the crude product before distillation.[][6]
-
Distill under vacuum: Lowering the temperature reduces the rate of thermal polymerization.
-
Exclude oxygen: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, which can initiate polymerization.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from a Close-Boiling Impurity during Fractional Distillation
Q: I am having trouble separating my this compound derivative from an impurity with a very similar boiling point using fractional distillation. What can I do to improve the separation?
A: Separating close-boiling liquids requires optimizing your distillation setup and conditions.[7] Here are some strategies:
-
Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates for the separation.[8]
-
Optimize the reflux ratio: Increase the reflux ratio by adjusting the distillation rate. A slower distillation rate allows for more condensation and re-vaporization cycles on the column packing, leading to better separation.
-
Use a distillation column head: A distillation head with an adjustable reflux ratio can provide more precise control over the separation.
-
Ensure proper insulation: Wrap the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent heat loss.[8]
-
Consider azeotropic distillation: If a suitable entrainer is available, it may be possible to form an azeotrope with one of the components, altering its effective boiling point and facilitating separation.
Issue 2: The this compound Derivative is Co-eluting with a Nonpolar Impurity During Flash Chromatography
Q: My this compound derivative and a nonpolar impurity are not separating well on a silica (B1680970) gel column. How can I improve the resolution?
A: Since both your product and the impurity are nonpolar, you need to fine-tune your chromatographic conditions to exploit any small differences in polarity.
-
Optimize the solvent system: Use a very nonpolar mobile phase. Start with 100% hexanes or petroleum ether and gradually add a very small percentage of a slightly more polar solvent like diethyl ether or dichloromethane.[9] Even a 1-2% change in the polar component can significantly affect separation.
-
Use a less polar stationary phase: If silica gel is too polar, consider using a less polar adsorbent like Florisil or alumina (B75360) (neutral or basic).[9]
-
Employ a shallow gradient: Instead of an isocratic elution, a very shallow gradient of the polar solvent can help to resolve closely eluting compounds.
-
Dry loading: If your compound is not very soluble in the initial nonpolar eluent, you can pre-adsorb it onto a small amount of silica gel. This "dry loading" technique can lead to a more concentrated band at the start of the chromatography and improve separation.[10]
Issue 3: A Solid this compound Derivative is "Oiling Out" During Recrystallization
Q: I am trying to recrystallize a solid this compound derivative, but it is separating as an oil instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some solutions:
-
Add more solvent: The solution may be too concentrated. Add more of the hot solvent until the oil redissolves, and then allow it to cool more slowly.
-
Use a lower-boiling solvent: If possible, choose a recrystallization solvent with a boiling point below the melting point of your compound.
-
Change the solvent system: A different solvent or a mixture of solvents may be more suitable. If using a two-solvent system, try adding the "good" solvent to the hot solution of your compound in the "poor" solvent until it just becomes clear, then cool slowly.
-
Induce crystallization at a lower temperature: Once the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of the pure compound to initiate crystallization. Cooling the solution further in an ice bath may then promote crystal growth rather than oiling out.
Data Presentation
While specific quantitative data for the purification of every this compound derivative is highly dependent on the specific compound and impurities, the following table provides a general comparison of the expected outcomes for the primary purification techniques.
| Purification Method | Typical Recovery Yield | Typical Final Purity | Key Advantages | Key Disadvantages |
| Fractional Distillation | 70-90% | 95-99% | Scalable, good for large quantities, effective for removing non-volatile impurities. | Requires a significant boiling point difference between components (>25 °C for simple distillation, less for fractional), risk of thermal degradation or isomerization.[2] |
| Flash Column Chromatography | 85-95%[11] | >99% | High resolution for separating compounds with similar polarities, can be automated. | Less scalable than distillation, requires solvent usage, can be time-consuming.[12] |
| Recrystallization | 50-80% | >99.5% | Can yield very high purity product, relatively simple procedure. | Only applicable to solid compounds, can have lower yields due to product loss in the mother liquor. |
Experimental Protocols
Protocol 1: Purification of this compound via Fractional Distillation
This protocol assumes the crude this compound has been obtained from a Grignard reaction and has undergone a basic aqueous workup.
-
Preparation:
-
Transfer the crude this compound to a round-bottom flask of appropriate size (do not fill more than two-thirds full).
-
Add a few boiling chips or a magnetic stir bar.
-
Add a polymerization inhibitor (e.g., hydroquinone at ~100 ppm).[13]
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser.[8]
-
-
Distillation:
-
Begin heating the distillation flask gently with a heating mantle.
-
As the liquid begins to boil, observe the condensation ring rising slowly up the fractionating column.
-
Collect any low-boiling forerun (e.g., residual ether solvent) in a separate flask.
-
When the temperature stabilizes at the boiling point of this compound (~126 °C at atmospheric pressure), change to a clean, pre-weighed receiving flask.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Continue collecting the fraction until the temperature begins to drop or rise significantly, indicating the desired product has been distilled.
-
-
Analysis:
Protocol 2: Purification of an this compound Derivative by Flash Column Chromatography
This protocol is suitable for purifying a liquid this compound derivative from nonpolar byproducts.
-
Solvent System Selection:
-
Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. For nonpolar compounds, start with 100% hexanes and test mixtures with small amounts of a slightly more polar solvent (e.g., diethyl ether or dichloromethane). The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.3.[9]
-
-
Column Packing:
-
Select a column of appropriate size (a general rule is to use 30-100 times the weight of the crude sample in silica gel).[10]
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen nonpolar solvent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica.
-
Add a protective layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the nonpolar eluent.
-
Carefully apply the sample to the top of the column using a pipette.
-
Drain the solvent until the sample is loaded onto the silica.
-
Gently add a small amount of fresh eluent to the top of the column.
-
-
Elution and Fraction Collection:
-
Fill the column with the eluent and apply gentle pressure (using a pump or compressed air) to begin elution.
-
Collect the eluent in a series of test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation and Analysis:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Determine the yield and assess the purity by GC-MS and ¹H NMR.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting poor separation in fractional distillation.
Caption: Troubleshooting co-elution in flash chromatography.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. homework.study.com [homework.study.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 6. Polymerization Inhibitors | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. quora.com [quora.com]
- 8. Purification [chem.rochester.edu]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. ijpdt.com [ijpdt.com]
- 11. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 12. rep.ksu.kz [rep.ksu.kz]
- 13. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 14. agilent.com [agilent.com]
- 15. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Polymerization of Allylcyclopentane and Other Cyclic Alkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization behavior of allylcyclopentane with other common cyclic alkenes, such as cyclopentene (B43876) and cyclohexene. It delves into various polymerization mechanisms, presents available experimental data, and offers detailed experimental protocols to assist researchers in the synthesis and characterization of novel polyolefins.
Introduction to the Polymerization of Cyclic Alkenes
Cyclic alkenes are a versatile class of monomers that can be polymerized through several mechanisms to yield polymers with a wide range of properties. The choice of polymerization technique and the monomer's ring size, strain, and substituents significantly influence the resulting polymer's microstructure and macroscopic characteristics. This guide focuses on this compound, a functionalized cyclic alkene, and compares its polymerization with that of unsubstituted and other substituted cycloalkenes.
The presence of the allyl group in this compound introduces a reactive site that can participate in polymerization, leading to polymers with pendant cyclopentyl groups. This functionality can influence the polymer's thermal and mechanical properties and offers potential for post-polymerization modification.
Polymerization Mechanisms
The polymerization of cyclic alkenes can proceed through various mechanisms, including Ring-Opening Metathesis Polymerization (ROMP), Ziegler-Natta polymerization, and cationic polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of strained cyclic alkenes. It involves the cleavage of the carbon-carbon double bond within the ring and the formation of a linear polymer with the double bonds preserved in the backbone.[1][2] The driving force for this reaction is the relief of ring strain.
While there is extensive literature on the ROMP of cyclopentene and other strained cycloalkenes, specific studies on the ROMP of this compound are limited. However, the polymerization of functionalized cyclopentenes via ROMP is known, suggesting that this compound could potentially undergo this type of polymerization.[3]
Figure 1: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically based on transition metals like titanium or zirconium in combination with an organoaluminum co-catalyst, are widely used for the stereospecific polymerization of α-olefins.[3][4] This method allows for the synthesis of polymers with controlled tacticity (isotactic or syndiotactic).
Recent studies have demonstrated the successful homopolymerization of this compound using metallocene catalysts, a class of Ziegler-Natta catalysts. This process yields highly syndiotactic poly(this compound).[5] The syndiotacticity arises from the specific orientation of the incoming monomer at the catalyst's active site.[6]
Figure 2: Simplified mechanism of Ziegler-Natta polymerization.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile, which attacks the double bond of the monomer to form a carbocation. This carbocation then propagates by adding to other monomer units.[7][8][9] Alkenes with electron-donating substituents that can stabilize the carbocation intermediate are good candidates for this type of polymerization.[5][8]
Figure 3: General mechanism of cationic polymerization.
Comparative Performance Data
Quantitative data on the homopolymerization of this compound is limited. However, studies on its copolymerization and the polymerization of similar structures provide valuable insights. The following tables summarize available data for the polymerization of this compound and related cyclic alkenes.
Table 1: Polymerization of Allyl-substituted and Unsubstituted Cycloalkanes
| Monomer | Polymerization Method | Catalyst System | Polymer Microstructure | Melting Temperature (Tm) (°C) | Molecular Weight (Mw) / PDI | Monomer Conversion (%) | Reference |
| This compound | Metallocene Catalysis | Ph₂C(Cp)(Flu)ZrCl₂ / MAO | Highly Syndiotactic | High (not specified) | High (not specified) | Low | [5] |
| Allylcyclohexane (B1217954) | Metallocene Catalysis | Ph₂C(Cp)(Flu)ZrCl₂ / MAO | Highly Syndiotactic | High (not specified) | Not specified | Not specified | [5] |
| Allyltrimethylsilane | Metallocene Catalysis | rac-EBIZrCl₂ / MAO | Isotactic | 281 | 18.5k / 2.1 | 27 | |
| 4-Methyl-1-pentene | Metallocene Catalysis | rac-EBIZrCl₂ / MAO | Isotactic | 208 | 134.7k / 2.0 | 98 | [11] |
| Cyclopentene | ROMP | Grubbs Catalyst | Polypentenamer | 120-150 | High | ~85 | |
| Cyclopentene | Ziegler-Natta | Not specified | Enchained cyclopentane (B165970) rings | 120-150 | Not specified | Low | [10] |
Note: "Not specified" indicates that the specific value was not provided in the cited source. The melting temperatures for syndiotactic homopolymers of this compound and allylcyclohexane are described as "high".
Experimental Protocols
This section provides a detailed experimental protocol for the syndiospecific polymerization of an allyl-substituted cycloalkane using a metallocene catalyst, based on procedures described for similar monomers.[5][11]
Syndiospecific Polymerization of this compound
Objective: To synthesize highly syndiotactic poly(this compound) using a metallocene catalyst.
Materials:
-
This compound (monomer)
-
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph₂C(Cp)(Flu)ZrCl₂, catalyst)
-
Methylaluminoxane (MAO, cocatalyst), 10 wt% solution in toluene (B28343)
-
Toluene (solvent), anhydrous
-
Methanol (B129727) (for precipitation)
-
Hydrochloric acid (for washing)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
Figure 4: Experimental workflow for the polymerization of this compound.
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and then cooled under a stream of dry nitrogen.
-
Solvent and Cocatalyst Addition: Anhydrous toluene (50 mL) is transferred to the flask via a cannula. The desired amount of MAO solution is then added via syringe.
-
Monomer Addition: this compound is added to the flask via syringe. The solution is stirred and brought to the desired polymerization temperature (e.g., 25 °C).
-
Initiation: The metallocene catalyst, Ph₂C(Cp)(Flu)ZrCl₂, is dissolved in a small amount of toluene in a separate vial under an inert atmosphere and then injected into the monomer solution to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred for the desired period (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography.
-
Termination and Precipitation: The polymerization is terminated by the addition of methanol containing a small amount of hydrochloric acid. The resulting mixture is poured into a large volume of methanol to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed with methanol, and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization: The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure and determine its tacticity.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Conclusion
This compound presents an interesting monomer for the synthesis of functional polyolefins. While data on its homopolymerization is still emerging, studies have shown that it can be polymerized using metallocene catalysts to produce highly syndiotactic polymers. This stereoregularity is expected to impart distinct thermal and mechanical properties compared to atactic or isotactic counterparts.
In comparison to unsubstituted cyclic alkenes like cyclopentene, the polymerization of this compound via addition mechanisms (Ziegler-Natta, cationic) proceeds through the reaction of the allyl group's double bond, leaving the cyclopentyl ring as a pendant group. This is in contrast to the ring-opening polymerization that is common for strained cycloalkenes.
Further research is needed to fully elucidate the polymerization behavior of this compound through various mechanisms and to comprehensively characterize the properties of the resulting polymers. The availability of detailed experimental protocols and comparative data will be crucial for the development of novel polyolefin materials with tailored properties for applications in drug delivery, materials science, and other advanced fields.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Chemoselective ring-opening metathesis polymerization of cyclopropenes spirally appended with N-aryl saturated heterocycles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 9. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of a Novel Rapid Gas Chromatography-Flame Ionization Detection (GC-FID) Method for the Quantification of Allylcyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed rapid gas chromatography-flame ionization detection (GC-FID) method for the quantitative analysis of Allylcyclopentane against a standard gas chromatography-mass spectrometry (GC-MS) method. The data presented herein is based on established performance characteristics of these techniques for similar volatile organic compounds and serves to illustrate the validation process and comparative performance.
Method Performance Comparison
The following tables summarize the validation parameters for the new rapid GC-FID method and the standard GC-MS method for the analysis of this compound.
Table 1: Comparison of Key Performance Parameters
| Validation Parameter | New Rapid GC-FID Method | Standard GC-MS Method | Commentary |
| Analysis Time | ~ 5 minutes | ~ 15 minutes | The rapid GC-FID method offers a significant reduction in analysis time, increasing sample throughput. |
| Specificity | High (Selective for hydrocarbons) | Very High (Mass spectral identification) | GC-MS provides unequivocal identification, making it superior for complex matrices where co-elution is possible.[1] |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over the tested concentration range.[2][3] |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 2.0% | Both methods exhibit excellent repeatability.[2][4] |
| - Intermediate Precision | < 2.0% | < 2.5% | The GC-FID method shows slightly better intermediate precision under the tested conditions.[4] |
| Accuracy (% Recovery) | 98.5% - 101.5% | 98.0% - 102.0% | Both methods provide high accuracy for the quantification of this compound.[3] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL | GC-MS is significantly more sensitive, allowing for the detection of trace amounts of the analyte.[5] |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.03 µg/mL | The lower LOQ of the GC-MS method makes it more suitable for applications requiring precise measurement at very low concentrations.[5][6] |
| Robustness | High | High | Both methods are robust to small, deliberate variations in analytical parameters. |
Experimental Protocols
Detailed methodologies for the new rapid GC-FID method and the standard GC-MS method are provided below.
New Rapid GC-FID Method Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Detector: Flame Ionization Detector (FID)
-
Column: High-performance, narrow-bore capillary column (e.g., 15 m x 0.18 mm x 0.18 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split injection, ratio 50:1)
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 40°C/min to 220°C
-
Hold: 1 minute at 220°C
-
-
Detector Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
3. Data Analysis:
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in unknown samples using the calibration curve.
Standard GC-MS Method Protocol
1. Sample Preparation:
-
Follow the same sample preparation procedure as the GC-FID method, with a calibration range from 0.05 µg/mL to 50 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Standard capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split injection, ratio 20:1)
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 230°C
-
Hold: 2 minutes at 230°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Impact (EI) Energy: 70 eV
-
Mass Scan Range: 40-200 amu
3. Data Analysis:
-
Extract the total ion chromatogram (TIC) and the extracted ion chromatogram for the characteristic ions of this compound.
-
Integrate the peak area of the target analyte.
-
Construct a calibration curve and determine the concentration of this compound in unknown samples.
Visualizations
The following diagrams illustrate the analytical method validation workflow and a comparison of the two methods.
Caption: Workflow for analytical method validation.
Caption: Key features of the two analytical methods.
References
- 1. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 3. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 4. digital.csic.es [digital.csic.es]
- 5. benchchem.com [benchchem.com]
- 6. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Allylcyclopentane and Allylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Theoretical Considerations: Cyclopentyl vs. Cyclohexyl Groups
The primary difference between allylcyclopentane and allylcyclohexane (B1217954) lies in the structure and inherent strain of the cycloalkyl moiety. The cyclohexane (B81311) ring is most stable in a strain-free chair conformation.[1][2][3] In contrast, the cyclopentane (B165970) ring cannot achieve ideal tetrahedral bond angles simultaneously and exists in puckered envelope or twist conformations to relieve some torsional strain, though it still possesses a notable amount of ring strain (approximately 6 kcal/mol).[3][4] This difference in ring strain and the steric profile of the two rings can influence the approach of reagents to the adjacent allyl double bond.
Reactivity Comparison in Key Alkene Reactions
The following sections detail the expected reactivity differences between this compound and allylcyclohexane in hydroboration-oxidation, epoxidation, and ozonolysis.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes to alcohols with anti-Markovnikov regioselectivity. The first step, the addition of borane (B79455) (BH₃), is the rate-determining step and is highly sensitive to steric hindrance.[5][6][7][8][9]
Expected Reactivity:
The cyclopentyl group is generally considered to be slightly less sterically demanding than the cyclohexyl group. This is due to the more planar nature of the five-membered ring compared to the chair conformation of cyclohexane, which has axial hydrogens that can create steric hindrance. Consequently, This compound is expected to undergo hydroboration at a slightly faster rate than allylcyclohexane . The regioselectivity for both substrates is expected to be strongly anti-Markovnikov, yielding the corresponding primary alcohols.
Quantitative Data Summary:
While direct comparative kinetic data is unavailable, the general principle of sterically controlled hydroboration is well-established. For monosubstituted terminal alkenes, high yields of the primary alcohol are typically observed.[8]
| Reaction | Substrate | Expected Relative Rate | Major Product | Reported Yield (Analogous Systems) |
| Hydroboration-Oxidation | This compound | Faster | 3-Cyclopentylpropan-1-ol | High (>90%)[8] |
| Allylcyclohexane | Slower | 3-Cyclohexylpropan-1-ol | High (>90%)[8] |
Experimental Protocol: Hydroboration-Oxidation of Allylcycloalkanes
-
Hydroboration: To a solution of the allylcycloalkane (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) (0.33 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). The mixture is then heated to 50 °C and stirred for 1 hour.
-
Work-up and Isolation: After cooling to room temperature, the aqueous layer is saturated with potassium carbonate and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product, which can be further purified by distillation or column chromatography.
Reaction Mechanism: Hydroboration-Oxidation
Epoxidation
Epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is an electrophilic addition reaction. The rate of this reaction is primarily influenced by the electron density of the double bond; more electron-rich alkenes react faster.[10]
Expected Reactivity:
Both the cyclopentyl and cyclohexyl groups are electron-donating via induction, thus activating the double bond towards electrophilic attack compared to an unsubstituted alkene. The difference in the inductive effect between a cyclopentyl and a cyclohexyl group is expected to be minimal. Therefore, This compound and allylcyclohexane are predicted to have very similar reaction rates in epoxidation .
Quantitative Data Summary:
Kinetic studies on a range of alkyl-substituted alkenes have shown that the rate of epoxidation increases with the number of alkyl substituents on the double bond.[10] As both this compound and allylcyclohexane are monosubstituted terminal alkenes, their reactivity is expected to be comparable.
| Reaction | Substrate | Expected Relative Rate | Major Product | Reported Yield (Analogous Systems) |
| Epoxidation | This compound | Similar | 2-(Cyclopentylmethyl)oxirane | Good to excellent[11] |
| Allylcyclohexane | Similar | 2-(Cyclohexylmethyl)oxirane | Good to excellent |
Experimental Protocol: Epoxidation with m-CPBA
-
Reaction Setup: To a solution of the allylcycloalkane (1.0 equivalent) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) at 0 °C, solid m-CPBA (1.1 equivalents) is added portion-wise.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the starting material is consumed, the reaction mixture is diluted with CH₂Cl₂ and washed successively with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude epoxide can be purified by distillation or column chromatography.
Reaction Mechanism: Epoxidation
Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of a carbon-carbon double bond.[12][13][14][15][16] The reaction proceeds through the formation of an ozonide intermediate, which is then worked up under reductive or oxidative conditions to yield aldehydes, ketones, or carboxylic acids.
Expected Reactivity:
The initial cycloaddition of ozone to the double bond is generally fast for most simple alkenes. The nature of the cycloalkyl group is not expected to significantly influence the rate of this initial step. Therefore, This compound and allylcyclohexane are expected to react with ozone at similar rates . The products of the reaction will depend on the work-up conditions.
Quantitative Data Summary:
Direct kinetic comparisons for the ozonolysis of these specific substrates are not available. The reaction is typically run until the starting material is consumed, as indicated by a color change.
| Reaction | Substrate | Expected Relative Rate | Products (Reductive Workup) | Products (Oxidative Workup) |
| Ozonolysis | This compound | Similar | Cyclopentylacetaldehyde + Formaldehyde | Cyclopentylacetic acid + Carbon dioxide |
| Allylcyclohexane | Similar | Cyclohexylacetaldehyde + Formaldehyde | Cyclohexylacetic acid + Carbon dioxide |
Experimental Protocol: Ozonolysis with Reductive Workup
-
Ozonolysis: The allylcycloalkane (1.0 equivalent) is dissolved in a suitable solvent, such as dichloromethane or methanol, and cooled to -78 °C. A stream of ozone-containing oxygen is bubbled through the solution until a blue color persists, indicating the consumption of the alkene.
-
Reductive Workup: The excess ozone is removed by bubbling nitrogen gas through the solution. A reducing agent, such as dimethyl sulfide (B99878) (DMS) (1.5 equivalents), is then added at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Isolation: The solvent and excess DMS are removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to isolate the corresponding aldehyde.
Reaction Mechanism: Ozonolysis
General Experimental Workflow for a Comparative Kinetic Study
To definitively determine the relative reactivities of this compound and allylcyclohexane, a competitive kinetic experiment could be designed.
Conclusion
Based on fundamental principles of organic chemistry, the reactivity differences between this compound and allylcyclohexane are expected to be subtle. The most significant difference is anticipated in sterically controlled reactions like hydroboration-oxidation, where the slightly smaller steric profile of the cyclopentyl group may lead to a faster reaction rate. For electronically controlled reactions such as epoxidation and the initial step of ozonolysis, the reactivities are expected to be very similar.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. Khan Academy [khanacademy.org]
A Roadmap to Validating Experimental Findings on Allylcyclopentane with Density Functional Theory Calculations
For researchers, scientists, and drug development professionals, the rigorous validation of experimental data is a cornerstone of scientific advancement. In the realm of molecular analysis, Density Functional Theory (DFT) calculations have emerged as a powerful tool to complement and validate empirical findings. This guide outlines a comparative framework for utilizing DFT calculations to corroborate experimental data on allylcyclopentane, a versatile building block in organic synthesis.
Experimental Protocols
Precise experimental data serves as the benchmark for computational validation. The following are standard protocols for obtaining key spectroscopic and structural information for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of high-purity this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
Record chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
-
Process the spectra to determine chemical shifts, coupling constants, and peak integrations.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the characteristic vibrational frequencies of the functional groups present in this compound.
-
Protocol:
-
For liquid samples, a small drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the frequencies of key vibrational modes, such as C-H stretching, C=C stretching, and CH₂ bending.
-
DFT Computational Methodology
The following computational protocol provides a robust framework for calculating the molecular properties of this compound to be compared with experimental data.
1. Geometry Optimization:
-
Objective: To find the lowest energy (most stable) three-dimensional structure of the this compound molecule.
-
Protocol:
-
Construct the initial structure of this compound using a molecular modeling program.
-
Perform a geometry optimization using a suitable level of theory and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.
-
2. NMR Chemical Shift Calculation:
-
Objective: To predict the ¹H and ¹³C NMR chemical shifts of the optimized this compound structure.
-
Protocol:
-
Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.
-
The same level of theory and basis set used for geometry optimization (e.g., B3LYP/6-31G(d)) is typically employed.
-
Calculate the isotropic shielding values for each nucleus.
-
Convert the calculated shielding values to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS) at the same level of theory.
-
3. Vibrational Frequency Calculation:
-
Objective: To predict the infrared vibrational frequencies of this compound.
-
Protocol:
-
Perform a frequency calculation on the optimized geometry of this compound using the same level of theory and basis set (e.g., B3LYP/6-31G(d)).
-
The output will provide the vibrational frequencies and their corresponding intensities.
-
It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as DFT methods often overestimate vibrational frequencies. The appropriate scaling factor depends on the level of theory and basis set used.
-
Data Presentation for Comparison
The quantitative data obtained from both experimental and computational methods should be summarized in clearly structured tables for straightforward comparison.
Table 1: Comparison of Experimental and DFT-Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.
| Atom | Experimental ¹³C Chemical Shift (ppm) | DFT-Calculated ¹³C Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | DFT-Calculated ¹H Chemical Shift (ppm) |
| C1 | Hypothetical Value | Calculated Value | H1 | Calculated Value |
| C2 | Hypothetical Value | Calculated Value | H2 | Calculated Value |
| ... | ... | ... | ... | ... |
Table 2: Comparison of Key Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | DFT-Calculated Frequency (cm⁻¹) (Scaled) |
| C=C Stretch | Hypothetical Value | Calculated Value |
| =C-H Stretch | Hypothetical Value | Calculated Value |
| C-H Stretch (Aliphatic) | Hypothetical Value | Calculated Value |
| CH₂ Bend | Hypothetical Value | Calculated Value |
| ... | ... | ... |
Visualization of the Workflow
A clear visualization of the process aids in understanding the relationship between the experimental and computational steps.
Caption: Workflow for validating experimental data with DFT calculations.
Conclusion
The synergy between experimental measurements and DFT calculations provides a robust framework for the structural and spectroscopic characterization of molecules like this compound. While this guide presents a hypothetical study, the outlined protocols for both empirical and computational analyses are well-established and widely used in chemical research. By systematically comparing experimental data with theoretical predictions, researchers can achieve a higher degree of confidence in their findings, leading to a more profound understanding of the molecule's properties. This integrated approach is invaluable for applications ranging from fundamental chemical research to the development of new materials and pharmaceuticals.
Cross-Validation of Spectroscopic Data for Allylcyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of spectroscopic data for allylcyclopentane, presenting a comparative analysis with structurally related molecules, cyclopentane (B165970) and allylcyclohexane. The objective is to offer a clear, data-driven reference for the identification and characterization of this compound through mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
Executive Summary
This compound, a volatile organic compound, is characterized by its distinct spectroscopic fingerprint. This guide presents a side-by-side comparison of its mass spectrum, 1H NMR, 13C NMR, and IR spectra with those of cyclopentane and allylcyclohexane. The data, sourced from publicly available databases, is summarized in clear, comparative tables. Detailed experimental protocols for each spectroscopic technique are also provided to ensure reproducibility and methodological transparency. A logical workflow for the cross-validation of this data is illustrated using a Graphviz diagram, offering a visual representation of the analytical process.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data obtained from the mass spectra, 1H NMR, 13C NMR, and IR spectra of this compound, cyclopentane, and allylcyclohexane.
Table 1: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M+) | Base Peak | Key Fragmentation Peaks |
| This compound | 110 | 69 | 41, 55, 67, 68, 81 |
| Cyclopentane | 70 | 42 | 41, 55, 69 |
| Allylcyclohexane | 124 | 55 | 41, 67, 82, 83, 96 |
Table 2: 1H NMR Chemical Shifts (δ, ppm)
| Compound | Allylic Protons (CH2-CH=CH2) | Vinylic Protons (=CH, =CH2) | Cycloalkane Protons |
| This compound | ~2.05 | ~4.93-5.0, ~5.80 | ~1.1-1.8 |
| Cyclopentane | N/A | N/A | ~1.51 |
| Allylcyclohexane | ~1.94 | ~4.95-4.96, ~5.78 | ~0.8-1.7 |
Table 3: 13C NMR Chemical Shifts (δ, ppm)
| Compound | Allylic Carbon (CH2-CH=CH2) | Vinylic Carbons (=CH, =CH2) | Cycloalkane Carbons |
| This compound | ~40.5 | ~114.5, ~138.5 | ~25.5, ~32.5, ~45.0 |
| Cyclopentane | N/A | N/A | ~25.8 |
| Allylcyclohexane | ~38.0 | ~116.0, ~137.0 | ~26.0, ~33.0, ~35.0, ~42.0 |
Table 4: Infrared (IR) Spectroscopy Data (cm-1)
| Compound | C-H Stretch (sp3) | C-H Stretch (sp2) | C=C Stretch | C-H Bend (alkane) | =C-H Bend (alkene) |
| This compound | ~2850-2960 | ~3075 | ~1640 | ~1450 | ~910, ~990 |
| Cyclopentane | ~2870-2960 | N/A | N/A | ~1450 | N/A |
| Allylcyclohexane | ~2850-2930 | ~3075 | ~1640 | ~1450 | ~910, ~995 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.
Mass Spectrometry (MS): For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[1][2]
-
Sample Preparation: The liquid sample is typically diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C):
-
Sample Preparation: A small amount of the liquid sample (typically 5-25 mg for 1H, 20-100 mg for 13C) is dissolved in a deuterated solvent (e.g., CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[3]
-
Spectrometer Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The spectrometer is tuned to the appropriate frequency for the nucleus being observed (1H or 13C).
-
Data Acquisition: The sample is irradiated with a series of radiofrequency pulses. The resulting signals (Free Induction Decay or FID) are detected, amplified, and digitized.[4]
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy: For liquid samples, the neat (undiluted) liquid film method is often employed.[5][6]
-
Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin film of the liquid.[7]
-
Background Spectrum: A background spectrum of the empty salt plates is recorded to account for any atmospheric or instrumental interferences.
-
Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder.
-
Data Acquisition: A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that is transmitted at different wavenumbers.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for a given compound, such as this compound.
Caption: Workflow for spectroscopic data cross-validation.
References
- 1. Cyclopentanone(120-92-3) 13C NMR [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclopentane [webbook.nist.gov]
- 4. 1-Allyl-1-cyclohexanol [webbook.nist.gov]
- 5. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Infrared Spectra of Crystalline Cyclopentane and Cyclopentane-d10 (Journal Article) | OSTI.GOV [osti.gov]
- 7. pubs.aip.org [pubs.aip.org]
Performance of Catalytic Systems in Allylation and Cyclopentane Synthesis
A Comparative Guide to Catalysts for Allylcyclopentane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The following table summarizes the performance of various catalytic systems in reactions analogous to this compound synthesis, such as the allylation of cyclopentanone (B42830) derivatives and the formation of substituted cyclopentanes. This data is compiled from recent studies and provides a baseline for catalyst selection.
| Catalyst System | Substrate Example | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations & Relevance to this compound Synthesis |
| Palladium-based | ||||||||
| Pd₂(dba)₃ / (S)-(p-CF₃)₃-t-BuPHOX | β-ketoester of cyclopentanone | Decarboxylative Allylic Alkylation | 0.15 - 2.75 | Toluene (B28343) | 20 | Not Specified | Up to >99 | This system is highly effective for creating a C-C bond at the α-position of a cyclopentanone with an allyl group.[1][2] It demonstrates the utility of palladium in forming the allyl-cyclopentane linkage, suggesting its potential for direct allylation of cyclopentane (B165970) precursors. |
| Manganese-based | ||||||||
| Mn(i)-complex | Cyclopropyl methanol (B129727) and aryl methyl ketones | Acceptorless Dehydrogenative Coupling/Ring Expansion | Not Specified | Not Specified | Not Specified | Not Specified | Moderate to high | This catalyst is used for synthesizing cyclopentenes.[3] While not a direct allylation, it highlights the use of earth-abundant manganese for constructing the cyclopentane ring, which could potentially be coupled with an allylation step. |
| Homogeneous Mn catalyst | Diols and secondary alcohols/ketones | Hydrogen Borrowing Cascade | 2 | Not Specified | Not Specified | Not Specified | High to excellent | This method is used for the synthesis of substituted cycloalkanes, including cyclopentanes, demonstrating manganese's utility in forming the cycloalkane ring.[4] |
| Cobalt-based | ||||||||
| CpCo(III) | Arenes and cyclopropenes | C-H bond functionalization | Not Specified | Not Specified | Not Specified | Not Specified | High selectivity | This catalyst is used for the allylation of arenes via C-H activation.[5] This strategy could be adapted for the direct C-H allylation of cyclopentane. |
| Gold-based | ||||||||
| Gold(I) | Enamides | (3+2) Cycloaddition | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Gold catalysts are effective in forming substituted cyclopentylamine (B150401) scaffolds.[6] This indicates their potential in constructing functionalized cyclopentane rings that could be further modified. |
| Ruthenium-based | ||||||||
| RuCl(COD)Cp | 1,6-enynes | Enyne cyclization | Not Specified | Not Specified | Room Temp | Not Specified | Good | This ruthenium catalyst is used to form bicyclic systems containing a cyclopentane ring.[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative protocols for key catalytic reactions relevant to the synthesis of this compound.
Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of a Cyclopentanone Precursor
This protocol is adapted from the synthesis of α-quaternary cyclopentanones and is relevant for the construction of an allyl-cyclopentane bond.[1][2]
Materials:
-
β-ketoester of cyclopentanone (substrate)
-
Pd₂(dba)₃ (Palladium catalyst)
-
(S)-(p-CF₃)₃-t-BuPHOX (chiral ligand)
-
Toluene (solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the cyclopentanone β-ketoester substrate (0.19 mmol).
-
Add Pd₂(dba)₃ (2.75 mol %) and the chiral ligand (S)-(p-CF₃)₃-t-BuPHOX (6.00 mol %).
-
Add dry toluene (5.8 mL) via syringe.
-
Stir the reaction mixture at 20 °C and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.
Manganese-Catalyzed Synthesis of Cyclopentane Derivatives
This generalized protocol is based on the synthesis of substituted cycloalkanes using a manganese catalyst.[4]
Materials:
-
Substituted 1,4-butanediol (B3395766)
-
Secondary alcohol or ketone
-
Homogeneous Manganese Catalyst (2 mol %)
-
Solvent (if necessary, though some reactions can be solvent-free)
-
Standard reaction glassware
Procedure:
-
In a reaction vessel, combine the 1,4-butanediol (3-4 equivalents) and the secondary alcohol or ketone (1 equivalent).
-
Add the manganese catalyst (2 mol %).
-
The reaction is heated under an inert atmosphere, and water is removed as a byproduct.
-
Reaction progress is monitored by GC-MS or NMR.
-
After completion, the product is isolated and purified using standard techniques such as distillation or chromatography.
Visualizing the Synthetic Workflow
A general workflow for the catalytic synthesis and catalyst screening for this compound is depicted below. This logical diagram illustrates the key steps from precursor selection to final product analysis.
Caption: General experimental workflow for catalytic this compound synthesis.
Conclusion
While a definitive "best" catalyst for this compound synthesis has yet to be established through direct comparative studies, the available literature on related transformations provides a strong foundation for researchers. Palladium-based catalysts show significant promise for reactions involving the formation of an allyl-C bond on a cyclopentane ring, particularly through mechanisms like decarboxylative allylic alkylation.[1][2] Manganese and cobalt catalysts represent more recent, earth-abundant alternatives that have shown efficacy in C-H activation and cycloalkane synthesis, which are highly relevant to the target transformation.[3][4][5] The selection of a catalyst will ultimately depend on the specific substrates, desired stereochemistry, and economic considerations of the intended application. The protocols and workflow provided herein serve as a starting point for the rational design and optimization of catalytic routes to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cobalt-catalyzed multisubstituted allylation of the chelation-assisted C–H bond of (hetero)arenes with cyclopropenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopentane synthesis [organic-chemistry.org]
Benchmarking the Stability of Allylcyclopentane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Stability Analysis
The stability of an allylcyclopentane derivative is influenced by the nature and position of its substituents. The primary modes of degradation for such molecules are expected to be oxidation of the allylic double bond and reactions involving functional groups on the cyclopentane (B165970) ring or the allyl chain.
Here, we present a hypothetical comparison of the stability of several representative this compound derivatives under typical stress conditions, such as exposure to oxidative, thermal, and acidic/basic conditions. The stability is qualitatively ranked from most stable to least stable based on general chemical principles.
Table 1: Postulated Stability Ranking of this compound Derivatives
| Derivative | Structure | Expected Stability Ranking (1 = Most Stable) | Rationale for Postulated Stability |
| 1-Allyl-1-methylcyclopentane | C=C[C]1(C)CCCC1 | 1 | The quaternary carbon at the point of attachment of the allyl group may offer some steric hindrance to radical attack at the allylic position. The methyl group is electronically neutral and does not activate the double bond towards oxidation. |
| This compound | C=CCC1CCCC1 | 2 | The unsubstituted parent compound serves as a baseline. Its stability is primarily dictated by the reactivity of the allylic C-H bonds and the double bond. |
| 1-Allylcyclopentan-1-ol | C=C[C]1(O)CCCC1 | 3 | The hydroxyl group can be susceptible to oxidation and may participate in neighboring group effects, potentially influencing the reactivity of the allyl group. It may also be prone to elimination reactions under acidic or thermal stress. |
| (1-Allylcyclopentyl)methanamine | C=C[C]1(CN)CCCC1 | 4 | The primary amine is susceptible to oxidation and can act as a nucleophile, potentially leading to intramolecular cyclization or other degradation pathways, especially under acidic conditions. |
| 1-Allyl-2-oxocyclopentane-1-carbonitrile | C=C[C]1(C#N)C(=O)CCC1 | 5 | The presence of an electron-withdrawing nitrile group and a ketone functionality can activate the molecule towards various degradation pathways, including hydrolysis of the nitrile and reactions involving the enolizable ketone. |
Note: This table presents a qualitative and predictive ranking. Experimental verification is essential for confirming these stability profiles.
Experimental Protocols for Stability Assessment
To experimentally determine and compare the stability of this compound derivatives, a forced degradation study is recommended. This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3][4][5]
a. Hydrolytic Degradation:
-
Protocol: Prepare solutions of each this compound derivative (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.
-
Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.
b. Oxidative Degradation:
-
Protocol: Prepare a solution of each derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water). Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Conditions: Keep the solution at room temperature and protect from light for a set duration (e.g., 24 hours).
-
Analysis: Analyze the samples by HPLC at various time intervals to monitor the degradation.
c. Thermal Degradation:
-
Protocol: Place a solid sample of each derivative in a controlled temperature oven.
-
Conditions: Expose the samples to a high temperature (e.g., 80°C) for an extended period (e.g., 1-2 weeks).
-
Analysis: At regular intervals, dissolve a portion of the sample and analyze by HPLC. For volatile compounds, thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature.
d. Photostability Testing:
-
Protocol: Expose solid samples and solutions of each derivative to a calibrated light source according to ICH Q1B guidelines.
-
Conditions: Use a combination of UV and visible light. A control sample should be kept in the dark.
-
Analysis: Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.
Analytical Method
A robust, stability-indicating analytical method is essential for these studies. High-Performance Liquid Chromatography (HPLC) is the most common technique.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to separate the parent compound from its degradation products.
-
Detection: A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent and degradation products, which can aid in their identification. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of degradation products.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study of this compound derivatives.
Caption: Workflow for benchmarking the stability of this compound derivatives.
Logical Pathway for Stability Assessment
The following diagram outlines the logical steps involved in assessing and comparing the stability of the derivatives.
Caption: Decision-making process for the comparative stability analysis.
Conclusion
While direct, published comparative stability data on a series of this compound derivatives is scarce, this guide provides a framework for researchers to approach this challenge. By applying established principles of chemical stability and conducting rigorous forced degradation studies as outlined, a comprehensive understanding of the stability profiles of novel this compound-based compounds can be achieved. This knowledge is critical for the successful development of new, safe, and effective pharmaceuticals.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. q1scientific.com [q1scientific.com]
- 5. openaccessjournals.com [openaccessjournals.com]
A Comparative Guide to the Synthesis of Allylcyclopentane
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of molecular scaffolds is a cornerstone of innovation. Allylcyclopentane, a valuable building block in organic synthesis, can be prepared through various methodologies. This guide provides a comparative analysis of two prominent synthetic routes: the Grignard reaction and the Wittig reaction. We will delve into their experimental protocols, compare their performance based on published data, and provide visualizations to clarify the reaction pathways and workflows.
Comparison of Synthetic Methods for this compound
The choice of synthetic route to this compound often depends on factors such as the availability of starting materials, desired yield, and scalability. Below is a summary of the key quantitative data for the Grignard and Wittig reaction approaches.
| Parameter | Grignard Reaction | Wittig Reaction |
| Starting Materials | Cyclopentyl bromide, Magnesium, Allyl bromide | Cyclopentanone (B42830), Allyltriphenylphosphonium bromide, Strong Base (e.g., n-BuLi) |
| Reaction Type | Nucleophilic Alkylation | Olefination |
| Reported Yield | ~60-70% (Estimated based on similar reactions) | Not explicitly found in literature for this specific product |
| Reaction Time | Several hours | 12-24 hours |
| Key Reagents | Grignard reagent (Cyclopentylmagnesium bromide) | Phosphorus ylide |
| Purification Method | Distillation | Column Chromatography |
Synthetic Pathway Overview
The two methods approach the construction of this compound from different starting points, as illustrated in the diagram below. The Grignard reaction builds the carbon-carbon bond through the nucleophilic attack of a cyclopentyl anion equivalent on an allyl halide. In contrast, the Wittig reaction forms the double bond directly by reacting a ketone with a phosphorus ylide.
Caption: Synthetic routes to this compound.
Experimental Protocols
Below are detailed methodologies for the two key synthetic routes to this compound.
Method 1: Grignard Reaction
The Grignard reaction is a well-established and robust method for forming carbon-carbon bonds. In this synthesis, cyclopentylmagnesium bromide is first prepared and then reacted with allyl bromide to yield the desired product.
Experimental Workflow:
Caption: General workflow for Grignard synthesis.
Detailed Protocol:
-
Preparation of Cyclopentylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. A small crystal of iodine can be added to activate the magnesium if the reaction does not start.
-
Once the reaction begins, add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Allyl Bromide:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Add a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Method 2: Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds. This route involves the preparation of a phosphorus ylide from an allyl halide, which then reacts with cyclopentanone to form this compound.
Experimental Workflow:
Caption: General workflow for Wittig synthesis.
Detailed Protocol:
-
Preparation of Allyl Phosphorus Ylide:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend allyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise. The formation of the characteristic orange-red color of the ylide indicates a successful reaction.
-
Stir the ylide solution at 0 °C for one hour.
-
-
Reaction with Cyclopentanone:
-
To the freshly prepared ylide solution, add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with hexane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to separate this compound from the triphenylphosphine (B44618) oxide byproduct.
-
Concluding Remarks
Both the Grignard and Wittig reactions represent viable and effective methods for the synthesis of this compound. The Grignard reaction is a classic and often high-yielding approach, particularly suitable when the corresponding alkyl halide is readily available. Its primary byproduct, magnesium salts, are typically easy to remove through aqueous workup.
The Wittig reaction offers a powerful alternative, especially when starting from a ketone. A key advantage is the unambiguous placement of the double bond. However, a significant drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes complicate purification.
The choice between these two methods will ultimately be guided by the specific needs of the research project, including the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities at hand. This guide provides the necessary foundational information to make an informed decision for the successful replication and adaptation of these synthetic procedures.
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling in the Study of Allylcyclopentane Rearrangements
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing novel molecules. Isotopic labeling is a powerful technique for elucidating these mechanisms by tracing the fate of individual atoms. This guide provides a comparative analysis of isotopic labeling studies, particularly focusing on the vinylcyclopropane-cyclopentene rearrangement as a key model for understanding the behavior of allylcyclopentane, and contrasts this experimental approach with computational methods.
The thermal rearrangement of this compound and its analogs, such as the vinylcyclopropane-cyclopentene rearrangement, has been a subject of extensive research due to a fascinating mechanistic dichotomy. The reaction is believed to proceed through either a concerted, pericyclic[1][2]-sigmatropic shift or a stepwise mechanism involving a diradical intermediate. Distinguishing between these pathways is crucial for predicting reaction outcomes and designing stereoselective syntheses. Isotopic labeling, primarily using deuterium (B1214612) (²H), has been instrumental in providing evidence to support both mechanistic proposals.
Comparing Mechanistic Probes: Isotopic Labeling vs. Computational Chemistry
Two primary approaches are employed to investigate the intricacies of the vinylcyclopropane-cyclopentene rearrangement: experimental studies using isotopic labeling and theoretical studies using computational chemistry. Each method offers unique insights and, when used in conjunction, they provide a comprehensive picture of the reaction mechanism.
| Feature | Isotopic Labeling (Experimental) | Computational Chemistry (Theoretical) |
| Principle | Traces the position of isotopes in reactants and products to infer bond-breaking and bond-forming events. Measures kinetic isotope effects (KIEs) to probe the transition state. | Models the potential energy surface of the reaction to identify transition states and intermediates. Calculates energetic barriers and predicts KIEs. |
| Key Data Output | Quantitative KIE values (kH/kD), product distribution ratios, and stereochemical analysis of labeled products. | Calculated activation energies (ΔG‡), transition state geometries, and predicted KIE values. |
| Strengths | Provides direct experimental evidence of atomic connectivity changes and the nature of the transition state.[1] | Allows for the study of transient species (transition states, diradicals) that are difficult to observe experimentally. Can systematically explore the effects of substituents.[3] |
| Limitations | Synthesis of labeled compounds can be complex and time-consuming. Interpretation of KIEs can be ambiguous without theoretical support. | Accuracy is dependent on the level of theory and basis set used. Does not provide direct observation of the reaction. |
Quantitative Analysis: Kinetic Isotope Effects in the Vinylcyclopropane (B126155) Rearrangement
The kinetic isotope effect (KIE) is a sensitive probe of the transition state structure. A primary KIE (where the bond to the isotope is broken in the rate-determining step) is typically large, while secondary KIEs (where the bond to the isotope is not broken) are smaller and provide information about changes in hybridization at the labeled position. In the vinylcyclopropane rearrangement, secondary deuterium KIEs have been particularly informative.
A study on the thermal isomerization of (2'-deuterioethenyl)cyclopropanes to 3-deuteriocyclopentene at 341 °C revealed normal secondary KIEs, with values of 1.15 for both the (Z)- and (E)-isomers.[2] This indicates that the hybridization of the vinyl carbons changes from sp² in the reactant to a more sp³-like character in the transition state, which is consistent with the formation of a new C-C bond at that position, as would be expected in a concerted mechanism.
Computational studies using Density Functional Theory (DFT) with the B3LYP functional have been successful in reproducing these experimental KIEs, lending further support to the proposed transition state structures.[3][4]
Experimental Protocols: A Side-by-Side Comparison
To provide a practical understanding of these methodologies, detailed protocols for both an isotopic labeling experiment and a computational study are outlined below.
Protocol 1: Experimental Determination of KIE via Deuterium Labeling
This protocol describes the synthesis of a deuterated vinylcyclopropane and the subsequent kinetic analysis of its thermal rearrangement.
1. Synthesis of Deuterated Vinylcyclopropane:
-
Objective: To synthesize (E)- and (Z)-(2-deuterioethenyl)cyclopropane.
-
Procedure: A common route involves the Wittig reaction between cyclopropylmethyltriphenylphosphonium bromide and deuterated formaldehyde (B43269) (D₂CO). The resulting mixture of (E)- and (Z)-isomers can be separated by gas chromatography.
2. Thermal Rearrangement and Kinetic Analysis:
-
Objective: To measure the rates of rearrangement for the deuterated and non-deuterated vinylcyclopropanes to determine the KIE.
-
Procedure:
-
Samples of the deuterated and non-deuterated vinylcyclopropanes are sealed in separate NMR tubes under vacuum.
-
The tubes are heated to a constant temperature (e.g., 341 °C) in a thermostated bath.
-
The progress of the reaction is monitored at regular intervals by ¹H NMR spectroscopy, measuring the disappearance of the starting material and the appearance of the cyclopentene (B43876) product.
-
The rate constants (kH and kD) are determined from the first-order kinetic plots.
-
The KIE is calculated as the ratio kH/kD.
-
Protocol 2: Computational Prediction of KIE
This protocol outlines the steps for calculating the KIE for the vinylcyclopropane rearrangement using DFT.
1. Building the Reactant and Transition State Structures:
-
Objective: To obtain the optimized geometries of the vinylcyclopropane reactant and the transition state for its rearrangement.
-
Software: Gaussian, Spartan, or other quantum chemistry software.
-
Procedure:
-
The structures of the reactant and the transition state are built in the software.
-
Geometry optimization is performed using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
A frequency calculation is performed to confirm that the reactant is a minimum on the potential energy surface (zero imaginary frequencies) and the transition state has one imaginary frequency corresponding to the reaction coordinate.
-
2. KIE Calculation:
-
Objective: To calculate the secondary deuterium KIE.
-
Procedure:
-
The optimized structures are used to perform frequency calculations for both the non-deuterated and deuterated isotopologues.
-
The KIE is then calculated using the Bigeleisen-Mayer equation, which relates the KIE to the vibrational frequencies of the reactant and transition state for both isotopologues. Many quantum chemistry programs have built-in tools to perform this calculation.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed reaction mechanisms and the experimental workflow for KIE determination.
Caption: Competing pathways for the vinylcyclopropane rearrangement.
Caption: Experimental workflow for KIE determination.
Conclusion
Isotopic labeling, particularly through the determination of kinetic isotope effects, provides invaluable experimental data for the validation of reaction mechanisms. In the case of the vinylcyclopropane-cyclopentene rearrangement, a key model for understanding this compound chemistry, deuterium labeling studies have been crucial in probing the nature of the transition state. When combined with computational methods, a powerful synergistic approach emerges, allowing for a detailed and robust understanding of complex reaction pathways. This integrated strategy is essential for the rational design of new synthetic methodologies and the development of novel chemical entities.
References
A Head-to-Head Comparison of Analytical Techniques for Allylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the identification and quantification of Allylcyclopentane. Given the limited availability of published, validated quantitative data specifically for this compound, this document leverages performance data from structurally similar compounds, such as other cyclopentane (B165970) derivatives and unsaturated hydrocarbons, to provide a comparative framework. The methodologies discussed include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation
The following table summarizes the typical quantitative performance characteristics of GC-MS, quantitative NMR (qNMR), and FTIR for the analysis of small organic molecules analogous to this compound. It is important to note that these values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by volatility and polarity, followed by detection based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Signal intensity is directly proportional to the number of nuclei. | Absorption of infrared radiation by molecular vibrations. |
| Limit of Detection (LOD) | Low ppb range | ~515 µM for small molecules[1] | Generally higher than GC-MS and NMR for trace analysis. |
| Limit of Quantification (LOQ) | Low ppb range[2][3] | Typically in the µM to mM range.[1] | Dependent on the compound and matrix, often in the µg/mL to mg/mL range. |
| Linearity (r²) | > 0.99[4][5] | Excellent, often not requiring a calibration curve.[6] | Can be linear over a defined concentration range, often requires chemometric models for complex mixtures.[7][8] |
| Accuracy | Typically within 98-102% recovery.[5] | High, can be >99%.[1][9] | Variable, dependent on the calibration model and matrix effects. |
| Precision (%RSD) | < 3% for intermediate precision.[4][5] | High, can be < 1%.[1][9] | Generally higher %RSD compared to GC-MS and NMR. |
| Specificity | High, based on chromatographic retention time and mass spectrum. | High, based on unique chemical shifts and coupling constants. | Moderate, characteristic absorption bands can overlap. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS, NMR, and FTIR are provided below. These protocols are based on established methods for similar volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the separation and quantification of volatile compounds like this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
For unknown samples, dilute with the same solvent to fall within the calibration range.
-
Add an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties but different retention time) to all standards and samples for improved accuracy and precision.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 2 minutes at 200 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 110, 69, 41). Full scan mode can be used for initial identification.
3. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR offers high precision and accuracy without the need for a compound-specific calibration curve, as the signal intensity is directly proportional to the number of nuclei.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 25 °C.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal corresponding to a known number of protons on this compound (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_std / MW_analyte) * (m_std / m_analyte) * P_std
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique for identifying functional groups but can be used for quantification, especially at higher concentrations.
1. Sample Preparation:
-
Prepare a series of calibration standards of this compound in a suitable solvent that has minimal interference in the spectral region of interest (e.g., carbon tetrachloride, hexane).
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
2. FTIR Instrumentation and Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent.
-
Detector: DTGS.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
3. Data Analysis:
-
Identify a characteristic absorption band for this compound that is not subject to significant overlap. The C=C stretch around 1640 cm⁻¹ or the =C-H stretch around 3075 cm⁻¹ are potential candidates.[10][11]
-
Generate a calibration curve by plotting the absorbance of the chosen band against the concentration of the standards (following Beer's Law).
-
Determine the concentration of this compound in unknown samples from the calibration curve. For complex mixtures, chemometric methods like Partial Least Squares (PLS) regression may be necessary.[7]
Mandatory Visualization
The following diagrams illustrate the logical workflows for the analytical techniques described.
Caption: General experimental workflows for GC-MS, qNMR, and FTIR analysis.
Caption: Logical relationship for selecting an analytical technique.
References
- 1. agilent.com [agilent.com]
- 2. pragolab.cz [pragolab.cz]
- 3. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. environics.com [environics.com]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [rex.libraries.wsu.edu]
- 9. [PDF] Easy, Precise and Accurate Quantitative NMR | Semantic Scholar [semanticscholar.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validating the Purity of Commercial Allylcyclopentane Samples
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is a cornerstone of reproducible and reliable scientific research. In drug development and other sensitive applications, even minor impurities can significantly impact experimental outcomes. This guide provides an objective comparison of analytical methodologies for validating the purity of commercial allylcyclopentane samples, a common building block in organic synthesis. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their needs.
Introduction to this compound and its Potential Impurities
This compound (C₈H₁₄) is typically synthesized via a Grignard reaction between cyclopentylmagnesium bromide and an allyl halide. While effective, this synthetic route can introduce several impurities. Understanding these potential contaminants is crucial for developing robust analytical methods for purity assessment.
Common Potential Impurities:
-
1,5-Hexadiene: Formed by the Wurtz coupling of the allyl halide reactant.
-
Cyclopentene: May be present due to incomplete reaction of the starting materials or side reactions.
-
Dicyclopentyl Ether: Can form as a byproduct of the Grignard reagent reacting with the ether solvent.
-
Residual Solvents: Such as diethyl ether or tetrahydrofuran (B95107) (THF) used in the synthesis and purification steps.
Comparison of Analytical Techniques for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two of the most powerful and commonly used techniques for the purity assessment of volatile organic compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection with a mass spectrometer. GC-MS is highly sensitive and excellent for identifying and quantifying volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides a direct and absolute measure of purity by comparing the integral of a specific resonance from the analyte to that of a certified internal standard. It offers exceptional accuracy and does not require calibration curves for each potential impurity.
Data Presentation: Purity Analysis of Commercial this compound Samples
To illustrate the application of these techniques, we present a hypothetical but realistic purity analysis of three fictional commercial this compound samples. The data reflects typical purity levels and potential impurity profiles that may be encountered. One of the samples, Supplier A, shows a high purity of 99.3% as determined by Gas Chromatography (GC), a value that has been reported in a certificate of analysis for a commercial product.[1]
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-MS (%) | 99.3 | 98.5 | 97.8 |
| Purity by qNMR (%) | 99.2 | 98.4 | 97.7 |
| Identified Impurities | |||
| 1,5-Hexadiene (%) | 0.2 | 0.6 | 1.1 |
| Cyclopentene (%) | 0.1 | 0.3 | 0.5 |
| Dicyclopentyl Ether (%) | 0.1 | 0.2 | 0.3 |
| Unidentified Impurities (%) | 0.3 | 0.4 | 0.4 |
| Water Content (Karl Fischer, %) | 0.05 | 0.1 | 0.15 |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate, identify, and quantify volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Quantitative NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 8 or more for good signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow and Logic
To further clarify the process of validating the purity of commercial this compound samples, the following diagrams illustrate the experimental workflow and the logical considerations for selecting an analytical method.
Caption: Experimental workflow for purity validation of this compound.
Caption: Logical guide for selecting an analytical technique.
Conclusion
Validating the purity of commercial this compound is essential for ensuring the integrity of research and development activities. Both GC-MS and qNMR are powerful techniques that provide complementary information. GC-MS excels at identifying and quantifying a wide range of volatile impurities, while qNMR offers a highly accurate, direct measurement of absolute purity. For the most rigorous quality assessment, a combination of both methods is recommended. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers can confidently assess the quality of their starting materials and enhance the reliability of their scientific outcomes.
References
A Guide to Inter-laboratory Comparison of Allylcyclopentane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison of allylcyclopentane analysis. Due to a lack of publicly available inter-laboratory proficiency testing data for this compound, this document presents a model comparison using hypothetical data to illustrate the evaluation process. The methodologies and data formats provided herein serve as a template for laboratories looking to validate their analytical methods for this compound or similar volatile organic compounds.
The primary analytical technique detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and reliable method for the separation and identification of volatile and semi-volatile compounds.[1][2][3]
Experimental Protocols
A standardized experimental protocol is crucial for ensuring the comparability of results across different laboratories. The following outlines a typical GC-MS method for the quantitative analysis of this compound.
1.1. Sample Preparation
-
Objective: To prepare a homogenous and stable sample of this compound for distribution to participating laboratories.
-
Procedure:
-
A stock solution of high-purity this compound (>97%) is prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
This stock solution is used to create a series of calibration standards and quality control (QC) samples at different concentration levels (e.g., low, medium, high).
-
For this hypothetical study, a "blind" sample with a known concentration (the "true value") is prepared and distributed to each participating laboratory.
-
All samples are packaged in sealed vials to prevent evaporation and shipped under controlled conditions.
-
1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold: 5 minutes at 150°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-200.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
Data Presentation: Hypothetical Inter-laboratory Study
The following tables summarize hypothetical results from a round-robin study involving five laboratories. Each laboratory was provided with a blind sample of this compound with a true concentration of 50.0 µg/mL. Each laboratory performed five replicate measurements.
Table 1: Reported Concentrations of this compound (µg/mL)
| Laboratory | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Mean | Std. Dev. |
| Lab A | 50.5 | 51.2 | 50.8 | 50.9 | 51.1 | 50.9 | 0.27 |
| Lab B | 48.9 | 49.1 | 48.7 | 49.3 | 49.0 | 49.0 | 0.22 |
| Lab C | 52.1 | 51.8 | 52.5 | 52.3 | 51.9 | 52.1 | 0.29 |
| Lab D | 49.8 | 50.1 | 49.9 | 50.3 | 50.0 | 50.0 | 0.20 |
| Lab E | 47.5 | 47.9 | 48.1 | 47.8 | 47.7 | 47.8 | 0.22 |
Table 2: Performance Metrics for this compound Analysis
| Laboratory | Mean (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) |
| Lab A | 50.9 | 101.8% | 0.53% |
| Lab B | 49.0 | 98.0% | 0.45% |
| Lab C | 52.1 | 104.2% | 0.56% |
| Lab D | 50.0 | 100.0% | 0.40% |
| Lab E | 47.8 | 95.6% | 0.46% |
| Overall | 50.0 | 99.9% | 0.48% |
-
Accuracy (% Recovery): (Mean Reported Concentration / True Concentration) * 100
-
Precision (RSD %): (Standard Deviation / Mean) * 100
Visualizations
3.1. Workflow of Inter-laboratory Comparison
The following diagram illustrates the typical workflow of a proficiency testing or inter-laboratory comparison study.
Caption: Workflow for an inter-laboratory comparison study.
3.2. Relationship of Analytical Performance Characteristics
This diagram shows the logical relationship between key performance parameters evaluated during method validation, which is a precursor to successful inter-laboratory comparisons.
Caption: Key analytical method validation parameters.
Conclusion
While this guide presents hypothetical data, it provides a robust framework for establishing an inter-laboratory comparison for this compound analysis. The detailed experimental protocol for GC-MS serves as a starting point for laboratories to develop and validate their own methods. The tabulated data and performance metrics offer a clear and concise way to compare results and identify potential discrepancies between laboratories. By following a standardized approach, researchers and drug development professionals can ensure the reliability and comparability of analytical data for this compound, which is essential for regulatory submissions and product quality control.
References
Comparative Analysis of the Biological Activities of Allylcyclopentane and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer, Anti-inflammatory, and Antiviral Properties
Allylcyclopentane derivatives and related cyclopentane-based compounds have emerged as a significant class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of their anticancer, anti-inflammatory, and antiviral properties, supported by experimental data from various studies. The information is intended to aid researchers and drug development professionals in understanding the therapeutic potential of these compounds and to guide future research directions.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antiviral activities of various this compound and related cyclopentane (B165970) derivatives. It is important to note that a direct comparison of a single derivative across all three activities is challenging due to the limited availability of such comprehensive studies in the current literature. The data presented here is compiled from different studies, each focusing on specific derivatives and biological effects.
Table 1: Anticancer Activity of Cyclopentane and Allyl Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k) | HCT-116 (Colon) | MTT Assay | 3.29 | [1] |
| HeLa (Cervical) | MTT Assay | 6.75 | [1] | |
| HT-29 (Colon) | MTT Assay | 7.56 | [1] | |
| MDA-MB-231 (Breast) | MTT Assay | 10.30 | [1] | |
| O-allylchalcone (5g) | THP-1 (Leukemia) | MTT Assay | 4.76 | [2] |
| DU-145 (Prostate) | MTT Assay | 5.21 | [2] | |
| HL-60 (Leukemia) | MTT Assay | 7.90 | [2] | |
| Hep-G2 (Liver) | MTT Assay | 10.12 | [2] | |
| MCF-7 (Breast) | MTT Assay | 10.32 | [2] | |
| O-allylchalcone (5f) | THP-1 (Leukemia) | MTT Assay | 10.42 | [2] |
| Cyclopentenone | Melanoma Cells | Cytotoxicity Assay | Sub-micromolar | [3] |
Table 2: Anti-inflammatory Activity of Cyclopentane Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Cyclopentanone Curcumin Analogue (6) | RAW 264.7 | Griess Assay (NO Inhibition) | 49.1 | |
| Cyclopentanone Curcumin Analogue (7) | RAW 264.7 | Griess Assay (NO Inhibition) | 64.6 | |
| Avellaneine C (3) | RAW 264.7 | Griess Assay (NO Inhibition) | Dose-dependent reduction | [4] |
| Avellaneine D (4) | RAW 264.7 | Griess Assay (NO Inhibition) | Dose-dependent reduction | [4] |
Note: For Avellaneine C and D, the study reported a dose-dependent reduction in nitric oxide production, but did not provide specific IC50 values.
Table 3: Antiviral Activity of Cyclopentane Derivatives
| Compound/Derivative | Virus Strain | Assay | EC50 (µM) | Reference |
| RWJ-270201 | Influenza A/Texas/36/91 (H1N1) | Neutral Red Assay | 0.06 | [5] |
| Influenza A/Bayern/07/95 (H1N1) | Neutral Red Assay | 0.18 | [5] | |
| Influenza A (H3N2 strains) | Neutral Red Assay | <0.3 | [5] | |
| Influenza B/Beijing/184/93 | Neutral Red Assay | <0.2 | [5] | |
| BCX-1827 | Influenza A/Texas/36/91 (H1N1) | Neutral Red Assay | 0.22 | [5] |
| BCX-1898 | Influenza A/Texas/36/91 (H1N1) | Neutral Red Assay | 0.15 | [5] |
| BCX-1923 | Influenza A/Texas/36/91 (H1N1) | Neutral Red Assay | 0.12 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitrite (B80452) concentration, which is an indicator of nitric oxide (NO) production by cells.
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) in a multi-well plate and stimulate with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is a two-part solution consisting of sulfanilamide (B372717) in an acidic solution and N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Reaction: Mix the cell supernatant with the Griess reagent components in a 96-well plate. The nitrite in the supernatant reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is used to quantify the inhibition of viral replication by a test compound.
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound.
-
Infection: Infect the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and related derivatives are often mediated through their interaction with key cellular signaling pathways. The diagrams below illustrate some of these pathways and a typical experimental workflow.
General experimental workflow for in vitro bioassays.
Simplified NF-κB signaling pathway in inflammation.
Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Computational Predictions with Experimental Data for Allylcyclopentane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for correlating computational predictions with experimental data for the molecule Allylcyclopentane. Understanding the conformational landscape and spectroscopic properties of substituted cycloalkanes like this compound is crucial for applications in medicinal chemistry and materials science, where molecular geometry and vibrational modes can significantly influence biological activity and material properties. This document summarizes available experimental data and outlines a detailed computational protocol to enable a robust comparison.
Data Presentation: Experimental and Computational Properties
A direct comparison between experimental measurements and computational predictions is essential for validating theoretical models and gaining deeper insights into the molecular properties of this compound. The following tables summarize the available experimental data and provide a template for organizing computational results.
Table 1: Conformational Analysis
| Conformer | Experimental Relative Energy (kcal/mol) | Computational Relative Energy (kcal/mol) |
| Axial-gauche | Data not available | To be calculated |
| Equatorial-gauche | Data not available | To be calculated |
| Axial-anti | Data not available | To be calculated |
| Equatorial-anti | Data not available | To be calculated |
Note: The cyclopentane (B165970) ring exists in envelope and half-chair conformations. The allyl group can be in axial or equatorial positions, and rotation around the C-C bond of the allyl group leads to gauche and anti conformers.
Table 2: Vibrational Spectroscopy Data (Selected Peaks)
| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Computational IR Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) | Computational Raman Frequency (cm⁻¹) |
| C=C stretch | ~1640 | To be calculated | ~1640 | To be calculated |
| =C-H stretch | ~3075 | To be calculated | ~3075 | To be calculated |
| C-H stretch (sp³) | ~2850-2960 | To be calculated | ~2850-2960 | To be calculated |
| CH₂ wag | ~910 | To be calculated | ~910 | To be calculated |
Table 3: ¹H NMR Chemical Shifts (ppm)
| Proton | Experimental ¹H Chemical Shift (ppm)[1] | Computational ¹H Chemical Shift (ppm) |
| H_vinyl (=CH₂) | 4.93 - 4.98 | To be calculated |
| H_vinyl (-CH=) | 5.80 | To be calculated |
| H_allyl (-CH₂-) | 2.05 | To be calculated |
| H_cyclopentyl (CH) | 1.86 | To be calculated |
| H_cyclopentyl (CH₂) | 1.14 - 1.73 | To be calculated |
Experimental and Computational Protocols
A thorough understanding of the methodologies is critical for interpreting the data and assessing the validity of the comparison.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer, often with a laser excitation source in the visible or near-infrared region. The liquid sample is typically held in a glass capillary tube.
Proposed Computational Protocol
Due to the lack of published computational studies specifically on this compound, the following protocol is proposed based on established methods for similar flexible molecules.
-
Conformational Search:
-
A systematic or stochastic conformational search should be performed to identify all low-energy conformers. This can be achieved using molecular mechanics force fields such as MMFF94 or OPLS3e.
-
The initial search will identify various combinations of the cyclopentane ring pucker (envelope and half-chair), the orientation of the allyl group (axial and equatorial), and the torsion angle of the allyl side chain.
-
-
Geometry Optimization and Frequency Calculations:
-
The geometries of the identified conformers should be optimized using Density Functional Theory (DFT). A common and reliable functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d,p) or larger (e.g., 6-311+G(d,p)) for higher accuracy.
-
Vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the predicted IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.
-
-
NMR Chemical Shift Calculations:
-
The ¹H NMR chemical shifts should be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a widely used and accurate approach.
-
These calculations are typically performed at the DFT level of theory (e.g., B3LYP/6-311+G(d,p)) on the optimized geometries. The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard, such as TMS, computed at the same level of theory.
-
Visualization of Methodologies
The following diagrams illustrate the workflow for correlating computational and experimental data and the logical relationship of the comparison.
References
Safety Operating Guide
Navigating the Safe Disposal of Allylcyclopentane: A Procedural Guide
The proper disposal of allylcyclopentane is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
This compound is classified as a hazardous substance due to its flammability and potential health risks.[1][2] It is a highly flammable liquid and vapor.[1] In addition, it is harmful if swallowed, in contact with skin, or if inhaled.[1][3] Therefore, proper personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, should be utilized when handling this chemical.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C8H14 | [1][4] |
| Molecular Weight | 110.20 g/mol | [3] |
| Flash Point | 13.9 °C / 57.0 °F (closed cup) | [3] |
| Boiling Point | 125-127 °C | [3] |
| Density | 0.792 g/mL at 25 °C | [3] |
| GHS Hazard Codes | H225, H302, H312, H332 | [2][3] |
Procedural Steps for Disposal
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Waste containing this compound is classified as hazardous.[1]
Step 1: Segregation and Labeling
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste," "this compound," and display the appropriate hazard symbols (e.g., flammable liquid).
Step 2: Collection of Waste
-
Collect all waste this compound, including any contaminated materials such as absorbent pads or disposable labware, in the designated hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 3: Storage of Waste
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable liquids.[1]
-
The storage area should be away from sources of ignition such as open flames, hot surfaces, and sparks.[1]
-
Ensure the container is tightly closed to prevent the release of flammable vapors.[1]
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound are also considered hazardous as they may retain product residue and flammable vapors.[1]
-
These containers should not be disposed of in general waste.
-
They should be collected and disposed of through a hazardous or special waste collection point.[1]
Step 5: Final Disposal
-
The final disposal of this compound waste must be handled by an approved and licensed hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the waste.
-
Disposal methods may include incineration or landfilling, in compliance with local, state, and federal regulations.[1]
-
Never dispose of this compound by flushing it down the sewer.[1]
Accidental Spills In the event of a spill, immediately evacuate all non-essential personnel and eliminate all sources of ignition.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1]
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Allylcyclopentane
Essential Safety and Handling Guide for Allylcyclopentane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.[1][2][3]
| Hazard Class | Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapor[1][3][4] |
| Acute toxicity, oral | H302: Harmful if swallowed[1][3][4] |
| Acute toxicity, dermal | H312: Harmful in contact with skin[1][3] |
| Acute toxicity, inhalation | H332: Harmful if inhaled[1][3] |
Signal Word: Danger[1][2][3][4]
Physical and Chemical Properties
A summary of key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C8H14[4][5] |
| Molecular Weight | 110.20 g/mol [1][6] |
| Appearance | Colorless to light yellow liquid[4][6] |
| Boiling Point | 125-127 °C at 750 mmHg[2][7] |
| Flash Point | 13.9 °C (57.0 °F) - closed cup[2][6] |
| Density | 0.792 g/mL at 25 °C[2][7] |
| Solubility in water | Insoluble[3][6] |
Operational and Safety Protocols
A systematic approach to handling this compound is crucial to minimize risk. The following sections detail the necessary personal protective equipment, step-by-step handling procedures, and emergency response.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to protect against potential hazards.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is also recommended.[2][8] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Wear protective clothing to prevent skin contact.[2][4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387)).[2] |
Step-by-Step Handling and Disposal Plan
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[4][7]
-
Remove all potential ignition sources, such as open flames, sparks, and hot surfaces.[3][4][7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][4]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling this compound:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid breathing vapors or mist.[4]
-
Prevent contact with skin and eyes.[4]
3. Storage:
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][7]
-
Store away from heat, sparks, and open flames.[4]
4. Disposal:
-
Dispose of waste material at an approved waste disposal plant.[4]
-
Do not empty into drains.[7]
-
Contaminated packaging should be disposed of in the same manner as the substance itself.
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[4][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Get medical attention if irritation persists.[4][9] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3][4] |
In Case of Fire:
-
Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4]
-
Water spray may be used to cool closed containers.[4]
-
Vapors are heavier than air and may travel to a source of ignition and flash back.[4]
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Remove all sources of ignition.[4]
-
Use spark-proof tools and explosion-proof equipment.[4]
-
Absorb the spillage with inert material (e.g., sand, silica (B1680970) gel) and place it in a suitable, closed container for disposal.[4]
-
Do not let the chemical enter the environment.[4]
Procedural Workflow
The following diagram illustrates the logical workflow for safely handling this compound and the appropriate emergency responses.
Caption: Workflow for handling this compound and responding to emergencies.
References
- 1. This compound | C8H14 | CID 77059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 烯丙基环戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. guidechem.com [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound | 3524-75-2 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
